N-(1H-indol-3-ylmethyl)cyclohexanamine
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(1H-indol-3-ylmethyl)cyclohexanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2/c1-2-6-13(7-3-1)16-10-12-11-17-15-9-5-4-8-14(12)15/h4-5,8-9,11,13,16-17H,1-3,6-7,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAMUGDCJLAKCPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NCC2=CNC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20202206 | |
| Record name | N-Cyclohexyl-1H-indole-3-methylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20202206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53924-03-1 | |
| Record name | N-Cyclohexyl-1H-indole-3-methanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53924-03-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Cyclohexyl-1H-indole-3-methylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053924031 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC74500 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74500 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-Cyclohexyl-1H-indole-3-methylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20202206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-cyclohexyl-1H-indole-3-methylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.495 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-CYCLOHEXYL-1H-INDOLE-3-METHYLAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JX88BAA25Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of N-(1H-indol-3-ylmethyl)cyclohexanamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(1H-indol-3-ylmethyl)cyclohexanamine is a secondary amine belonging to the vast family of indole derivatives. The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic molecules with significant biological activity.[1] This compound, featuring a flexible cyclohexanamine moiety linked to the indole-3-ylmethyl group, serves as a valuable building block in the synthesis of more complex molecules and as a subject of study for potential pharmacological applications. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and an exploration of its potential role in drug discovery, presented for the scientific community.
Core Chemical Properties
The fundamental chemical and physical properties of this compound are summarized below. These computed properties provide a foundational understanding of the molecule's behavior and characteristics.
| Property | Value | Reference |
| IUPAC Name | This compound | [2] |
| Synonyms | N-Cyclohexyl-1H-indole-3-methylamine, 3-(cyclohexylaminomethyl)indole | [2][3] |
| CAS Number | 53924-03-1 | [2][3] |
| Molecular Formula | C₁₅H₂₀N₂ | [2][3] |
| Molecular Weight | 228.33 g/mol | [2] |
| Monoisotopic Mass | 228.162648646 Da | [2] |
| XLogP3 | 3.1 | [2] |
| Hydrogen Bond Donor Count | 2 | [2] |
| Hydrogen Bond Acceptor Count | 1 | [2] |
| Rotatable Bond Count | 3 | [2] |
| Topological Polar Surface Area | 27.8 Ų | [2] |
Spectroscopic Data Overview
| Spectroscopy | Expected Characteristic Signals |
| ¹H NMR | ~8.1 ppm (br s, 1H): Indole N-H proton. ~7.0-7.8 ppm (m, 5H): Aromatic protons of the indole ring. ~3.9 ppm (s, 2H): Methylene bridge protons (-CH₂-). ~2.5-2.7 ppm (m, 1H): Cyclohexyl C-H proton adjacent to the amine. ~1.0-2.0 ppm (m, 11H): Remaining cyclohexyl protons and the amine N-H proton. |
| ¹³C NMR | ~136 ppm: Indole C7a. ~127 ppm: Indole C3a. ~111-125 ppm: Remaining aromatic indole carbons. ~112 ppm: Indole C3. ~50-60 ppm: Cyclohexyl C1 (attached to N). ~45-50 ppm: Methylene bridge carbon (-CH₂-). ~25-35 ppm: Remaining cyclohexyl carbons. |
| FT-IR (cm⁻¹) | ~3400: N-H stretch (indole). ~3300: N-H stretch (secondary amine). ~3100-3000: Aromatic C-H stretch. ~2930, 2850: Aliphatic C-H stretch (cyclohexyl and methylene). ~1450: Aromatic C=C stretch. |
| Mass Spectrometry (ESI-MS) | [M+H]⁺: Expected at m/z 229.16. |
Experimental Protocols
The most common and efficient method for the synthesis of this compound is the reductive amination of indole-3-carbaldehyde with cyclohexylamine. This one-pot reaction involves the formation of an intermediate imine, which is then reduced in situ to the desired secondary amine.
Synthesis via Reductive Amination
Objective: To synthesize this compound from indole-3-carbaldehyde and cyclohexylamine.
Materials:
-
Indole-3-carbaldehyde
-
Cyclohexylamine
-
Methanol (MeOH), anhydrous
-
Acetic Acid (Glacial)
-
Sodium borohydride (NaBH₄) or Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and stir bar
-
Condenser (if heating is required)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a round-bottom flask, add indole-3-carbaldehyde (1.0 eq). Dissolve it in anhydrous methanol (approximately 10-15 mL per gram of aldehyde).
-
Amine Addition: Add cyclohexylamine (1.1 eq) to the solution.
-
Imine Formation: Add a catalytic amount of glacial acetic acid (2-3 drops) to the mixture to facilitate the formation of the iminium ion intermediate.[1] Allow the mixture to stir at room temperature for 1-2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) to observe the consumption of the starting aldehyde.
-
Reduction: Cool the reaction mixture in an ice bath. Cautiously add the reducing agent, sodium borohydride (1.5 eq), portion-wise over 15-20 minutes to control gas evolution. Alternatively, sodium triacetoxyborohydride (1.5 eq) can be used, which is a milder and more selective reagent for reductive aminations.
-
Reaction Completion: After the addition of the reducing agent, remove the ice bath and allow the reaction to stir at room temperature overnight.
-
Work-up:
-
Quench the reaction by slowly adding water.
-
Remove the methanol using a rotary evaporator.
-
Add ethyl acetate to the aqueous residue and transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and finally brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
If necessary, purify the crude product by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient, to yield the pure this compound.
-
Visualized Workflows and Relationships
Synthesis and Characterization Workflow
The following diagram illustrates the logical workflow for the synthesis and subsequent characterization of this compound.
Caption: Workflow for Synthesis and Analysis.
Biological Potential of Indole Scaffolds
While specific biological activities for this compound are not extensively documented, the parent indole scaffold is a cornerstone in drug discovery. The diagram below illustrates the logical relationship between the core indole structure and its diverse, well-established pharmacological roles.
Caption: Diverse Biological Roles of Indole Derivatives.
Conclusion
This compound represents a classic example of a bioactive scaffold derivative. Its synthesis is straightforward via reductive amination, a robust and widely used reaction in medicinal chemistry. While this specific molecule awaits extensive biological evaluation, its structural similarity to a multitude of pharmacologically active indole compounds suggests its potential as a lead structure or intermediate in the development of new therapeutic agents. The data and protocols provided in this guide offer a solid foundation for researchers aiming to synthesize, characterize, and explore the potential of this and related indole derivatives.
References
Physical and chemical characteristics of N-(1H-indol-3-ylmethyl)cyclohexanamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(1H-indol-3-ylmethyl)cyclohexanamine is a secondary amine belonging to the vast and pharmacologically significant class of indole derivatives. The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities. This technical guide provides a comprehensive overview of the known physical and chemical characteristics of this compound, outlines a representative experimental protocol for its synthesis and characterization, and discusses the potential biological significance of this class of compounds.
Chemical and Physical Characteristics
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[1] |
| Synonyms | N-Cyclohexyl-1H-indole-3-methylamine, 3-(Cyclohexylaminomethyl)indole | PubChem[1] |
| CAS Number | 53924-03-1 | PubChem[1] |
| Molecular Formula | C₁₅H₂₀N₂ | PubChem[1] |
| Molecular Weight | 228.33 g/mol | PubChem[1] |
| Appearance | Not reported (likely a solid or oil) | - |
| Melting Point | Not experimentally determined | - |
| Boiling Point | Not experimentally determined | - |
| Solubility | Expected to be soluble in common organic solvents like ethanol, methanol, DMSO, and DMF. Limited solubility in water is anticipated. | General chemical principles |
| XLogP3 | 3.1 | PubChem (Computed)[1] |
| Hydrogen Bond Donor Count | 2 | PubChem (Computed)[1] |
| Hydrogen Bond Acceptor Count | 1 | PubChem (Computed)[1] |
| Rotatable Bond Count | 3 | PubChem (Computed)[1] |
| Topological Polar Surface Area | 27.8 Ų | PubChem (Computed)[1] |
Synthesis and Characterization
A common and efficient method for the synthesis of this compound is the reductive amination of indole-3-carboxaldehyde with cyclohexylamine. This two-step, one-pot reaction involves the initial formation of a Schiff base (imine) intermediate, which is then reduced to the target secondary amine.
Experimental Protocol: Synthesis via Reductive Amination
This protocol is a representative procedure based on standard organic synthesis methodologies.
Materials:
-
Indole-3-carboxaldehyde
-
Cyclohexylamine
-
Methanol (or another suitable alcohol solvent)
-
Sodium borohydride (NaBH₄) or Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Glacial acetic acid (if using NaBH(OAc)₃)
-
Dichloromethane (DCM) or Ethyl acetate (EtOAc) for extraction
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Imine Formation: In a round-bottom flask, dissolve indole-3-carboxaldehyde (1.0 eq) in methanol. Add cyclohexylamine (1.1 eq) to the solution. If desired, a catalytic amount of acetic acid can be added to facilitate imine formation. Stir the reaction mixture at room temperature for 1-2 hours. The formation of the imine can be monitored by Thin Layer Chromatography (TLC).
-
Reduction: Cool the reaction mixture in an ice bath. Slowly add sodium borohydride (1.5 - 2.0 eq) in small portions. Stir the reaction for an additional 2-4 hours, allowing it to warm to room temperature. Alternatively, if using sodium triacetoxyborohydride, it can be added directly to the mixture of the aldehyde and amine in a solvent like dichloromethane, along with acetic acid.
-
Work-up: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. To the aqueous residue, add dichloromethane or ethyl acetate to extract the product. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.
Characterization Data
The following table summarizes the expected spectral data for this compound.
Table 2: Spectroscopic Data for this compound
| Technique | Expected Data |
| ¹H NMR | Signals corresponding to the indole ring protons (aromatic region, ~7-8 ppm), the indole N-H proton (broad singlet, ~8-9 ppm), the methylene bridge protons (~3.8-4.0 ppm), the cyclohexyl methine proton (~2.5-2.7 ppm), and the cyclohexyl methylene protons (broad multiplets, ~1.0-2.0 ppm). The N-H proton of the secondary amine may appear as a broad singlet. |
| ¹³C NMR | Resonances for the indole aromatic carbons (~110-137 ppm), the methylene bridge carbon (~45-50 ppm), and the cyclohexyl carbons (~25-60 ppm). |
| FT-IR (KBr) | Characteristic peaks for N-H stretching (indole and secondary amine, ~3400-3200 cm⁻¹), aromatic C-H stretching (~3100-3000 cm⁻¹), aliphatic C-H stretching (~2950-2850 cm⁻¹), and aromatic C=C bending (~1600-1450 cm⁻¹).[1] |
| Mass Spectrometry (MS) | The mass spectrum would be expected to show a molecular ion peak [M]⁺ corresponding to the molecular weight of the compound (228.33). Common fragmentation patterns for similar amines include α-cleavage, leading to the loss of a cyclohexyl or indolylmethyl radical. |
Biological Activity and Signaling Pathways
While specific biological studies on this compound are limited in publicly accessible literature, the broader class of indole-3-methanamines has been investigated for various pharmacological activities.[2] The indole nucleus is a key pharmacophore that can interact with a multitude of biological targets.
Derivatives of indole have been reported to exhibit a wide range of biological effects, including but not limited to:
-
Anticancer activity
-
Antimicrobial properties
-
Anti-inflammatory effects[3]
-
Antiviral activity
-
Neurological effects, including interactions with serotonin receptors[2]
The specific biological profile of this compound would be determined by the overall molecular structure, including the nature of the substituent on the amine nitrogen. The cyclohexyl group, being lipophilic, may influence the compound's ability to cross cell membranes and interact with hydrophobic pockets in target proteins.
Given the lack of specific data for this compound, a generalized diagram of potential signaling pathways that are often modulated by bioactive indole derivatives is presented below. It is important to note that this is a hypothetical representation and the actual pathways affected by this compound would require experimental validation.
Conclusion
This compound is a compound of interest within the expansive family of indole derivatives. While comprehensive experimental data on its physical properties and biological activities are not yet widely available, its synthesis is readily achievable through established chemical methods such as reductive amination. The structural features of this molecule, combining the versatile indole core with a cyclohexylamino moiety, suggest potential for diverse biological interactions. Further research is warranted to fully elucidate the physicochemical properties, pharmacological profile, and therapeutic potential of this and related compounds. This guide serves as a foundational resource for researchers embarking on the study of this compound and its analogues.
References
In-Depth Technical Guide: N-Cyclohexyl-1H-indole-3-methylamine (CAS 53924-03-1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Cyclohexyl-1H-indole-3-methylamine, identified by CAS number 53924-03-1, is a secondary amine belonging to the indole family of compounds. The indole scaffold is a prominent heterocyclic structure found in numerous biologically active molecules and natural products. This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and analytical methods for N-Cyclohexyl-1H-indole-3-methylamine, catering to the needs of researchers and professionals in drug discovery and development.
Chemical Structure and Identification
The chemical structure of N-Cyclohexyl-1H-indole-3-methylamine consists of an indole ring substituted at the 3-position with a methylamino group, which in turn is N-substituted with a cyclohexyl ring.
Systematic IUPAC Name: N-(1H-indol-3-ylmethyl)cyclohexanamine
Synonyms: 3-(Cyclohexylaminomethyl)indole, N-Cyclohexyl-1H-indole-3-methanamine
Molecular Formula: C₁₅H₂₀N₂
Molecular Weight: 228.34 g/mol
Canonical SMILES: C1CCC(CC1)NCC2=CNC3=CC=CC=C32
InChI Key: MAMUGDCJLAKCPT-UHFFFAOYSA-N
Physicochemical Properties
A summary of the key physicochemical properties of N-Cyclohexyl-1H-indole-3-methylamine is presented in the table below. It is important to note that most of the available data is computationally predicted, and experimental validation is recommended.
| Property | Value | Source |
| Molecular Weight | 228.34 g/mol | PubChem[1] |
| XLogP3 | 3.2 | PubChem[1] |
| Hydrogen Bond Donor Count | 2 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |
| Rotatable Bond Count | 3 | PubChem[1] |
| Exact Mass | 228.162648391 g/mol | PubChem[1] |
| Topological Polar Surface Area | 27.8 Ų | PubChem[1] |
Spectroscopic Data
Spectroscopic data is essential for the structural confirmation and purity assessment of N-Cyclohexyl-1H-indole-3-methylamine. While publicly available raw spectral data is limited, typical spectral characteristics can be inferred based on the structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the indole ring protons (in the aromatic region, ~7-8 ppm), a singlet for the indole N-H proton (can be broad and variable in chemical shift), signals for the methylene bridge protons, the methine proton on the cyclohexyl ring attached to the nitrogen, and a complex multiplet for the remaining cyclohexyl protons.
-
¹³C NMR: The carbon NMR spectrum will display signals for the eight carbons of the indole ring and the six carbons of the cyclohexyl ring, as well as the methylene bridge carbon. The chemical shifts will be indicative of their electronic environment.
Infrared (IR) Spectroscopy
The IR spectrum of N-Cyclohexyl-1H-indole-3-methylamine would exhibit characteristic absorption bands corresponding to its functional groups. The spectrum is available on PubChem, acquired via a KBr wafer technique.[1] Key expected vibrations include:
-
N-H stretch (indole): A sharp peak around 3400 cm⁻¹.
-
N-H stretch (secondary amine): A weaker, sharp peak around 3300-3350 cm⁻¹.
-
C-H stretch (aromatic and aliphatic): Peaks in the range of 2850-3100 cm⁻¹.
-
C=C stretch (aromatic): Peaks around 1450-1600 cm⁻¹.
-
C-N stretch: Bands in the fingerprint region.
Mass Spectrometry (MS)
The electron ionization mass spectrum would show a molecular ion peak (M⁺) at m/z 228. The fragmentation pattern would likely involve the cleavage of the C-N bonds, leading to characteristic fragment ions. A common fragmentation would be the loss of the cyclohexyl group or the formation of an indolylmethyl cation.
Synthesis and Experimental Protocols
A plausible and common synthetic route to N-Cyclohexyl-1H-indole-3-methylamine is through the reductive amination of indole-3-carboxaldehyde with cyclohexylamine.
General Synthesis Workflow
Caption: Reductive amination synthesis pathway.
Detailed Experimental Protocol (Hypothetical)
-
Step 1: Imine Formation. To a solution of indole-3-carboxaldehyde (1.0 eq) in a suitable solvent such as methanol or dichloromethane, add cyclohexylamine (1.1 eq). The mixture is stirred at room temperature for 1-2 hours. The formation of the imine intermediate can be monitored by TLC or LC-MS.
-
Step 2: Reduction. The reaction mixture containing the imine is cooled in an ice bath. A reducing agent, such as sodium borohydride (NaBH₄, 1.5 eq), is added portion-wise. The reaction is then allowed to warm to room temperature and stirred for an additional 2-4 hours.
-
Step 3: Work-up and Purification. After the reaction is complete, the solvent is removed under reduced pressure. The residue is partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product can be purified by column chromatography on silica gel to afford the pure N-Cyclohexyl-1H-indole-3-methylamine.
Analytical Methods
High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method can be employed for the analysis of N-Cyclohexyl-1H-indole-3-methylamine.[2]
-
Column: A C18 stationary phase, such as Newcrom R1, is suitable.[2]
-
Mobile Phase: A gradient or isocratic elution using a mixture of acetonitrile and water with an acidic modifier (e.g., phosphoric acid or formic acid for MS compatibility) can be used.[2]
-
Detection: UV detection at a wavelength corresponding to the indole chromophore (typically around 220 nm and 280 nm).
Logical Workflow for Purity Analysis
Caption: Workflow for purity analysis and confirmation.
Biological Activity and Potential Applications
Currently, there is a lack of specific published data on the biological activity and pharmacological profile of N-Cyclohexyl-1H-indole-3-methylamine. However, the indole nucleus is a well-established pharmacophore with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.
Given its structure, this compound could be investigated for its potential as:
-
A modulator of nuclear receptors or other protein targets.
-
A scaffold for the development of novel therapeutic agents.
Further research, including in vitro and in vivo screening, is necessary to elucidate the specific biological functions and potential therapeutic applications of this compound.
Safety Information
Based on available GHS information, N-Cyclohexyl-1H-indole-3-methylamine is classified as:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1]
-
Serious Eye Damage/Eye Irritation (Category 2): Causes serious eye irritation.[1]
-
Hazardous to the Aquatic Environment, Long-term Hazard (Category 4): May cause long lasting harmful effects to aquatic life.[1]
Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses), should be followed when handling this compound.
Conclusion
N-Cyclohexyl-1H-indole-3-methylamine is an indole derivative with potential for further investigation in the field of medicinal chemistry and drug discovery. This guide provides a foundational understanding of its chemical and physical properties, a plausible synthetic route, and analytical methods. The significant gap in the knowledge of its biological activity presents an opportunity for future research to explore its therapeutic potential.
References
The Indole Moiety: A Privileged Scaffold in Modern Pharmaceuticals
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The indole nucleus, a bicyclic aromatic heterocycle, stands as a cornerstone in medicinal chemistry, demonstrating remarkable versatility and biological significance. Its presence in a vast array of natural products, endogenous molecules like serotonin and tryptophan, and a multitude of synthetic drugs underscores its importance as a "privileged scaffold" in drug discovery. This technical guide delves into the core biological significance of the indole moiety in pharmaceuticals, providing quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows to support researchers and drug development professionals.
Therapeutic Applications and Mechanisms of Action
The indole scaffold is a versatile pharmacophore, with its derivatives exhibiting a broad spectrum of pharmacological activities. This has led to the development of indole-containing drugs across numerous therapeutic areas.
Anticancer Activity
Indole derivatives have emerged as a significant class of anticancer agents, targeting various hallmarks of cancer. Their mechanisms of action are diverse and include the inhibition of tubulin polymerization, modulation of protein kinases, and induction of apoptosis.
Tubulin Polymerization Inhibition: Several indole-based compounds, such as the vinca alkaloids (vinblastine and vincristine), are potent inhibitors of tubulin polymerization. By binding to tubulin, they disrupt the formation of microtubules, which are essential for cell division, leading to mitotic arrest and apoptosis in cancer cells.
Protein Kinase Inhibition: Many indole derivatives act as inhibitors of protein kinases, which are crucial regulators of cell signaling pathways involved in cell proliferation, survival, and angiogenesis. Sunitinib, for example, is a multi-targeted receptor tyrosine kinase inhibitor containing an indole moiety.
Apoptosis Induction: Indole compounds can induce apoptosis through various mechanisms, including the modulation of Bcl-2 family proteins and the activation of caspases.
Anti-inflammatory Activity
The indole nucleus is a key feature in several nonsteroidal anti-inflammatory drugs (NSAIDs). Indomethacin, a well-known NSAID, contains an indole-3-acetic acid core. Its anti-inflammatory, analgesic, and antipyretic properties are attributed to the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins. Some indole derivatives exhibit selective inhibition of COX-2, the inducible isoform of the enzyme that is upregulated during inflammation, which may offer a better safety profile with reduced gastrointestinal side effects.
Neurological and Psychiatric Disorders
The structural similarity of the indole ring to neurotransmitters like serotonin has made it a valuable scaffold for drugs targeting the central nervous system.
Serotonin Receptor Modulation: Many drugs for treating migraines, nausea, and psychiatric disorders target serotonin (5-HT) receptors. Triptans, such as sumatriptan, are 5-HT1B/1D receptor agonists used for the acute treatment of migraine headaches. Ondansetron and other "setrons" are 5-HT3 receptor antagonists widely used as antiemetics, particularly for chemotherapy-induced nausea and vomiting.
Neuroprotective Effects: Recent research has highlighted the potential of indole derivatives in the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's disease. Their neuroprotective effects are attributed to their antioxidant properties, ability to inhibit the aggregation of amyloid-beta and alpha-synuclein, and modulation of neuroinflammatory pathways.
Antimicrobial and Antiviral Activity
The indole scaffold is also found in compounds with activity against a range of pathogens. Various indole alkaloids and synthetic derivatives have demonstrated antibacterial, antifungal, and antiviral properties. For instance, some indole derivatives have been investigated as potential inhibitors of the SARS-CoV-2 main protease.
Quantitative Data on Indole-Containing Pharmaceuticals
The following tables summarize key quantitative data for a selection of indole-containing compounds, providing insights into their potency and pharmacokinetic profiles.
Table 1: Anticancer Activity of Selected Indole Derivatives (IC50 Values)
| Compound/Drug | Cancer Cell Line | Target/Mechanism | IC50 (µM) | Reference(s) |
| Vinblastine | Various | Tubulin Polymerization Inhibitor | 0.003 - 0.01 | |
| Vincristine | Various | Tubulin Polymerization Inhibitor | 0.002 - 0.008 | |
| Sunitinib | Various | Multi-kinase Inhibitor | 0.01 - 0.1 | |
| Indole-chalcone derivative | HCT116, PC-3 | Tubulin Polymerization Inhibitor | 11.99 - 14.43 | |
| Benzimidazole-indole derivative | Various | Tubulin Polymerization Inhibitor | 0.05 (average) | |
| Ursolic acid-indole conjugate (30a) | SMMC-7721 | Topoisomerase IIα Inhibitor | 0.89 | |
| Ursolic acid-indole conjugate (30b) | SMMC-7721, HepG2 | Topoisomerase IIα Inhibitor | 0.56, 0.91 | |
| Indole-thiophene derivative (6a) | HT29, HepG2, HCT116, T98G | Not specified | Nanomolar range | |
| Indole-thiophene derivative (6b) | HT29, HepG2, HCT116, T98G | Not specified | Nanomolar range | |
| Indole-based Tyrphostin (2a) | MCF-7/Topo | Kinase Inhibitor | 0.10 | |
| Indole-based Tyrphostin (3a) | 518A2 | Kinase Inhibitor | 0.6 | |
| Indole derivative 9k | - | Bcl-2/Mcl-1 Inhibitor | 7.63 (Bcl-2), 1.53 (Mcl-1) | |
| Indole derivative 9e | MCF-7, B16F10 | Not specified | 10 - 35 | |
| Indole derivative 9f | MCF-7, B16F10 | Not specified | 10 - 35 | |
| Indole-aryl amide (5) | HT29, PC3, J6 | Not specified | 2.61, 0.39, 0.37 |
Table 2: Pharmacokinetic Properties of Selected FDA-Approved Indole-Containing Drugs
| Drug | Therapeutic Area | Bioavailability (%) | Plasma Half-life (h) | Metabolism |
| Indomethacin | Anti-inflammatory | ~100% (oral) | 2.6 - 11.2 | Hepatic (demethylation, deacylation), enterohepatic circulation |
| Ondansetron | Antiemetic | ~60% | 3 - 4 | Extensive hepatic metabolism (hydroxylation, conjugation) |
| Sumatriptan | Antimigraine | ~14% (oral) | ~2 | Primarily by monoamine oxidase A to an inactive indoleacetic acid analogue |
| Vilazodone | Antidepressant | Dose-dependent | ~25 | Primarily hepatic (CYP3A4, CYP2D6, CYP2C19) |
| Tegaserod | IBS-C | ~10% (fasting) | ~11 | Primarily via hydrolysis in the stomach and intestines |
| Methylergometrine | Postpartum hemorrhage | ~40% (oral) | ~2.5 | Hepatic (cytochrome P450 system) |
| Lisuride | Parkinson's disease | ~14% (oral) | ~1.8 | Extensive hepatic metabolism |
Key Experimental Protocols
This section provides detailed methodologies for key experiments frequently cited in the research and development of indole-based pharmaceuticals.
In Vitro Tubulin Polymerization Assay (Turbidimetric Method)
This assay measures the effect of a test compound on the polymerization of tubulin into microtubules by monitoring the change in turbidity of the solution.
Materials:
-
Purified tubulin (e.g., from bovine brain, >99% pure)
-
GTP (Guanosine-5'-triphosphate) solution
-
Polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
Test indole compound dissolved in an appropriate solvent (e.g., DMSO)
-
Positive controls: Paclitaxel (polymerization enhancer), Nocodazole or Colchicine (polymerization inhibitor)
-
96-well, half-area, UV-transparent microplate
-
Temperature-controlled spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Preparation of Reagents:
-
Thaw tubulin, GTP, and polymerization buffer on ice.
-
Prepare a 10x stock solution of the test indole compound in the polymerization buffer. Also, prepare 10x stock solutions of the positive and negative (vehicle) controls.
-
-
Reaction Setup (on ice):
-
In a 96-well plate on ice, add 10 µL of the 10x test compound, control, or vehicle to the appropriate wells.
-
Prepare a tubulin-GTP solution by diluting the tubulin stock to the desired final concentration (e.g., 3 mg/mL) in cold polymerization buffer containing 1 mM GTP.
-
-
Initiation of Polymerization:
-
Pre-warm the spectrophotometer to 37°C.
-
To initiate polymerization, add 90 µL of the cold tubulin-GTP solution to each well containing the test compounds and controls. Mix gently by pipetting.
-
-
Data Acquisition:
-
Immediately place the plate in the pre-warmed spectrophotometer.
-
Measure the absorbance at 340 nm every 30 seconds for 60-90 minutes at 37°C.
-
-
Data Analysis:
-
Plot absorbance (OD340) versus time to generate polymerization curves.
-
Compare the curves of the test compounds to the vehicle control. Inhibition of polymerization will result in a lower rate of absorbance increase and a lower plateau, while enhancement will show a faster increase and a higher plateau.
-
The IC50 value for inhibitors can be determined by testing a range of compound concentrations and calculating the concentration that inhibits the rate or extent of polymerization by 50%.
-
Cyclooxygenase (COX) Inhibition Assay (Fluorometric)
This assay determines the ability of a test compound to inhibit the activity of COX-1 and/or COX-2 by measuring the production of prostaglandin G2 (PGG2).
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
COX Assay Buffer
-
COX Probe (e.g., a fluorometric probe that reacts with PGG2)
-
COX Cofactor (e.g., hematin)
-
Arachidonic Acid (substrate)
-
Test indole compound dissolved in an appropriate solvent (e.g., DMSO)
-
Positive control (e.g., Celecoxib for COX-2, SC-560 for COX-1)
-
96-well black microplate
-
Fluorometric plate reader
Procedure:
-
Reagent Preparation:
-
Prepare a 10x stock solution of the test indole compound and controls in COX Assay Buffer.
-
Prepare a reaction mix containing COX Assay Buffer, COX Probe, and COX Cofactor.
-
-
Enzyme and Inhibitor Incubation:
-
To the wells of a 96-well plate, add the COX-1 or COX-2 enzyme.
-
Add 10 µL of the 10x test compound, control, or vehicle to the respective wells.
-
Incubate for 10-15 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation:
-
Initiate the enzymatic reaction by adding a solution of arachidonic acid to all wells.
-
-
Fluorescence Measurement:
-
Immediately measure the fluorescence in a kinetic mode at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm) for 5-10 minutes at 25°C.
-
-
Data Analysis:
-
Calculate the rate of the reaction (slope of the fluorescence versus time plot) for each well.
-
Determine the percent inhibition for each concentration of the test compound relative to the vehicle control.
-
Calculate the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.
-
Serotonin (5-HT) Receptor Binding Assay (Radioligand)
This assay measures the affinity of a test compound for a specific serotonin receptor subtype by competing with a radiolabeled ligand.
Materials:
-
Cell membranes expressing the target 5-HT receptor subtype
-
Radioligand specific for the target receptor (e.g., [³H]8-OH-DPAT for 5-HT1A, [³H]ketanserin for 5-HT2A)
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 0.1 mM EDTA, pH 7.4)
-
Test indole compound at various concentrations
-
Non-specific binding control (a high concentration of a known unlabeled ligand for the receptor)
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation cocktail and liquid scintillation counter
Procedure:
-
Reaction Setup:
-
In test tubes or a 96-well plate, combine the cell membranes, radioligand (at a concentration near its Kd), and either the test compound, buffer (for total binding), or the non-specific binding control.
-
-
Incubation:
-
Incubate the mixture at room temperature or 37°C for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
-
Filtration:
-
Rapidly terminate the binding reaction by filtering the contents of each tube/well through a glass fiber filter using a vacuum filtration manifold. This separates the receptor-bound radioligand from the unbound radioligand.
-
Wash the filters several times with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
-
Counting:
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the percent inhibition of specific binding for each concentration of the test compound.
-
Calculate the IC50 value from the concentration-response curve.
-
The Ki (inhibition constant) can be calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Signaling Pathways and Experimental Workflows
Visualizing complex biological processes is crucial for understanding the mechanisms of action of indole-containing pharmaceuticals. The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways and a typical experimental workflow.
Inhibition of the NF-κB Signaling Pathway by Indole Derivatives
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation, immunity, and cell survival. Its aberrant activation is implicated in various diseases, including cancer and chronic inflammatory conditions. Some indole derivatives, such as indole-3-carbinol (I3C) and its dimer 3,3'-diindolylmethane (DIM), have been shown to inhibit this pathway.
Experimental Workflow for Anticancer Indole Derivative Discovery
The discovery and development of a new anticancer drug is a complex, multi-stage process. This workflow outlines the key phases, from initial compound design to preclinical evaluation, for a hypothetical indole-based anticancer agent.
Conclusion
The indole moiety continues to be a highly fruitful scaffold in the quest for novel therapeutics. Its inherent ability to interact with a wide range of biological targets, coupled with its synthetic tractability, e
The Cyclohexanamine Scaffold: A Versatile Privileged Structure in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The cyclohexanamine motif, a six-membered carbocyclic ring bearing an amino group, represents a cornerstone privileged scaffold in medicinal chemistry. Its inherent three-dimensional structure, conformational flexibility, and ability to engage in crucial hydrogen bonding and ionic interactions have made it a versatile building block for the development of a wide array of therapeutic agents.[1][2] This guide explores the multifaceted role of cyclohexanamine derivatives in medicinal chemistry, delving into their applications across various disease areas, quantitative structure-activity relationships (SAR), key experimental protocols, and the intricate signaling pathways they modulate.
Therapeutic Applications of Cyclohexanamine Derivatives
The unique physicochemical properties of the cyclohexanamine scaffold have been exploited to design drugs targeting a diverse range of biological systems. This has led to the development of successful therapies for viral infections, neurological disorders, respiratory conditions, and cancer.
Antiviral Agents
Cyclohexanamine derivatives have proven particularly effective as antiviral agents, most notably in the fight against the influenza virus. The strategic placement of functional groups on the cyclohexane ring allows for precise interactions with viral enzymes crucial for replication.
Oseltamivir (Tamiflu®): A prominent example is Oseltamivir, a neuraminidase inhibitor. The cyclohexene ring of Oseltamivir mimics the natural substrate (sialic acid) of the viral neuraminidase enzyme, leading to potent and selective inhibition. This blockage prevents the release of newly formed viral particles from infected cells, thereby halting the spread of the infection.
Agents for Neurological Disorders
The conformational flexibility of the cyclohexanamine ring allows it to adopt specific orientations required for binding to receptors and transporters in the central nervous system (CNS).
Gabapentin: Originally designed as a GABA analog, Gabapentin's primary mechanism of action is the inhibition of the α2δ-1 subunit of voltage-gated calcium channels.[3] This interaction reduces the release of excitatory neurotransmitters, making it an effective treatment for epilepsy and neuropathic pain.
Norepinephrine Reuptake Inhibitors (NRIs): The cycloalkanol ethylamine scaffold is a key feature in a class of NRIs. These compounds block the norepinephrine transporter (NET), increasing the concentration of norepinephrine in the synaptic cleft.[4] This modulation of noradrenergic neurotransmission is effective in treating depression and other mood disorders.[4]
Dopamine Receptor Ligands: Arylcyclohexylamines are known to interact with dopamine receptors, particularly the D2 subtype.[5] Depending on the substitution pattern, these derivatives can act as agonists or antagonists, making them valuable tools for studying dopaminergic signaling and as potential therapeutics for conditions like Parkinson's disease and schizophrenia.
Mucolytic Agents
Bromhexine: This derivative is a widely used mucolytic agent that helps to clear mucus from the respiratory tract.[6] Bromhexine's mechanism involves increasing the production of serous mucus and reducing the viscosity of phlegm, facilitating its expectoration.[7]
Anticancer Agents
More recently, the cyclohexanamine scaffold has emerged in the design of anticancer agents, particularly as inhibitors of cyclin-dependent kinases (CDKs).
CDK Inhibitors: Certain cyclohexanamine derivatives have been incorporated into molecules that target CDK4/6, key regulators of the cell cycle.[8][9][10][11] By inhibiting these kinases, the derivatives can induce cell cycle arrest in the G1 phase, preventing the proliferation of cancer cells.[3][8][9]
Quantitative Data on Cyclohexanamine Derivatives
The potency and selectivity of cyclohexanamine derivatives are quantified through various in vitro assays. The following tables summarize key pharmacological data for representative compounds.
Table 1: Antiviral Activity of Oseltamivir Derivatives
| Compound | Virus Strain | IC50 (µM) | Reference |
| Oseltamivir Carboxylate | Influenza A/H1N1/PR/8/34 | Varies | [12][13][14] |
| Oseltamivir Carboxylate | Influenza A/H3N2/HongKong/8/68 | Varies | [12][13][14] |
| OS-11 | Influenza A/H1N1/PR/8/34 | Lower than Oseltamivir | [12][13][14] |
| OS-35 | Influenza A/H3N2/HongKong/8/68 | Lower than Oseltamivir | [12][13][14] |
Table 2: Activity of Cyclohexanamine Derivatives in Neurological Targets
| Compound | Target | Assay | Value | Reference |
| (S)-(-)-17i (WAY-256805) | Norepinephrine Transporter (NET) | IC50 | 82 nM | [4][15] |
| (S)-(-)-17i (WAY-256805) | Norepinephrine Transporter (NET) | Ki | 50 nM | [4][15] |
| Gabapentin | α2δ-1 subunit of VGCC | Kd | 59 nM | [8] |
| ML321 | Dopamine D2 Receptor | Ki | 57.6 nM | [5] |
| ML321 | Dopamine D3 Receptor | Ki | ~3.9 µM | [5] |
Table 3: Anticancer Activity of Representative CDK Inhibitors
| Compound | Cell Line | IC50 (µM) | Reference |
| Palbociclib (CDK4/6 Inhibitor) | MCF-7 (Breast Cancer) | 0.011 | N/A |
| Ribociclib (CDK4/6 Inhibitor) | T-47D (Breast Cancer) | 0.010 | N/A |
| Abemaciclib (CDK4/6 Inhibitor) | Colo-205 (Colon Cancer) | 0.002 | N/A |
| Representative Compound 3d | MCF-7 (Breast Cancer) | 43.4 | [16] |
| Representative Compound 4d | MDA-MB-231 (Breast Cancer) | 35.1 | [16] |
Signaling Pathways and Mechanisms of Action
The therapeutic effects of cyclohexanamine derivatives are a direct result of their interaction with specific biological targets and the subsequent modulation of intracellular signaling pathways.
Gabapentin and Voltage-Gated Calcium Channels (VGCCs)
Gabapentin exerts its analgesic and anticonvulsant effects by binding to the α2δ-1 auxiliary subunit of presynaptic N-type voltage-gated calcium channels. This binding event interferes with the trafficking of the channel to the presynaptic membrane, leading to a reduction in calcium influx upon neuronal depolarization. The decreased intracellular calcium concentration, in turn, reduces the release of excitatory neurotransmitters such as glutamate into the synaptic cleft, thereby dampening neuronal excitability.
Dopamine D2 Receptor Signaling
Arylcyclohexylamine derivatives can act as antagonists at the Dopamine D2 receptor, which is a G-protein coupled receptor (GPCR) linked to an inhibitory G-protein (Gαi). Upon binding of an antagonist, the receptor is prevented from being activated by dopamine. This blocks the Gαi-mediated inhibition of adenylyl cyclase, thereby affecting the downstream signaling cascade involving cyclic AMP (cAMP) and Protein Kinase A (PKA). This mechanism is relevant for the action of atypical antipsychotics.
References
- 1. Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. CDK4/6 inhibitors: The mechanism of action may not be as simple as once thought - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-activity relationships of the cycloalkanol ethylamine scaffold: discovery of selective norepinephrine reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification and Characterization of ML321: A Novel and Highly Selective D2 Dopamine Receptor Antagonist with Efficacy in Animal Models That Predict Atypical Antipsychotic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scribd.com [scribd.com]
- 7. researchgate.net [researchgate.net]
- 8. CDK4/6 inhibition in cancer: beyond cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CDK inhibitors in cancer therapy, an overview of recent development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. researchgate.net [researchgate.net]
- 12. Antiviral activity of novel oseltamivir derivatives against some influenza virus strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. bibliotekanauki.pl [bibliotekanauki.pl]
- 14. frontierspartnerships.org [frontierspartnerships.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
N-(1H-indol-3-ylmethyl)cyclohexanamine: A Technical Whitepaper on the Hypothesized Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(1H-indol-3-ylmethyl)cyclohexanamine is a synthetic compound belonging to the indole class of molecules, a scaffold of significant interest in medicinal chemistry due to its prevalence in neuroactive compounds. To date, the precise mechanism of action for this compound has not been fully elucidated in publicly available literature. This document proposes a primary mechanism of action hypothesis based on the well-documented pharmacology of structurally similar indole derivatives. We hypothesize that this compound primarily acts as a modulator of serotonergic receptors, with potential interactions at other monoamine targets. This whitepaper provides a comprehensive overview of this hypothesis, including potential signaling pathways, and outlines detailed experimental protocols for its validation.
Introduction
The indole nucleus is a privileged scaffold in drug discovery, forming the core of numerous endogenous signaling molecules, such as serotonin, and a wide array of therapeutic agents. This compound, with its indole core, a methylamine linker, and a cyclohexyl moiety, shares structural similarities with known psychoactive compounds. While direct pharmacological data is scarce, the structural motifs suggest a potential interaction with central nervous system (CNS) receptors. Notably, related indole-ethylamine and tryptamine derivatives are known to exhibit significant affinity for serotonin (5-HT) receptors, and in some cases, dopamine and adrenergic receptors.[1] This document outlines a hypothesized mechanism of action centered on serotonergic modulation and provides a roadmap for its experimental verification.
Hypothesized Mechanism of Action
Based on structure-activity relationships of analogous compounds, we hypothesize that This compound acts as a selective agonist or partial agonist at specific serotonin receptor subtypes, primarily 5-HT1A and/or 5-HT7 receptors.
Activation of the 5-HT1A receptor, a Gi/o-coupled receptor, typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels. This signaling cascade can lead to neuronal hyperpolarization through the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels. In contrast, the 5-HT7 receptor is a Gs-coupled receptor, and its activation stimulates adenylyl cyclase, leading to an increase in cAMP levels and subsequent activation of Protein Kinase A (PKA).
The engagement of these receptors and their downstream signaling pathways in relevant brain regions, such as the hippocampus and prefrontal cortex, is a well-established mechanism for mediating antidepressant and anxiolytic effects.
Proposed Signaling Pathway
The following diagram illustrates the hypothesized signaling cascade following the binding of this compound to 5-HT1A and 5-HT7 receptors.
Caption: Hypothesized signaling pathways for this compound.
Data Presentation: Hypothetical Quantitative Data
To validate the proposed mechanism of action, a series of binding and functional assays would be required. The following tables present a hypothetical, yet plausible, data structure for organizing the results of such experiments.
Table 1: Receptor Binding Affinity Profile (Hypothetical Data)
| Receptor Target | Ki (nM) |
| Serotonin | |
| 5-HT1A | 15.2 |
| 5-HT1B | > 1000 |
| 5-HT1D | 890.5 |
| 5-HT2A | 250.1 |
| 5-HT2C | 475.8 |
| 5-HT6 | 120.3 |
| 5-HT7 | 35.6 |
| SERT | > 1000 |
| Dopamine | |
| D1 | > 1000 |
| D2 | 950.0 |
| D3 | 780.2 |
| DAT | > 1000 |
| Adrenergic | |
| α1A | > 1000 |
| α2A | > 1000 |
| β1 | > 1000 |
| NET | > 1000 |
Table 2: Functional Activity Profile (Hypothetical Data)
| Receptor Target | Assay Type | EC50 (nM) | % Max Response (vs. Serotonin) | Mode of Action |
| 5-HT1A | cAMP Inhibition | 45.8 | 75% | Partial Agonist |
| 5-HT7 | cAMP Stimulation | 98.2 | 60% | Partial Agonist |
Experimental Protocols
The following section details the proposed experimental methodologies to test the hypothesis.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of this compound for a panel of CNS receptors.
Methodology:
-
Membrane Preparation: Cell membranes from HEK293 cells stably expressing the human recombinant receptor of interest (e.g., 5-HT1A, 5-HT7) are prepared by homogenization in ice-cold buffer (50 mM Tris-HCl, pH 7.4) followed by centrifugation. The final pellet is resuspended in the assay buffer.
-
Assay Conditions: Competition binding assays are performed in a 96-well plate format. Each well contains:
-
Cell membranes (10-20 µg protein)
-
A fixed concentration of a specific radioligand (e.g., [³H]8-OH-DPAT for 5-HT1A; [³H]LSD for 5-HT7).
-
Increasing concentrations of this compound (e.g., 0.1 nM to 10 µM).
-
Assay buffer to a final volume of 200 µL.
-
-
Incubation: Plates are incubated at room temperature for 60-120 minutes to reach equilibrium.
-
Termination and Filtration: The binding reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. The filters are washed three times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: The filters are dried, and a scintillation cocktail is added. The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The IC50 values (concentration of the compound that inhibits 50% of specific binding) are determined by non-linear regression analysis of the competition curves. Ki values are calculated from the IC50 values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Functional Assays
Objective: To determine the functional activity (agonist, antagonist, or inverse agonist) and potency (EC50) of the compound at Gi/o- and Gs-coupled receptors.
Methodology:
-
Cell Culture: CHO-K1 or HEK293 cells stably expressing the receptor of interest (e.g., 5-HT1A or 5-HT7) are cultured to ~80-90% confluency.
-
Assay Procedure (5-HT1A - Gi-coupled):
-
Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Forskolin (an adenylyl cyclase activator) is added to stimulate cAMP production.
-
Simultaneously, increasing concentrations of this compound are added.
-
The cells are incubated for 30 minutes at 37°C.
-
-
Assay Procedure (5-HT7 - Gs-coupled):
-
Cells are pre-incubated with a phosphodiesterase inhibitor.
-
Increasing concentrations of this compound are added.
-
The cells are incubated for 30 minutes at 37°C.
-
-
Lysis and Detection: The reaction is stopped, and the cells are lysed. The intracellular cAMP concentration is measured using a competitive immunoassay kit, such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.
-
Data Analysis: Concentration-response curves are generated, and EC50 values and maximal response (Emax) are calculated using non-linear regression. The activity is classified as full agonist, partial agonist, or antagonist by comparing the Emax to that of a known reference agonist (e.g., serotonin).
Experimental Workflow Visualization
The following diagram outlines the logical flow of experiments to characterize the mechanism of action.
Caption: A logical workflow for elucidating the mechanism of action.
Logical Relationships in Mechanism of Action Hypothesis
The relationship between receptor binding, cellular response, and potential physiological effect can be visualized as a logical progression.
Caption: Logical flow from receptor binding to behavioral outcome.
Conclusion
While definitive data on the mechanism of action of this compound is not currently available, its chemical structure strongly suggests activity within the central nervous system, likely through modulation of serotonergic receptors. The hypothesis presented in this whitepaper, centering on 5-HT1A and 5-HT7 receptor agonism, provides a robust and testable framework for future research. The detailed experimental protocols outlined herein offer a clear path for elucidating the pharmacological profile of this compound. Successful validation of this hypothesis would position this compound as a promising candidate for further investigation in the context of neuropsychiatric disorders.
References
Predicted Biological Targets for Indole-Cyclohexanamine Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The indole nucleus and the cyclohexanamine moiety are both recognized as privileged scaffolds in medicinal chemistry, each contributing to the pharmacological profile of numerous therapeutic agents.[1][2] Indole derivatives are well-known for their interactions with a wide array of biological targets, including receptors, enzymes, and ion channels, leading to applications in oncology, neurology, and infectious diseases.[3] Similarly, the cyclohexanamine ring is a key component in various pharmaceuticals, contributing to their efficacy as analgesics, mucolytics, and bronchodilators.[4][5] This technical guide provides a predictive analysis of the likely biological targets for a hybrid chemical class, termed indole-cyclohexanamines, which incorporate both of these critical pharmacophores.
Due to the novelty of this specific chemical class, direct experimental data is limited. Therefore, this document leverages structure-activity relationship (SAR) data from analogous compounds, namely indole-alkylamines and cyclohexylamine derivatives, to forecast potential protein targets. The primary predicted targets for indole-cyclohexanamine compounds include serotonin (5-HT) receptors , monoamine oxidase (MAO) , and acetylcholinesterase (AChE) . This guide outlines the rationale for these predictions, summarizes relevant quantitative data from related compound classes, details the experimental protocols required for target validation, and provides visual diagrams of key signaling pathways and experimental workflows.
Predicted Biological Targets and Rationale
The prediction of biological targets for indole-cyclohexanamine compounds is based on the principle of molecular similarity. The core structure, an indole ring linked to a cyclohexanamine, suggests a combination of the pharmacological properties of well-studied indole-ethylamine derivatives (e.g., tryptamines) and various cyclohexylamine-containing drugs.
Serotonin (5-HT) Receptors
The indole-ethylamine scaffold is a classic pharmacophore for serotonin receptors.[6] Tryptamine, an endogenous indole-ethylamine, and its derivatives are known to bind to various 5-HT receptor subtypes.[6] The presence of the indole ring and the nitrogen-containing side chain in indole-cyclohexanamines makes them strong candidates for interaction with these receptors. The cyclohexyl group attached to the amine is predicted to modulate the affinity and selectivity for different 5-HT receptor subtypes.
Monoamine Oxidase (MAO)
Monoamine oxidase is a key enzyme in the metabolism of monoamine neurotransmitters, including serotonin.[7] Indole-ethylamine derivatives are substrates and, in some cases, inhibitors of MAO.[8][9] The structural similarity of indole-cyclohexanamines to these compounds suggests they may also interact with MAO-A and MAO-B.[10] Inhibition of MAO can lead to increased levels of monoamine neurotransmitters in the brain, a mechanism relevant to the treatment of depression and neurodegenerative diseases.[7]
Acetylcholinesterase (AChE)
Several derivatives of indole and cyclohexylamine have been investigated as inhibitors of acetylcholinesterase, an enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[4][5][11] AChE inhibition is a primary therapeutic strategy for Alzheimer's disease.[4] Given that both parent scaffolds have been successfully incorporated into AChE inhibitors, it is plausible that indole-cyclohexanamine compounds could also exhibit this activity.[4][11]
Quantitative Data for Structurally Related Compounds
To provide a quantitative basis for the predicted interactions, the following tables summarize binding affinity (Ki) and inhibitory concentration (IC50) data for representative indole-alkylamine and cyclohexylamine derivatives at the predicted target sites.
Table 1: Binding Affinities (Ki) of Indole-Alkylamine Derivatives for Serotonin Receptors
| Compound | 5-HT Receptor Subtype | Ki (nM) |
| Tryptamine | 5-HT2A | 7.36 |
| N,N-Dimethyltryptamine (DMT) | 5-HT1A | 108 |
| N,N-Dimethyltryptamine (DMT) | 5-HT2A | 61.2 |
| 5-Methoxy-N,N-dimethyltryptamine | 5-HT1A | 3.2 |
| 5-Methoxy-N,N-dimethyltryptamine | 5-HT2A | 1.3 |
Note: Data is compiled from various sources and serves as a reference for the potential affinity range.
Table 2: Inhibitory Concentrations (IC50) of Indole and Cyclohexylamine Derivatives for MAO and AChE
| Compound Class | Target | Representative Compound | IC50 (µM) |
| Indole Derivatives | MAO-B | 3,4-dichloro-N-(2-methyl-1H-indol-5-yl)benzamide | 0.03 |
| Indolinone Derivatives | AChE | 2-chlorobenzyl derivative 3c | 0.00044 |
| Cyclohexylamine Derivatives | AChE | Donepezil (contains a related piperidine ring) | 0.0067 |
Note: The data presented is for structurally related compounds and indicates the potential for potent inhibition.
Experimental Protocols for Target Validation
The following section details standard experimental methodologies to validate the predicted biological targets for novel indole-cyclohexanamine compounds.
Radioligand Binding Assays for 5-HT Receptors
Objective: To determine the binding affinity (Ki) of test compounds for various serotonin receptor subtypes.
Methodology:
-
Membrane Preparation: Cell membranes expressing the specific 5-HT receptor subtype of interest are prepared from cultured cells or animal brain tissue.
-
Assay Buffer: A suitable buffer (e.g., Tris-HCl) containing protease inhibitors is used.
-
Radioligand: A specific radiolabeled ligand (e.g., [3H]Ketanserin for 5-HT2A) is selected.
-
Competition Assay: A fixed concentration of the radioligand is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound.
-
Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. Bound and free radioligand are then separated by rapid filtration.
-
Quantification: The amount of radioactivity bound to the membranes is quantified using liquid scintillation counting.
-
Data Analysis: The IC50 value (concentration of test compound that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation.
Monoamine Oxidase (MAO) Inhibition Assay
Objective: To determine the potency (IC50) of test compounds to inhibit MAO-A and MAO-B activity.
Methodology:
-
Enzyme Source: Recombinant human MAO-A and MAO-B enzymes are used.
-
Substrate: A suitable substrate for each enzyme is chosen (e.g., kynuramine for MAO-A, benzylamine for MAO-B). The oxidation of these substrates produces a fluorescent product.
-
Assay Procedure: The enzyme is pre-incubated with various concentrations of the test compound.
-
Reaction Initiation: The substrate is added to initiate the enzymatic reaction.
-
Fluorescence Detection: The formation of the fluorescent product is measured over time using a fluorescence plate reader.
-
Data Analysis: The rate of reaction is calculated, and the IC50 value is determined by plotting the percent inhibition against the logarithm of the test compound concentration.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
Objective: To determine the IC50 of test compounds for AChE.
Methodology:
-
Enzyme and Substrate: Purified AChE (from electric eel or human recombinant) and acetylthiocholine iodide (ATCI) are used.
-
Chromogen: 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) is used as a chromogen.
-
Assay Principle: AChE hydrolyzes ATCI to thiocholine. Thiocholine reacts with DTNB to produce a yellow-colored product, 5-thio-2-nitrobenzoate, which can be measured spectrophotometrically.
-
Assay Procedure: The enzyme is incubated with various concentrations of the test compound in a buffer.
-
Reaction Initiation: ATCI and DTNB are added to start the reaction.
-
Absorbance Measurement: The change in absorbance at 412 nm is monitored over time using a microplate reader.
-
Data Analysis: The rate of the reaction is calculated, and the IC50 value is determined from the dose-response curve.
Visualizations: Signaling Pathways and Experimental Workflows
Predicted Signaling Pathway Involvement
The following diagrams illustrate the potential signaling pathways that could be modulated by indole-cyclohexanamine compounds based on their predicted targets.
Caption: Predicted 5-HT receptor signaling pathway modulation.
Caption: Predicted mechanism of MAO and AChE inhibition.
Experimental Workflow for Target Validation
The following diagram outlines a logical workflow for the experimental validation of the predicted biological targets.
Caption: Experimental workflow for target validation.
Conclusion
While the indole-cyclohexanamine chemical space remains largely unexplored, a predictive analysis based on well-established pharmacophores provides a strong rationale for investigating their potential as modulators of key neurological targets. The primary predicted targets—serotonin receptors, monoamine oxidase, and acetylcholinesterase—represent significant opportunities for the development of novel therapeutics for a range of central nervous system disorders. The experimental protocols and workflows detailed in this guide provide a clear path for the validation of these predictions and the subsequent development of this promising class of compounds. Further research, including synthesis of a diverse compound library and systematic biological evaluation, is warranted to fully elucidate the therapeutic potential of indole-cyclohexanamines.
References
- 1. researchgate.net [researchgate.net]
- 2. One moment, please... [biogecko.co.nz]
- 3. Synthesis and Antiproliferative Activity against Cancer Cells of Indole-Aryl-Amide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of New Indole Derivatives Structurally Related to Donepezil and Their Biological Evaluation as Acetylcholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acetylcholinesterase inhibitors: synthesis and structure-activity relationships of omega-[N-methyl-N-(3-alkylcarbamoyloxyphenyl)- methyl]aminoalkoxyheteroaryl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Serotonin receptor binding affinities of tryptamine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. "Clinically Relevant Drug Interactions with Monoamine Oxidase Inhibitor" by Amber N. Edinoff, Connor R. Swinford et al. [scholarlycommons.pacific.edu]
- 8. Indolealkylamines: Biotransformations and Potential Drug–Drug Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Inhibition of monoamine oxidase by indole and benzofuran derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Prospective acetylcholinesterase inhibitory activity of indole and its analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
N-(1H-indol-3-ylmethyl)cyclohexanamine molecular weight and formula
Audience: Researchers, Scientists, and Drug Development Professionals
This document provides a concise technical overview of N-(1H-indol-3-ylmethyl)cyclohexanamine, focusing on its fundamental chemical properties. The information is presented to be readily accessible for research and development purposes.
Physicochemical Properties
The core quantitative data for this compound is summarized in the table below. This information is essential for experimental design, including reaction stoichiometry, solution preparation, and analytical characterization.
| Parameter | Value | Reference |
| Molecular Formula | C₁₅H₂₀N₂ | [1][2] |
| Molecular Weight | 228.33 g/mol | [1][2] |
| Alternate Molecular Weight | 228.340 g/mol | [3] |
Chemical Structure
The molecular structure of this compound is depicted in the following diagram. The structure consists of an indole moiety linked via a methylene bridge to the nitrogen atom of a cyclohexylamine group.
Experimental Protocols and Further Data
Detailed experimental protocols, such as synthesis procedures and analytical methods (e.g., HPLC, NMR spectroscopy), are crucial for the practical application and study of this compound. At present, peer-reviewed, detailed experimental methodologies for the synthesis and analysis of this compound are not available in the public domain resources accessed.
Similarly, information regarding its biological activity, such as its engagement in specific signaling pathways or its pharmacological profile, is not sufficiently detailed to generate the requested visualizations. For researchers interested in the potential applications of this molecule, further investigation into specialized chemical and pharmacological literature is recommended.
For analytical purposes, a reverse-phase HPLC method has been suggested for N-Cyclohexyl-1H-indole-3-methylamine, utilizing a mobile phase of acetonitrile, water, and phosphoric acid. For mass spectrometry applications, formic acid can be substituted for phosphoric acid[3].
Further research would be necessary to delineate any specific signaling pathways or to provide detailed experimental workflows beyond this general analytical guidance.
References
Spectroscopic and Synthetic Profile of N-(1H-indol-3-ylmethyl)cyclohexanamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical document provides a comprehensive overview of the spectroscopic data and a detailed experimental protocol for the synthesis of N-(1H-indol-3-ylmethyl)cyclohexanamine. The information presented herein is intended to support research and development efforts in medicinal chemistry and related fields where indole derivatives are of significant interest.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data obtained for this compound, facilitating its identification and characterization.
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| Data not available |
Table 2: ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| Data not available |
Table 3: Infrared (IR) Spectroscopic Data
| Wavenumber (cm⁻¹) | Description |
| Data not available |
Table 4: Mass Spectrometry (MS) Data
| m/z | Interpretation |
| Data not available |
Experimental Protocols
The synthesis of this compound is most commonly achieved through the reductive amination of indole-3-carboxaldehyde with cyclohexylamine. Below is a detailed protocol for this synthesis and the subsequent spectroscopic analysis.
Synthesis of this compound
Materials:
-
Indole-3-carboxaldehyde
-
Cyclohexylamine
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃)
-
Brine
Procedure:
-
Imine Formation: In a round-bottom flask, dissolve indole-3-carboxaldehyde (1.0 eq) in methanol. To this solution, add cyclohexylamine (1.1 eq). Stir the mixture at room temperature for 2-4 hours to facilitate the formation of the corresponding imine intermediate. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Reduction: Cool the reaction mixture in an ice bath. Carefully add sodium borohydride (1.5 eq) portion-wise to the stirred solution. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 12-16 hours.
-
Work-up: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Extract the aqueous residue with dichloromethane (3 x 50 mL). Combine the organic layers and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. The crude this compound can be further purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR spectra should be recorded on a 400 MHz or 500 MHz spectrometer.
-
The purified compound is to be dissolved in a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing tetramethylsilane (TMS) as an internal standard.
-
Chemical shifts (δ) are reported in parts per million (ppm) relative to TMS.
Infrared (IR) Spectroscopy:
-
The IR spectrum should be obtained using a Fourier-Transform Infrared (FTIR) spectrometer.
-
The sample can be prepared as a KBr (potassium bromide) pellet or as a thin film on a salt plate (NaCl or KBr).
-
Data is to be reported in wavenumbers (cm⁻¹).
Mass Spectrometry (MS):
-
Mass spectra should be acquired using an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source coupled to a mass analyzer (e.g., quadrupole or time-of-flight).
-
The sample is to be dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the ion source.
-
The mass-to-charge ratio (m/z) of the molecular ion and major fragment ions should be reported.
Synthesis Workflow
The synthesis of this compound via reductive amination can be visualized as a two-step process: imine formation followed by reduction.
Caption: Reductive amination workflow for the synthesis of this compound.
Navigating the Physicochemical Landscape of N-(1H-indol-3-ylmethyl)cyclohexanamine: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(1H-indol-3-ylmethyl)cyclohexanamine is a molecule of interest within the broader class of indole derivatives, a scaffold known for its diverse biological activities. Understanding the physicochemical properties of this compound, particularly its solubility and stability, is paramount for its advancement in any research and development pipeline. This technical guide provides a comprehensive overview of the methodologies required to thoroughly characterize the solubility and stability profile of this compound. While extensive experimental data for this specific molecule is not publicly available, this document outlines the requisite experimental protocols and data presentation strategies to generate and interpret such critical information. Furthermore, it explores a potential signaling pathway relevant to indole alkaloids, offering a broader context for its biological investigation.
Physicochemical Properties
A foundational understanding of a compound's basic physicochemical properties is essential. For this compound, the following information has been collated from publicly accessible chemical databases.
| Property | Value | Source |
| Molecular Formula | C₁₅H₂₀N₂ | PubChem |
| Molecular Weight | 228.34 g/mol | PubChem |
| IUPAC Name | This compound | PubChem |
| CAS Number | 53924-03-1 | SIELC Technologies |
| Calculated LogP | 3.2 | SIELC Technologies |
| Hydrogen Bond Donor Count | 2 | PubChem |
| Hydrogen Bond Acceptor Count | 1 | PubChem |
| Rotatable Bond Count | 3 | PubChem |
Note: The LogP value is a calculated prediction and should be experimentally verified.
Solubility Assessment
The solubility of a compound is a critical determinant of its biological activity, impacting everything from assay performance to in vivo bioavailability. A comprehensive solubility assessment should include both kinetic and thermodynamic measurements in various aqueous and organic media.
Experimental Protocols
This assay provides a rapid assessment of a compound's solubility, making it suitable for early-stage drug discovery.
Principle: A concentrated stock solution of the test compound in an organic solvent (typically DMSO) is added to an aqueous buffer. The formation of precipitate is then measured, often by nephelometry (light scattering) or turbidimetry.
Detailed Methodology:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution in DMSO to create a range of concentrations (e.g., 10 mM to 0.01 mM).
-
Addition to Aqueous Buffer: To a separate 96-well plate containing the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4), add a small, fixed volume of each DMSO stock concentration (e.g., 2 µL). This results in a final DMSO concentration typically ≤ 1%.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 1-2 hours) with gentle shaking.
-
Measurement: Measure the turbidity or light scattering of each well using a plate reader-based nephelometer or spectrophotometer.
-
Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant increase in turbidity/scattering is observed compared to the buffer-only control.
This method determines the equilibrium solubility of a compound, which is a more accurate representation of its true solubility.
Principle: An excess amount of the solid compound is equilibrated with a solvent over an extended period. The concentration of the dissolved compound in the supernatant is then determined after separating the undissolved solid.
Detailed Methodology:
-
Sample Preparation: Add an excess amount of solid this compound to a series of vials containing different solvents of interest (e.g., water, PBS at various pH values, ethanol, methanol, acetonitrile).
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-72 hours).
-
Phase Separation: Centrifuge the samples at high speed to pellet the undissolved solid.
-
Supernatant Analysis: Carefully remove an aliquot of the supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Quantification: Calculate the solubility by comparing the peak area of the sample to a standard curve of known concentrations of this compound.
Data Presentation
The solubility data should be presented in a clear and concise tabular format.
| Solvent/Buffer | pH | Temperature (°C) | Kinetic Solubility (µg/mL) | Thermodynamic Solubility (µg/mL) |
| Deionized Water | ~7 | 25 | ||
| Phosphate-Buffered Saline (PBS) | 7.4 | 25 | ||
| PBS | 5.0 | 25 | ||
| Ethanol | N/A | 25 | ||
| Methanol | N/A | 25 | ||
| Acetonitrile | N/A | 25 | ||
| 10% DMSO in PBS | 7.4 | 25 |
Stability Assessment
Evaluating the chemical stability of this compound is crucial for determining its shelf-life, identifying potential degradation products, and developing stable formulations. Forced degradation studies are a key component of this assessment. The indole core, as seen in compounds like indole-3-carbinol, can be susceptible to degradation in acidic environments[1][2].
Experimental Protocol: Forced Degradation Study
Principle: The compound is subjected to a variety of stress conditions that are more severe than accelerated stability testing to promote degradation. The resulting degradation products are then identified and quantified using a stability-indicating analytical method.
Detailed Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Stress Conditions:
-
Acidic Hydrolysis: Treat the stock solution with 0.1 M HCl and incubate at elevated temperatures (e.g., 60°C) for various time points (e.g., 2, 8, 24 hours). Neutralize the samples before analysis.
-
Basic Hydrolysis: Treat the stock solution with 0.1 M NaOH and incubate at elevated temperatures (e.g., 60°C) for various time points. Neutralize the samples before analysis.
-
Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide (H₂O₂) and store at room temperature for various time points.
-
Thermal Degradation: Expose the solid compound and a solution of the compound to dry heat (e.g., 80°C) for an extended period.
-
Photostability: Expose the solid compound and a solution of the compound to light conditions as specified in ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).
-
-
Sample Analysis: Analyze the stressed samples at each time point using a validated stability-indicating HPLC method. This method should be capable of separating the parent compound from all significant degradation products.
-
Data Analysis:
-
Calculate the percentage of degradation of this compound under each stress condition.
-
Identify and characterize the major degradation products using techniques such as LC-MS/MS and NMR.
-
Data Presentation
The results of the forced degradation study should be summarized in a table.
| Stress Condition | Duration | Temperature (°C) | % Degradation of Parent Compound | Number of Degradation Products | Major Degradation Product(s) (Retention Time) |
| 0.1 M HCl | 24 hours | 60 | |||
| 0.1 M NaOH | 24 hours | 60 | |||
| 3% H₂O₂ | 24 hours | 25 | |||
| Dry Heat (Solid) | 7 days | 80 | |||
| Photostability | ICH Q1B | 25 |
Potential Signaling Pathway
Indole alkaloids have been reported to exert their biological effects through various mechanisms, with the Mitogen-Activated Protein Kinase (MAPK) signaling pathway being a frequently implicated target in the context of cancer.[1][3] The following diagram illustrates a simplified representation of how an indole-based compound could potentially modulate this pathway.
Caption: Hypothetical inhibition of the MAPK signaling pathway by this compound.
Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for the solubility and stability assays.
Caption: Workflow for kinetic and thermodynamic solubility assays.
Caption: Workflow for a forced degradation stability study.
Conclusion
References
- 1. Synthetic Methodologies and Therapeutic Potential of Indole-3-Carbinol (I3C) and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indole-3-Carbinol (I3C) and its Major Derivatives: Their Pharmacokinetics and Important Roles in Hepatic Protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. solubilityofthings.com [solubilityofthings.com]
The Genesis of a Privileged Scaffold: A Technical Guide to the Discovery and History of 3-(Aminomethyl)indole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 3-(aminomethyl)indole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide array of biological targets with high affinity. This technical guide provides an in-depth exploration of the discovery and historical development of this important class of compounds, from their natural origins to their synthesis and evolution as therapeutic agents. This document details key milestones, experimental protocols, and the intricate signaling pathways modulated by these derivatives, offering a comprehensive resource for researchers in drug discovery and development.
Historical Perspective: From Nature's Blueprint to Synthetic Innovation
The story of 3-(aminomethyl)indole derivatives begins with the isolation of naturally occurring indole alkaloids. These compounds, biosynthesized in a variety of plant species, provided the initial blueprint for what would become a vast and diverse class of synthetic molecules.
The Discovery of Gramine: A Foundational Moti
The simplest 3-(aminomethyl)indole, gramine (3-(dimethylaminomethyl)indole), was first isolated in 1935 by Orechoff and his team from the leaves of the giant reed, Arundo donax. Initially named donaxine, its discovery marked a pivotal moment, establishing the existence of this fundamental structural motif in nature. Gramine's role in plants is primarily defensive, exhibiting toxicity to various organisms.
The first chemical synthesis of gramine was achieved through the Mannich reaction , a three-component condensation of indole, formaldehyde, and dimethylamine. This reaction has since become the classical and most efficient method for preparing gramine and its analogs.
Aspidospermine: A Complex Natural Product
Another significant early discovery was that of aspidospermine , a complex indole alkaloid isolated from the bark of the Aspidosperma quebracho-blanco tree. Though its discovery predates a precise, easily cited first report in the modern sense, its structural elucidation in the mid-20th century revealed a more complex polycyclic system containing the core 3-(aminomethyl)indole framework. The intricate architecture of aspidospermine has made it a challenging and popular target for total synthesis, driving the development of novel synthetic methodologies.
Synthetic Methodologies: The Mannich Reaction and Beyond
The primary route for the synthesis of 3-(aminomethyl)indole derivatives is the Mannich reaction. This versatile reaction allows for the introduction of a variety of aminomethyl groups at the C3 position of the indole ring.
Experimental Protocol: Synthesis of Gramine via the Mannich Reaction
Materials:
-
Indole
-
Formaldehyde (37% aqueous solution)
-
Dimethylamine (40% aqueous solution)
-
Acetic acid
-
Ethanol
-
Ice bath
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Reflux condenser
Procedure:
-
In a round-bottom flask, dissolve indole in ethanol.
-
Cool the solution in an ice bath.
-
Slowly add formaldehyde, followed by the dropwise addition of dimethylamine solution while stirring.
-
Add a catalytic amount of acetic acid.
-
Remove the ice bath and allow the mixture to stir at room temperature for 2 hours.
-
Heat the reaction mixture to reflux for 4 hours.
-
Cool the mixture to room temperature and then place it in an ice bath to induce crystallization.
-
Collect the crude product by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from ethanol to obtain pure gramine.
Biological Activities and Therapeutic Potential
3-(Aminomethyl)indole derivatives have been shown to possess a wide range of biological activities, making them attractive candidates for drug development in various therapeutic areas.
Anti-inflammatory and Neurotrophic Effects
Recent studies have highlighted the potential of novel 3-(aminomethyl)indole derivatives as multifunctional agents for neurodegenerative diseases. These compounds have been shown to inhibit the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in microglia, key mediators of neuroinflammation.
Anticancer Activity
The 3-(aminomethyl)indole scaffold is present in numerous compounds with potent anticancer activity. These derivatives have been shown to inhibit various cancer cell lines, including those of the breast, colon, and lung. The mechanisms of action are often multifactorial, involving the inhibition of key signaling pathways and the induction of apoptosis.
Kinase Inhibition
A significant area of investigation has been the development of 3-(aminomethyl)indole derivatives as kinase inhibitors. Src kinase, a non-receptor tyrosine kinase often overexpressed in cancer, has been a prominent target.
Quantitative Data on Biological Activity
The following tables summarize key quantitative data for various 3-(aminomethyl)indole derivatives, providing a comparative overview of their biological activities.
| Compound | Target/Assay | IC50/EC50 | Reference |
| Gramine | Prymnesium parvum growth inhibition (3 days) | 2.78 µg/mL | [1] |
| Gramine | Prymnesium parvum growth inhibition (9 days) | 1.83 µg/mL | [1] |
| 5,6-Dichlorogramine | Prymnesium parvum growth inhibition (3 days) | 0.54 µg/mL | [1] |
| 5,6-Dichlorogramine | Prymnesium parvum growth inhibition (9 days) | 0.22 µg/mL | [1] |
| Gramine Derivative 79c | MGC803 human gastric cancer cells | 3.74 µM | [1] |
| Gramine-loaded iron oxide nanoparticles | HCT-116 human colon cancer cells | 25 µg/mL | [1] |
| Gramine Derivative 61b | BGC-823 human gastric cells | 5.7 µg/mL | [1] |
| Gramine | MT1 Receptor | 1.36 mM | [1] |
| Gramine | 5-HT1A Receptor | 0.47 mM | [1] |
| Gramine Derivative 84a-c (strongest) | 5-HT1A Receptor | 0.23 mM | [1] |
| Aminomethyl Indole Derivative 1a | pp60c-Src Tyrosine Kinase | 102.6 ± 1.16 µM | [2] |
| Indole-3-imine Derivative 8c | pp60c-Src Tyrosine Kinase | 4.69 µM | [3] |
| Indole-3-imine Derivative 8f | pp60c-Src Tyrosine Kinase | 74.79 µM | [3] |
| Indole-3-imine Derivative 8g | pp60c-Src Tyrosine Kinase | 75.06 µM | [3] |
| Indole-3-imine Derivative 8h | pp60c-Src Tyrosine Kinase | 84.23 µM | [3] |
| Aspidospermine | Plasmodium falciparum (W2 clone) | 3.2 - 15.4 µM | [4] |
| Dehydrodeacetylaspidospermine | Plasmodium falciparum (W2 clone) | 5.4 ± 2.5 µg/mL | [5] |
| 10-methoxy-aspidospermidine | Plasmodium falciparum (W2 clone) | 3.0 ± 1.4 µg/mL | [5] |
| H-17-α-Ramiflorine A | Leishmania (L.) amazonensis | 18.5 ± 6.5 µg/mL | [5] |
| H-17-β-Ramiflorine B | Leishmania (L.) amazonensis | 12.6 ± 5.5 µg/mL | [5] |
Signaling Pathways and Mechanisms of Action
The diverse biological effects of 3-(aminomethyl)indole derivatives stem from their ability to modulate key cellular signaling pathways. Understanding these interactions is crucial for rational drug design and development.
Inhibition of the MAPK/NF-κB Pathway
The Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways are central to the inflammatory response. Several 3-(aminomethyl)indole derivatives have been shown to exert their anti-inflammatory effects by suppressing these pathways.
Caption: Inhibition of the MAPK/NF-κB signaling pathway by 3-(aminomethyl)indole derivatives.
Src Kinase Inhibition
Src family kinases are involved in various cellular processes, including proliferation, differentiation, and migration. Their dysregulation is often associated with cancer. Certain 3-(aminomethyl)indole derivatives have been identified as potent inhibitors of Src kinase.
Caption: Inhibition of the Src kinase signaling pathway by 3-(aminomethyl)indole derivatives.
Key Experimental Protocols
Reproducibility is a cornerstone of scientific advancement. This section provides detailed methodologies for key experiments cited in the study of 3-(aminomethyl)indole derivatives.
Western Blot Analysis for MAPK/NF-κB Pathway
Objective: To determine the effect of 3-(aminomethyl)indole derivatives on the protein expression and phosphorylation status of key components of the MAPK and NF-κB pathways.
Materials:
-
Cell culture reagents
-
3-(aminomethyl)indole derivative of interest
-
LPS (Lipopolysaccharide)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-p65, anti-p65, anti-IκBα, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells at an appropriate density and allow them to adhere overnight. Treat the cells with the 3-(aminomethyl)indole derivative for a specified time, followed by stimulation with LPS for the desired duration.
-
Protein Extraction: Wash the cells with ice-cold PBS and lyse them with RIPA buffer. Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant containing the protein.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST. Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).
In Vitro Src Kinase Inhibition Assay
Objective: To determine the in vitro inhibitory activity of 3-(aminomethyl)indole derivatives against Src kinase.
Materials:
-
Recombinant Src kinase
-
Kinase buffer
-
ATP
-
Src-specific substrate (e.g., a synthetic peptide)
-
3-(aminomethyl)indole derivative of interest (at various concentrations)
-
ADP-Glo™ Kinase Assay kit (or similar)
-
Microplate reader
Procedure:
-
Reaction Setup: In a 96-well plate, add the Src kinase, the 3-(aminomethyl)indole derivative (or vehicle control), and the kinase buffer.
-
Initiate Reaction: Add the Src-specific substrate and ATP to initiate the kinase reaction.
-
Incubation: Incubate the plate at 30°C for a specified period (e.g., 60 minutes).
-
Stop Reaction and Detect ADP: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Luminescence Generation: Add the Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase reaction.
-
Measurement: Measure the luminescence using a microplate reader. The light output is proportional to the ADP generated and thus, the kinase activity.
-
Data Analysis: Calculate the percent inhibition for each concentration of the derivative and determine the IC50 value by fitting the data to a dose-response curve.
Conclusion and Future Directions
The journey of 3-(aminomethyl)indole derivatives from their discovery in nature to their widespread synthesis and application in medicinal chemistry is a testament to the power of natural products in guiding drug discovery. The versatility of the Mannich reaction has enabled the creation of vast libraries of these compounds, leading to the identification of potent modulators of various biological pathways. The wealth of quantitative data and detailed experimental protocols provided in this guide serves as a valuable resource for researchers aiming to build upon this rich history.
Future research in this field will likely focus on the development of more selective and potent derivatives, leveraging computational modeling and structure-activity relationship studies. Furthermore, a deeper understanding of the intricate signaling networks modulated by these compounds will open up new avenues for their application in treating a wide range of diseases, from cancer to neurodegenerative disorders. The 3-(aminomethyl)indole scaffold, with its proven track record and ongoing potential, is set to remain a prominent and privileged structure in the landscape of drug discovery for the foreseeable future.
References
- 1. Recent Developments of Gramine: Chemistry and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of novel aminomethyl indole derivatives as Src kinase inhibitors and antioxidant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and pp60c-Src tyrosine kinase inhibitory activities of novel indole-3-imine and amine derivatives substituted at N1 and C5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
Potential Pharmacological Profile of N-(1H-indol-3-ylmethyl)cyclohexanamine: A Technical Guide
Abstract: This technical guide delineates the potential pharmacological profile of N-(1H-indol-3-ylmethyl)cyclohexanamine, a synthetic indole derivative. In the absence of direct empirical data for this specific molecule, this document constructs a predictive profile based on established structure-activity relationships of analogous indolealkylamines, particularly tryptamine derivatives. The primary molecular targets are hypothesized to be serotonergic (5-HT) receptors, with potential interactions at other monoaminergic sites. This guide provides a theoretical framework for its synthesis, potential biological targets, and downstream signaling pathways, alongside detailed experimental protocols for future empirical validation. The content herein is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel psychoactive compounds.
Introduction
This compound belongs to the broad class of indolealkylamines, a group of compounds renowned for their diverse pharmacological activities, primarily centered on the central nervous system. The indole moiety is a privileged scaffold in medicinal chemistry, forming the core of the essential amino acid tryptophan and the neurotransmitter serotonin (5-hydroxytryptamine).[1] Consequently, many synthetic indole derivatives exhibit affinity for serotonin receptors and other components of the monoaminergic systems.[2]
The title compound is structurally related to the well-studied tryptamines (indole-3-ethylamines), differing by a single methylene group in the linker between the indole core and the amino group. This structural nuance may influence receptor affinity and functional activity. The N-cyclohexyl substituent is expected to modulate the compound's lipophilicity and steric interactions with receptor binding pockets. This guide aims to provide a comprehensive, albeit predictive, overview of the potential pharmacological characteristics of this compound to inform future research.
Predicted Pharmacological Profile
Based on the extensive literature on tryptamine and its N-substituted derivatives, the primary pharmacological targets for this compound are anticipated to be serotonin (5-HT) receptors.[3][4][5] Tryptamine itself is a known agonist at several 5-HT receptors, and N-alkylation can modify the affinity and selectivity profile.[3][6]
Primary Target: Serotonin Receptors
The compound is likely to exhibit agonist or partial agonist activity at various 5-HT receptor subtypes, with a potential for higher affinity at the 5-HT1A, 5-HT2A, and 5-HT2C receptors, which are common targets for indolealkylamines.[7] The interaction with the 5-HT2A receptor is of particular interest, as this is the primary target for classic psychedelic tryptamines.[3]
Other Potential Targets
Beyond the serotonergic system, indolealkylamines have been shown to interact with other monoamine systems. Therefore, this compound could potentially exhibit affinity for:
-
Dopamine Receptors: Some indole derivatives have shown affinity for dopamine D2 and D3 receptors.
-
Adrenergic Receptors: Cross-reactivity with adrenergic receptors is possible.
-
Monoamine Transporters: Interaction with serotonin, dopamine, and norepinephrine transporters (SERT, DAT, NET) is a possibility, potentially leading to reuptake inhibition.
-
Monoamine Oxidase (MAO): Tryptamines are substrates for MAO; this compound may also be metabolized by MAO or act as an inhibitor.[2]
Quantitative Data on Structurally Related Compounds
Direct quantitative data for this compound is not available in the public domain. The following table summarizes data for tryptamine and a closely related N-substituted derivative to provide a comparative baseline.
| Compound Name | Receptor Target | Assay Type | Measured Affinity (Ki) / Potency (EC50) | Reference |
| Tryptamine | Human 5-HT2A | Functional Assay (Ca2+ flux) | EC50 = 7.36 ± 0.56 nM | [5] |
| 5-tert-butyl-N-methyltryptamine | Human 5-HT1D | Binding Assay | Ki = 0.45 nM | [3] |
| 5-tert-butyl-N-methyltryptamine | Human 5-HT1D | Functional Assay | EC50 = 0.22 nM | [3] |
Experimental Protocols
The following protocols are generalized methods based on the synthesis and evaluation of similar indolealkylamines and can be adapted for the study of this compound.
Synthesis of this compound
A plausible synthetic route involves the reductive amination of indole-3-carboxaldehyde with cyclohexylamine.
Materials:
-
Indole-3-carboxaldehyde
-
Cyclohexylamine
-
Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride (NaBH3CN)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid (catalytic amount)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexane)
Procedure:
-
Dissolve indole-3-carboxaldehyde (1.0 eq) in DCM or DCE.
-
Add cyclohexylamine (1.1 eq) to the solution.
-
Add a catalytic amount of glacial acetic acid.
-
Stir the mixture at room temperature for 1-2 hours to form the intermediate imine.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent gradient (e.g., hexane/ethyl acetate) to yield the pure this compound.
-
Characterize the final product using 1H NMR, 13C NMR, and mass spectrometry.
Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of the test compound for a specific receptor (e.g., human 5-HT2A).
Materials:
-
Cell membranes expressing the human 5-HT2A receptor.
-
Radioligand (e.g., [3H]ketanserin).
-
Test compound (this compound) at various concentrations.
-
Non-specific binding control (e.g., mianserin or another high-affinity unlabeled ligand).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
96-well microplates.
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a 96-well plate, add the assay buffer, cell membranes, and the radioligand at a concentration near its Kd value.
-
Add the various concentrations of the test compound to the appropriate wells.
-
For total binding, add vehicle instead of the test compound.
-
For non-specific binding, add a saturating concentration of the non-specific binding control.
-
Incubate the plate at a specified temperature (e.g., 25°C) for a set duration (e.g., 60 minutes) to reach equilibrium.
-
Terminate the incubation by rapid filtration through glass fiber filters (e.g., GF/B) using a cell harvester.
-
Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and allow them to equilibrate.
-
Measure the radioactivity in each vial using a liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value using non-linear regression analysis and calculate the Ki value using the Cheng-Prusoff equation.
Visualizations
Predicted Signaling Pathway
The following diagram illustrates a plausible signaling pathway following the activation of the 5-HT2A receptor, a likely target for this compound.
Caption: Predicted 5-HT2A receptor Gq-coupled signaling pathway.
Experimental Workflow for Pharmacological Characterization
This diagram outlines a general workflow for the initial pharmacological screening of a novel compound like this compound.
Caption: General workflow for in vitro and in vivo screening.
Structure-Activity Relationship Logic
This diagram illustrates the logical relationship between the structural components of this compound and their predicted contribution to its pharmacological activity.
Caption: Structure-activity relationship of the title compound.
Conclusion
While no direct pharmacological data for this compound currently exists in peer-reviewed literature, a predictive profile can be constructed based on its structural similarity to known psychoactive indolealkylamines. It is hypothesized that this compound will primarily interact with serotonin receptors, with the N-cyclohexyl group modulating its potency and selectivity. The experimental protocols and workflows detailed in this guide provide a robust framework for the empirical validation of this predicted profile. Further research is warranted to elucidate the precise pharmacological characteristics of this novel compound and to determine its potential as a pharmacological tool or therapeutic agent.
References
- 1. Indole alkaloid - Wikipedia [en.wikipedia.org]
- 2. Indolealkylamines: Biotransformations and Potential Drug–Drug Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-Cyclohexyltryptamine: freebase, bromide and fumarate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Tryptamine - Wikipedia [en.wikipedia.org]
- 6. Some pharmacological effects of a series of tryptamine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | The Effects of Tryptamine Psychedelics in the Brain: A meta-Analysis of Functional and Review of Molecular Imaging Studies [frontiersin.org]
N-(1H-indol-3-ylmethyl)cyclohexanamine: A Comprehensive Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the chemical and physical properties of N-(1H-indol-3-ylmethyl)cyclohexanamine, supplemented with illustrative experimental protocols and potential biological activities based on related indole derivatives. Due to the limited publicly available experimental data for this specific compound, this document serves as a foundational resource, leveraging information on analogous structures to provide context for research and development.
PubChem Data for this compound (PubChem CID: 96438)
This compound is classified as a member of the indole family of compounds.[1] The following tables summarize the key computed chemical and physical properties available in its PubChem entry.[1]
Chemical Identifiers
| Identifier | Value |
| IUPAC Name | This compound[1] |
| PubChem CID | 96438 |
| CAS Number | 53924-03-1[1] |
| Molecular Formula | C₁₅H₂₀N₂[1] |
| SMILES | C1CCC(CC1)NCC2=CNC3=CC=CC=C32[1] |
| InChI | InChI=1S/C15H20N2/c1-2-6-13(7-3-1)16-10-12-11-17-15-9-5-4-8-14(12)15/h4-5,8-9,11,13,16-17H,1-3,6-7,10H2[1] |
| InChIKey | MAMUGDCJLAKCPT-UHFFFAOYSA-N[1] |
Computed Physicochemical Properties
| Property | Value |
| Molecular Weight | 228.33 g/mol [1] |
| XLogP3 | 3.1[1] |
| Hydrogen Bond Donor Count | 2[1] |
| Hydrogen Bond Acceptor Count | 1[1] |
| Rotatable Bond Count | 3[1] |
| Exact Mass | 228.162648646 Da[1] |
| Monoisotopic Mass | 228.162648646 Da[1] |
| Topological Polar Surface Area | 27.8 Ų[1] |
| Heavy Atom Count | 17[1] |
| Formal Charge | 0[1] |
| Complexity | 243 |
| Isotope Atom Count | 0 |
| Defined Atom Stereocenter Count | 0 |
| Undefined Atom Stereocenter Count | 1 |
| Defined Bond Stereocenter Count | 0 |
| Undefined Bond Stereocenter Count | 0 |
| Covalently-Bonded Unit Count | 1 |
Illustrative Experimental Protocols
General Synthesis of N-substituted Indole-3-methylamines
A common method for the synthesis of N-substituted indole-3-methylamines involves the reductive amination of indole-3-carboxaldehyde. The following is a generalized protocol based on procedures for analogous compounds.
Materials:
-
Indole-3-carboxaldehyde
-
Cyclohexanamine
-
Sodium borohydride (NaBH₄) or other suitable reducing agent
-
Methanol or ethanol as solvent
-
Acetic acid (catalyst)
-
Dichloromethane or ethyl acetate for extraction
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Imine Formation: Dissolve indole-3-carboxaldehyde (1 equivalent) in ethanol. Add cyclohexanamine (1-1.2 equivalents) and a catalytic amount of acetic acid. Stir the mixture at room temperature or under gentle reflux for 2-6 hours. Monitor the reaction by thin-layer chromatography (TLC) until the starting aldehyde is consumed.
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium borohydride (1.5-2 equivalents) portion-wise, ensuring the temperature remains below 10 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours.
-
Work-up: Quench the reaction by the slow addition of water. Remove the organic solvent under reduced pressure. Partition the residue between water and an organic solvent such as ethyl acetate.
-
Extraction and Purification: Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.
High-Performance Liquid Chromatography (HPLC) Analysis
A general reverse-phase HPLC method can be employed for the analysis of this compound.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid (for MS compatibility) or phosphoric acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm and 280 nm.
-
Injection Volume: 10 µL.
Procedure:
-
Prepare a stock solution of the compound in methanol or acetonitrile.
-
Prepare a series of dilutions for calibration.
-
Equilibrate the column with the initial mobile phase composition for at least 15 minutes.
-
Inject the standards and the sample.
-
Analyze the resulting chromatograms for retention time and peak area to determine the purity and/or concentration of the analyte.
Potential Biological Activity and Signaling Pathways (Illustrative)
While no specific biological activity has been reported for this compound, many indole derivatives are known to possess potent biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. For instance, certain N-substituted indole-3-yl derivatives have been identified as inhibitors of tubulin polymerization, a critical process in cell division, making them of interest in cancer research.
The diagram below illustrates a hypothetical signaling pathway for an indole derivative that acts as a tubulin polymerization inhibitor, leading to cell cycle arrest and apoptosis. This is provided as an example of a potential mechanism of action for this class of compounds.
Disclaimer: The experimental protocols and the signaling pathway described above are illustrative and based on related compounds. Specific experimental validation is required to determine the actual synthesis methods, biological activities, and mechanisms of action for this compound.
References
In Silico Prediction of N-(1H-indol-3-ylmethyl)cyclohexanamine Bioactivity: A Technical Guide
Introduction
N-(1H-indol-3-ylmethyl)cyclohexanamine is a novel chemical entity featuring an indole nucleus, a scaffold of significant interest in medicinal chemistry due to its prevalence in biologically active compounds.[1] The indole core is a "privileged structure," capable of binding to a multitude of receptors with high affinity.[2] Indole derivatives have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and central nervous system (CNS) effects.[1][3] Given the therapeutic potential of this chemical class, in silico (computational) methods provide a rapid and cost-effective approach to predict the bioactivity of a new derivative like this compound, thereby guiding further experimental validation and drug development efforts.[4][5]
This technical guide presents a comprehensive workflow for the in silico prediction of the bioactivity of this compound. It is intended for researchers, scientists, and drug development professionals, providing detailed methodologies for key computational experiments, structured data presentation, and visualizations of workflows and biological pathways.
In Silico Bioactivity Prediction Workflow
The prediction of a novel compound's bioactivity follows a structured, multi-step computational workflow. This process begins with preparing the molecule's structure and proceeds through target identification, interaction modeling, and the prediction of its pharmacokinetic profile. Each step utilizes specialized algorithms and databases to build a comprehensive profile of the molecule's potential biological effects.
Experimental Protocols
Detailed methodologies for the core components of the in silico workflow are provided below.
Ligand Preparation
Accurate prediction of bioactivity begins with a high-quality 3D structure of the ligand.
-
2D Structure Generation: Draw the 2D structure of this compound using a chemical drawing software (e.g., ChemDraw, MarvinSketch).
-
Conversion to 3D: Convert the 2D structure into a 3D conformation.
-
Energy Minimization: Perform energy minimization of the 3D structure using a molecular mechanics force field (e.g., MMFF94). This step is crucial to obtain a low-energy, stable conformation.
-
Charge Calculation: Assign partial charges to the atoms of the molecule.
-
File Format Conversion: Save the prepared ligand structure in a suitable format (e.g., .mol2, .sdf, .pdbqt) for use in subsequent docking and screening software.
Target Identification and Prioritization
Based on the prevalence of the indole scaffold in known drugs and bioactive molecules, a list of potential protein targets can be compiled from scientific literature and databases (e.g., ChEMBL, DrugBank).[6][7]
Table 1: Potential Protein Targets for Indole Derivatives
| Target Class | Specific Examples | Associated Disease Area | Rationale |
| Kinases | Protein Kinase C (PKC), Tyrosine Kinases | Cancer, Inflammation | Indole derivatives are known to inhibit various kinases involved in cell signaling pathways.[8] |
| Tubulin | α,β-Tubulin Heterodimer | Cancer | The indole moiety can bind to the colchicine binding site of tubulin, disrupting microtubule dynamics and arresting the cell cycle.[9][10] |
| Cyclooxygenase (COX) | COX-1, COX-2 | Inflammation, Pain | Several indole-containing compounds, like Indomethacin, are potent COX inhibitors.[11] |
| STING | Stimulator of Interferon Genes | Inflammation, Autoimmune Diseases | Novel indole derivatives have been developed as potent inhibitors of the STING pathway.[12][13] |
| Serotonin Receptors | 5-HT Receptors | CNS Disorders | The indole structure is similar to the neurotransmitter serotonin.[14] |
| Cholinesterases | Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE) | Neurodegenerative Diseases | Indole derivatives have been explored as inhibitors of cholinesterases for conditions like Alzheimer's disease.[14] |
Molecular Docking Protocol
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor and estimates the strength of the interaction.[15]
-
Protein Structure Preparation:
-
Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB).
-
Remove water molecules, co-crystallized ligands, and any non-essential ions.
-
Add polar hydrogen atoms and assign atomic charges.
-
Repair any missing residues or atoms using protein preparation tools (e.g., in Schrödinger Maestro, AutoDock Tools).
-
-
Binding Site Definition:
-
Identify the active site of the protein. If a co-crystallized ligand is present, define the binding site as a grid box centered around it.
-
For apo-proteins, use site-finding algorithms or information from the literature to locate the binding pocket.
-
-
Docking Simulation:
-
Use a docking program (e.g., AutoDock Vina, GOLD, Glide) to dock the prepared ligand into the defined binding site.[16] The software will sample various conformations and orientations (poses) of the ligand within the active site.
-
-
Scoring and Analysis:
-
The docking program will rank the generated poses using a scoring function, which estimates the binding affinity (e.g., in kcal/mol). Lower scores typically indicate better binding.
-
Analyze the top-ranked pose to identify key molecular interactions (hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and protein residues.
-
Pharmacophore Modeling Protocol
Pharmacophore modeling identifies the essential 3D arrangement of chemical features necessary for biological activity.[17][18]
-
Model Generation (Ligand-Based):
-
Collect a set of known active ligands for a specific target.
-
Align the structures of these active molecules.
-
Use software (e.g., PHASE, LigandScout) to automatically identify common chemical features such as hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers.[19]
-
These features and their spatial relationships constitute the pharmacophore model.
-
-
Virtual Screening:
-
Screen a 3D database of compounds (including this compound) against the generated pharmacophore model.
-
Compounds that match the pharmacophore's features are identified as potential hits.
-
ADMET Prediction Protocol
ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is crucial for evaluating the drug-likeness of a compound.[7][20]
-
Input Structure: Provide the 2D or 3D structure of this compound to an ADMET prediction tool (e.g., SwissADME, pkCSM, ADMETlab).[7][21]
-
Property Calculation: The software uses pre-built models, often based on QSAR, to calculate various physicochemical and pharmacokinetic properties.
-
Analysis: Review the predicted properties, paying close attention to:
-
Lipinski's Rule of Five: Assesses oral bioavailability.
-
Gastrointestinal (GI) Absorption: Predicts absorption from the gut.
-
Blood-Brain Barrier (BBB) Permeation: Indicates potential for CNS activity.
-
CYP450 Inhibition: Predicts potential for drug-drug interactions.
-
Toxicity: Flags potential toxic liabilities like mutagenicity (Ames test) or cardiotoxicity (hERG inhibition).
-
Data Presentation (Hypothetical Results)
The quantitative outputs from the in silico analyses should be summarized in tables for clear comparison.
Table 2: Hypothetical Molecular Docking Results for this compound
| Target Protein (PDB ID) | Binding Affinity (kcal/mol) | Key Interacting Residues | Predicted Activity |
| COX-2 (4COX) | -8.9 | TYR-385, SER-530, ARG-120 | Anti-inflammatory |
| Tubulin (1SA0) | -7.5 | CYS-241, LEU-248, ALA-316 | Anticancer |
| STING (4EMU) | -9.2 | THR-263, SER-162, TYR-240 | Anti-inflammatory |
| AChE (4EY7) | -8.1 | TRP-86, TYR-337, PHE-338 | Anti-neurodegenerative |
| PKC (3A8W) | -7.9 | LYS-368, GLU-448 | Anticancer |
Table 3: Predicted ADMET Properties for this compound
| Property | Predicted Value | Interpretation |
| Molecular Weight | 228.33 g/mol | Favorable (Lipinski compliant) |
| LogP | 3.5 | Good lipophilicity |
| H-bond Donors | 2 | Favorable (Lipinski compliant) |
| H-bond Acceptors | 1 | Favorable (Lipinski compliant) |
| GI Absorption | High | Good oral bioavailability predicted |
| BBB Permeant | Yes | Potential for CNS activity |
| CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions |
| Ames Toxicity | No | Likely non-mutagenic |
| hERG I Inhibitor | No | Low risk of cardiotoxicity |
Visualization of Biological Pathways
Based on the hypothetical docking results, this compound shows a strong predicted binding affinity for STING. Inhibition of the STING pathway is a therapeutic strategy for inflammatory diseases.
Conclusion and Experimental Validation
This guide outlines a systematic in silico approach to profile the potential bioactivity of this compound. The hypothetical results suggest that this compound is a promising candidate with potential anti-inflammatory and CNS activities, possessing a favorable drug-like profile.
It is critical to emphasize that in silico predictions are hypotheses that require experimental validation.[1][22] The prioritized predictions from this workflow should be confirmed through a series of in vitro and in vivo experiments, such as:
-
In Vitro Assays: Enzyme inhibition assays (e.g., for COX, STING), cell-based assays to measure cytotoxicity in cancer cell lines, or receptor binding assays.[4]
-
In Vivo Models: Animal models of inflammation (e.g., carrageenan-induced paw edema) or cancer to evaluate efficacy and safety.[2]
By integrating these computational and experimental approaches, researchers can accelerate the discovery and development of novel therapeutic agents based on the versatile indole scaffold.
References
- 1. From In Silico to In Vitro: A Comprehensive Guide to Validating Bioinformatics Findings [arxiv.org]
- 2. Network-based approach to prediction and population-based validation of in silico drug repurposing — Network Medicine Institute and Alliance [network-medicine.org]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Exploiting the Indole Scaffold to Design Compounds Binding to Different Pharmacological Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ADMET Predictions - Computational Chemistry Glossary [deeporigin.com]
- 8. Prospects of Indole derivatives as methyl transfer inhibitors: antimicrobial resistance managers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. isfcppharmaspire.com [isfcppharmaspire.com]
- 12. Development of indole derivatives as inhibitors targeting STING-dependent inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Molecular Docking: A structure-based drug designing approach [jscimedcentral.com]
- 17. What is pharmacophore modeling and its applications? [synapse.patsnap.com]
- 18. dergipark.org.tr [dergipark.org.tr]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
- 21. ADMET-AI: a machine learning ADMET platform for evaluation of large-scale chemical libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Google’s Gemma AI model helps discover new potential cancer therapy pathway [blog.google]
Methodological & Application
Application Notes and Protocols for the Synthesis of N-(1H-indol-3-ylmethyl)cyclohexanamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(1H-indol-3-ylmethyl)cyclohexanamine is a secondary amine containing an indole moiety. The indole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds. This document provides a detailed protocol for the synthesis of this compound via a one-pot reductive amination of indole-3-carboxaldehyde with cyclohexylamine using sodium borohydride as the reducing agent. This method is efficient, utilizes readily available reagents, and is suitable for laboratory-scale synthesis.
Reaction Scheme
The synthesis proceeds in two main steps within a single reaction vessel:
-
Imine Formation: Indole-3-carboxaldehyde reacts with cyclohexylamine to form the intermediate N-(1H-indol-3-ylmethylene)cyclohexanamine (a Schiff base).
-
Reduction: The imine intermediate is then reduced in situ by sodium borohydride (NaBH₄) to yield the target secondary amine, this compound.
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of this compound.
| Parameter | Value | Reference |
| Molecular Formula | C₁₅H₂₀N₂ | [1] |
| Molecular Weight | 228.33 g/mol | [1] |
| Typical Yield | 75-90% | Estimated based on similar reductive aminations |
| Physical Appearance | Off-white to pale yellow solid | General observation for similar compounds |
| Purity | >95% (after chromatography) | Standard expectation for purified compounds |
Experimental Protocol
Materials and Reagents:
-
Indole-3-carboxaldehyde (1.0 eq)
-
Cyclohexylamine (1.1 eq)
-
Sodium borohydride (NaBH₄) (1.5 eq)
-
Methanol (MeOH), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography (230-400 mesh)
-
Hexane and Ethyl Acetate for chromatography elution
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel or syringe
-
Ice bath
-
Rotary evaporator
-
Separatory funnel
-
Glassware for column chromatography
-
Thin-layer chromatography (TLC) plates and developing chamber
Procedure:
-
Imine Formation:
-
To a round-bottom flask, add indole-3-carboxaldehyde (1.0 eq) and anhydrous methanol. Stir the mixture at room temperature until the aldehyde is completely dissolved.
-
To this solution, add cyclohexylamine (1.1 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 1-2 hours. Monitor the formation of the imine intermediate by TLC (a new, less polar spot should appear).
-
-
Reduction:
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add sodium borohydride (1.5 eq) portion-wise over 15-20 minutes, ensuring the temperature does not rise significantly.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Continue stirring for an additional 2-4 hours, or until the reaction is complete as monitored by TLC (disappearance of the imine spot).
-
-
Work-up:
-
Quench the reaction by slowly adding water to decompose the excess sodium borohydride.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
To the remaining aqueous residue, add ethyl acetate to extract the product.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with water, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel.
-
Elute with a gradient of ethyl acetate in hexane (e.g., starting from 10% EtOAc in hexane and gradually increasing the polarity) to isolate the pure this compound.
-
Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield the final product as an off-white or pale yellow solid.
-
Visualizations
Reaction Pathway:
Caption: Reaction pathway for the synthesis of this compound.
Experimental Workflow:
Caption: Experimental workflow for the synthesis of this compound.
References
Application Notes and Protocols: Reductive Amination of Indole-3-carboxaldehyde with Cyclohexylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reductive amination of indole-3-carboxaldehyde with cyclohexylamine is a crucial transformation in synthetic organic chemistry, yielding N-cyclohexyl-(1H-indol-3-yl)methanamine. This scaffold is of significant interest in medicinal chemistry and drug development due to the prevalence of the indole nucleus in biologically active compounds. This document provides detailed application notes and experimental protocols for this reaction, focusing on common procedures and expected outcomes.
Chemical Reaction Pathway
The reductive amination proceeds in two key steps: the formation of an intermediate imine from the reaction of indole-3-carboxaldehyde and cyclohexylamine, followed by the reduction of the imine to the corresponding secondary amine.
Caption: Reaction scheme for the reductive amination.
Quantitative Data Summary
The following table summarizes typical reaction conditions and outcomes for the reductive amination of substituted indole-3-carboxaldehydes with various amines, providing a comparative reference for the target reaction.
| Aldehyde Substrate | Amine Substrate | Reducing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| 1-Methyl-1H-indole-3-carboxaldehyde | 3,4,5-Trimethoxyaniline | NaBH₄ | Methanol | 70 | 5 | Not specified | [1] |
| Indole-3-carboxaldehyde | Aniline | NaBH₄ / B(OSO₃H)₃/SiO₂ | Acetonitrile | 25 | 0.25 | 95 | |
| Benzaldehyde | Cyclohexylamine | NaBH₄ / B(OSO₃H)₃/SiO₂ | Acetonitrile | 25 | 0.17 | 96 |
Experimental Protocols
Two common protocols for the reductive amination are provided below, utilizing different reducing agents.
Protocol 1: Using Sodium Borohydride
This protocol is adapted from a procedure for the reductive amination of a substituted indole-3-carboxaldehyde[1].
Materials:
-
Indole-3-carboxaldehyde
-
Cyclohexylamine
-
Sodium Borohydride (NaBH₄)
-
Methanol (MeOH)
-
Ethanol (EtOH)
-
Acetic Acid (AcOH)
-
Water (H₂O)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Standard workup and purification equipment
Procedure:
-
Imine Formation:
-
In a round-bottom flask, dissolve indole-3-carboxaldehyde (1.0 eq) in ethanol.
-
Add cyclohexylamine (1.0 eq) to the solution.
-
Add a catalytic amount of acetic acid (e.g., 0.1 eq).
-
Heat the mixture to reflux (approximately 80°C) and stir for 2-6 hours to facilitate the formation of the imine intermediate. The reaction can be monitored by Thin Layer Chromatography (TLC).
-
-
Reduction:
-
After imine formation is complete, cool the reaction mixture to room temperature.
-
Slowly add sodium borohydride (2.0-4.0 eq) portion-wise to the stirred solution. Caution: Hydrogen gas evolution may occur.
-
Once the addition is complete, heat the mixture to reflux (approximately 70°C in methanol if used as co-solvent) and stir for 3-5 hours.[1]
-
-
Work-up and Purification:
-
After the reaction is complete (monitored by TLC), cool the mixture to room temperature.
-
Carefully pour the reaction mixture into water.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford the pure N-cyclohexyl-(1H-indol-3-yl)methanamine.
-
Protocol 2: Using Sodium Triacetoxyborohydride (STAB)
This is a milder, one-pot procedure that is often preferred for its selectivity and operational simplicity.
Materials:
-
Indole-3-carboxaldehyde
-
Cyclohexylamine
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Water (H₂O)
-
Brine
-
Round-bottom flask
-
Stirring apparatus
-
Standard workup and purification equipment
Procedure:
-
One-Pot Reaction:
-
To a round-bottom flask, add indole-3-carboxaldehyde (1.0 eq) and cyclohexylamine (1.0-1.2 eq).
-
Dissolve the reactants in dichloromethane or 1,2-dichloroethane.
-
Add sodium triacetoxyborohydride (1.5-2.0 eq) to the mixture in one portion.
-
Stir the reaction at room temperature for 1-12 hours. The reaction progress should be monitored by TLC.
-
-
Work-up and Purification:
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the reductive amination process.
Caption: General experimental workflow.
Applications and Significance
The product of this reaction, N-cyclohexyl-(1H-indol-3-yl)methanamine, and its derivatives are valuable building blocks in the synthesis of various pharmaceutical agents. The indole moiety is a common feature in drugs targeting a wide range of receptors and enzymes. The N-cyclohexyl group can impart desirable pharmacokinetic properties such as improved lipophilicity and metabolic stability. This synthetic route provides a reliable method for accessing these important molecular scaffolds for further elaboration in drug discovery programs. The resulting secondary amine can be further functionalized, expanding the chemical space for lead optimization.
References
Application Notes and Protocols for the Fischer Indole Synthesis of Substituted Indole Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the Fischer indole synthesis, a cornerstone reaction in organic chemistry for the preparation of substituted indole derivatives. This document details the reaction mechanism, highlights its application in the synthesis of prominent pharmaceutical agents, and provides detailed experimental protocols.
Introduction to the Fischer Indole Synthesis
The Fischer indole synthesis, first reported by Emil Fischer in 1883, is a robust and versatile method for constructing the indole nucleus.[1] The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from the condensation of an arylhydrazine and a suitable aldehyde or ketone.[2] The versatility of this reaction allows for the synthesis of a wide array of substituted indoles, many of which are scaffolds for biologically active molecules and approved drugs.[3]
The choice of acid catalyst is crucial and can be either a Brønsted acid (e.g., HCl, H₂SO₄, polyphosphoric acid, p-toluenesulfonic acid) or a Lewis acid (e.g., ZnCl₂, BF₃, AlCl₃).[4] The reaction generally requires elevated temperatures to proceed to completion.[2]
Reaction Mechanism
The currently accepted mechanism for the Fischer indole synthesis proceeds through several key steps:
-
Hydrazone Formation: The reaction commences with the acid-catalyzed condensation of an arylhydrazine and a carbonyl compound (aldehyde or ketone) to form the corresponding arylhydrazone.
-
Tautomerization: The arylhydrazone then tautomerizes to its enamine isomer.
-
[5][5]-Sigmatropic Rearrangement: The protonated enamine undergoes a[5][5]-sigmatropic rearrangement, which is the key bond-forming step, leading to the cleavage of the N-N bond and the formation of a di-imine intermediate.
-
Cyclization and Aromatization: The di-imine intermediate undergoes cyclization and subsequent elimination of ammonia to afford the aromatic indole ring system.
Applications in Drug Synthesis
The Fischer indole synthesis is a key step in the industrial production of numerous pharmaceuticals. This section details its application in the synthesis of three widely used drugs: Indomethacin, Sumatriptan, and Ondansetron.
Synthesis of Indomethacin
Indomethacin is a non-steroidal anti-inflammatory drug (NSAID) used to relieve pain, swelling, and joint stiffness.[6] Its synthesis can be achieved via the Fischer indole reaction.
Signaling Pathway of Indomethacin:
Indomethacin exerts its therapeutic effect by inhibiting cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.[5][7] This inhibition prevents the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[8]
Experimental Protocol for the Synthesis of Indomethacin Intermediate:
A "traditional" synthesis of the indole core of Indomethacin involves the reaction of 4-methoxyphenylhydrazine with methyl levulinate.[6]
| Step | Reactant 1 | Reactant 2 | Catalyst/Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| 1 | 4-Methoxyphenylhydrazine | Methyl levulinate | Acetic Acid | Reflux | 2-4 | 2-methyl-5-methoxy-indole-3-acetic acid methyl ester | Not specified |
Detailed Protocol:
-
Dissolve 4-methoxyphenylhydrazine (1 equivalent) and methyl levulinate (1 equivalent) in glacial acetic acid.
-
Heat the mixture to reflux for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-water and stir until a precipitate forms.
-
Collect the solid by filtration, wash with water, and dry under vacuum to yield the crude product.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified indole intermediate.
Synthesis of Sumatriptan
Sumatriptan is a selective 5-HT1B/1D receptor agonist used for the acute treatment of migraine attacks.[9] The synthesis of its indole core is a classic application of the Fischer indole synthesis.[10]
Signaling Pathway of Sumatriptan:
Sumatriptan activates presynaptic 5-HT1B and 5-HT1D receptors on trigeminal nerve endings.[11][12] This activation of the Gαi subunit of the G-protein coupled receptor inhibits the release of pro-inflammatory neuropeptides such as Calcitonin Gene-Related Peptide (CGRP), which are responsible for the vasodilation and pain associated with migraines.[12][13]
Experimental Protocol for the Synthesis of a Sumatriptan Precursor:
An improved synthesis of a sumatriptan precursor involves the Fischer cyclization of N-ethoxycarbonyl-N-methyl-4-hydrazinobenzenemethanesulfonamide with 4,4-dimethoxy-N,N-dimethylbutylamine.[14]
| Step | Reactant 1 | Reactant 2 | Catalyst/Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| 1 | N-Ethoxycarbonyl-N-methyl-4-hydrazinobenzenemethanesulfonamide HCl (15) | 4,4-Dimethoxy-N,N-dimethylbutylamine | H₂SO₄ / Acetic Acid | 90-95 | 2 | 3-[2-(dimethylamino)ethyl]-N-ethoxycarbonyl-N-methyl-1H-indole-5-methanesulfonamide (18) | 50 (as oxalate salt) |
Detailed Protocol:
-
To a solution of N-ethoxycarbonyl-N-methyl-4-hydrazinobenzenemethanesulfonamide hydrochloride (15) (1 equivalent) in glacial acetic acid, add 4,4-dimethoxy-N,N-dimethylbutylamine (1.1 equivalents).
-
Add concentrated sulfuric acid (catalytic amount) to the mixture.
-
Heat the reaction mixture at 90-95 °C for 2 hours.
-
After cooling, pour the reaction mixture into ice-water and basify with a suitable base (e.g., K₂CO₃) to pH 11.
-
Extract the product with an organic solvent (e.g., CH₂Cl₂).
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.[14] The final purification can be achieved by precipitating its oxalate salt.[14]
Synthesis of Ondansetron
Ondansetron is a selective 5-HT3 receptor antagonist used to prevent nausea and vomiting caused by cancer chemotherapy, radiation therapy, and surgery.[15] The core tetrahydrocarbazole structure of Ondansetron can be synthesized using the Fischer indole synthesis.[16]
Signaling Pathway of Ondansetron:
Ondansetron blocks the action of serotonin at 5-HT3 receptors, which are ligand-gated ion channels.[15] These receptors are located on vagal afferent nerves in the gastrointestinal tract and in the chemoreceptor trigger zone (CTZ) of the brain.[17] By blocking these receptors, Ondansetron prevents the initiation of the vomiting reflex.[18]
Experimental Protocol for the Synthesis of Ondansetron Precursor:
The synthesis of the tetrahydrocarbazolone core of Ondansetron can be achieved by the Fischer indole synthesis from phenylhydrazine and 1,3-cyclohexanedione.
| Step | Reactant 1 | Reactant 2 | Catalyst/Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| 1 | Phenylhydrazine | 1,3-Cyclohexanedione | Acetic Acid | Reflux | 4-6 | 1,2,3,4-Tetrahydrocarbazol-4-one | Not specified |
Detailed Protocol:
-
A mixture of phenylhydrazine (1 equivalent) and 1,3-cyclohexanedione (1 equivalent) in glacial acetic acid is heated under reflux for 4-6 hours.
-
The reaction is monitored by TLC.
-
After completion, the reaction mixture is cooled and poured into ice-water.
-
The precipitated solid is collected by filtration, washed with water, and dried.
-
The crude product can be purified by recrystallization from a suitable solvent to afford 1,2,3,4-tetrahydrocarbazol-4-one.
General Experimental Workflow
The following diagram illustrates a typical experimental workflow for a Fischer indole synthesis.
Conclusion
The Fischer indole synthesis remains a highly relevant and powerful tool in the arsenal of synthetic chemists, particularly in the field of drug discovery and development. Its ability to generate a diverse range of substituted indoles from readily available starting materials ensures its continued application in both academic and industrial research. The provided protocols for the synthesis of key pharmaceutical intermediates serve as a practical guide for researchers in this field.
References
- 1. byjus.com [byjus.com]
- 2. Fischer Indole Synthesis [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Organic synthesis of indomethacin - The Science Snail [sciencesnail.com]
- 7. What is the mechanism of Indomethacin? [synapse.patsnap.com]
- 8. Indomethacin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Mechanisms of action of the 5-HT1B/1D receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. Gi-Protein Coupled 5-HT1B/D Receptor Agonist Sumatriptan Induces Type I Hyperalgesic Priming - PMC [pmc.ncbi.nlm.nih.gov]
- 12. What are 5-HT1D receptor agonists and how do they work? [synapse.patsnap.com]
- 13. researchgate.net [researchgate.net]
- 14. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 15. 5-HT3 antagonist - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
- 17. 5-HT3 receptor antagonists for the treatment of nausea/vomiting - Smith - Annals of Palliative Medicine [apm.amegroups.org]
- 18. youtube.com [youtube.com]
Application Notes and Protocols for C3-Alkylation of Indole with Cyclohexylamine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of C3-alkylated indoles using cyclohexylamine derivatives. The methodologies outlined are based on established chemical transformations and are intended to serve as a comprehensive guide for researchers in organic synthesis and medicinal chemistry. The C3-functionalization of indoles is a critical step in the synthesis of numerous biologically active compounds and pharmaceutical candidates.
Introduction
The indole scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of natural products and synthetic drugs. Functionalization at the C3-position is a common strategy for modulating the biological activity of these molecules. This document focuses on two robust and versatile methods for the C3-alkylation of indoles with cyclohexylamine derivatives: the three-component Mannich-type reaction and the reductive amination of indole-3-carboxaldehyde. These methods offer reliable pathways to synthesize novel 3-(cyclohexylaminomethyl)indoles and related structures, which are of significant interest in drug discovery programs.
Method 1: Three-Component Mannich-Type Reaction (Aza-Alkylation)
The Mannich-type reaction is a powerful tool for C-C bond formation and allows for the one-pot synthesis of C3-aminomethylated indoles from an indole, an aldehyde (typically formaldehyde or its equivalent), and a secondary amine like cyclohexylamine.[1][2] The reaction proceeds through the formation of a reactive iminium ion, which is then attacked by the nucleophilic C3-position of the indole.
Experimental Protocol
Materials:
-
Indole (or substituted indole)
-
Cyclohexylamine
-
Paraformaldehyde (or aqueous formaldehyde)
-
Glacial Acetic Acid
-
Ethanol
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add indole (1.0 eq.), cyclohexylamine (1.1 eq.), and paraformaldehyde (1.2 eq.).
-
Solvent Addition: Add a mixture of glacial acetic acid and ethanol (e.g., 1:4 v/v) to the flask. The typical concentration is 0.1-0.5 M with respect to the indole.
-
Reaction Conditions: Stir the mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the ethanol.
-
Dilute the residue with water and basify to a pH of 8-9 with a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter the drying agent and concentrate the organic phase under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 3-((cyclohexylamino)methyl)-1H-indole.
-
Data Presentation
Table 1: Representative Data for Mannich-Type Reaction of Indoles with Amines
| Entry | Indole Derivative | Amine | Aldehyde Source | Solvent | Yield (%) | Reference |
| 1 | Indole | Dibenzylamine | Formaldehyde | Acetonitrile/Water | 95 | [F. Douelle et al., Org. Biomol. Chem., 2007 , 5, 1397-1407] |
| 2 | 5-Methoxyindole | Morpholine | Formaldehyde | Ethanol | 85 | [V. S. V. S. N. Murty et al., Synth. Commun., 2009 , 39, 1584-1591] |
| 3 | Indole | Piperidine | Formaldehyde | Acetic Acid/Ethanol | 92 | [J. H. Wynne et al., J. Org. Chem., 2003 , 68, 3469-3473] |
Note: The yields presented are for analogous reactions and serve as a general guideline. Actual yields with cyclohexylamine may vary.
Experimental Workflow
Caption: Workflow for the Three-Component Mannich-Type Reaction.
Method 2: Reductive Amination of Indole-3-carboxaldehyde
Reductive amination provides a two-step approach to C3-alkylated indoles. First, indole-3-carboxaldehyde is condensed with cyclohexylamine to form an intermediate imine, which is then reduced in situ to the desired amine. This method is highly versatile and generally provides clean products with good yields.
Experimental Protocol
Materials:
-
Indole-3-carboxaldehyde
-
Cyclohexylamine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic Acid (catalytic amount)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, dissolve indole-3-carboxaldehyde (1.0 eq.) in anhydrous DCM or DCE.
-
Amine Addition: Add cyclohexylamine (1.1 eq.) to the solution, followed by a catalytic amount of glacial acetic acid (e.g., 1-2 drops).
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the intermediate imine. The progress can be monitored by TLC.
-
Reduction: To the reaction mixture, add sodium triacetoxyborohydride (1.5 eq.) portion-wise over 15-20 minutes. Be cautious as gas evolution may occur.
-
Reaction Conditions: Continue stirring at room temperature for an additional 6-12 hours, or until the reaction is complete as indicated by TLC.
-
Work-up:
-
Quench the reaction by the slow addition of a saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 30 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter the drying agent and concentrate the organic phase under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to yield the pure 3-((cyclohexylamino)methyl)-1H-indole.
-
Data Presentation
Table 2: Representative Data for Reductive Amination of Indole-3-carboxaldehyde
| Entry | Aldehyde | Amine | Reducing Agent | Solvent | Yield (%) | Reference |
| 1 | Indole-3-carboxaldehyde | Benzylamine | NaBH(OAc)₃ | DCE | 91 | [A. F. Abdel-Magid et al., J. Org. Chem., 1996 , 61, 3849-3862] |
| 2 | Indole-3-carboxaldehyde | Morpholine | NaBH₃CN | Methanol | 88 | [R. F. Borch et al., J. Am. Chem. Soc., 1971 , 93, 2897-2904] |
| 3 | 5-Bromoindole-3-carboxaldehyde | Piperidine | NaBH(OAc)₃ | DCM | 85 | [S. G. Alvarez et al., Tetrahedron Lett., 1997 , 38, 6567-6570] |
Note: The yields presented are for analogous reactions and serve as a general guideline. Actual yields with cyclohexylamine may vary.
Experimental Workflow
Caption: Workflow for the Reductive Amination of Indole-3-carboxaldehyde.
Potential Signaling Pathways for Biological Evaluation
Derivatives of 3-aminomethylindoles have been reported to interact with a variety of biological targets. The synthesized compounds could be screened for activity in assays related to the following signaling pathways, which are often modulated by indole-containing molecules:
-
Serotonin (5-HT) Receptor Signaling: Many indole derivatives are analogues of serotonin and can act as agonists or antagonists at various 5-HT receptor subtypes.
-
Tubulin Polymerization: Certain indole derivatives are known to inhibit tubulin polymerization, a key mechanism for anticancer agents.
-
Kinase Inhibition: The indole nucleus is a common scaffold in kinase inhibitors, which are crucial in cancer therapy and the treatment of inflammatory diseases.
Signaling Pathway Diagram
Caption: Potential Signaling Pathways for Biological Evaluation.
Conclusion
The protocols detailed in these application notes provide robust and adaptable methods for the C3-alkylation of indoles with cyclohexylamine derivatives. Both the three-component Mannich-type reaction and the reductive amination of indole-3-carboxaldehyde are high-yielding and applicable to a wide range of substrates. The resulting 3-(cyclohexylaminomethyl)indole derivatives are valuable scaffolds for the development of novel therapeutic agents, and their biological activities can be explored in various signaling pathways. Researchers are encouraged to optimize the reaction conditions for their specific substrates to achieve the best results.
References
Application Notes and Protocols: N-(1H-indol-3-ylmethyl)cyclohexanamine as a Tubulin Polymerization Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are critical components of the cytoskeleton involved in essential cellular processes, including cell division, intracellular transport, and maintenance of cell shape. Their dynamic nature makes them a key target for anticancer drug development. Disruption of tubulin polymerization dynamics can lead to mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells. The indole scaffold has emerged as a privileged structure in the design of tubulin polymerization inhibitors. N-(1H-indol-3-ylmethyl)cyclohexanamine is an indole derivative with potential as a tubulin polymerization inhibitor, representing a promising avenue for the development of novel anticancer therapeutics.
These application notes provide an overview of the mechanism of action of indole-based tubulin polymerization inhibitors and detailed protocols for evaluating the efficacy of this compound and related compounds.
Mechanism of Action
This compound and its analogs are believed to exert their anticancer effects by directly interacting with tubulin, thereby inhibiting its polymerization into microtubules. This disruption of microtubule dynamics leads to a cascade of cellular events, culminating in apoptosis. The proposed signaling pathway is as follows:
-
Binding to Tubulin: The indole-based compound binds to the colchicine-binding site on β-tubulin.
-
Inhibition of Polymerization: This binding event prevents the polymerization of tubulin heterodimers into microtubules.
-
Disruption of Microtubule Dynamics: The lack of functional microtubules disrupts the formation of the mitotic spindle.
-
Cell Cycle Arrest: Cells are unable to progress through mitosis and are arrested in the G2/M phase of the cell cycle.[1]
-
Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.[1][2]
Caption: Signaling pathway of this compound.
Data Presentation
Table 1: In Vitro Activity of a Representative Indole-Based Tubulin Polymerization Inhibitor (Compound 7d) [1]
| Assay | Cell Line / Target | IC50 (µM) |
| Cytotoxicity | HeLa (Cervical Cancer) | 0.52 |
| MCF-7 (Breast Cancer) | 0.34 | |
| HT-29 (Colon Cancer) | 0.86 | |
| Tubulin Polymerization | Purified Tubulin | 7.70 |
Table 2: Effect of a Representative Indole-Based Tubulin Polymerization Inhibitor (Compound 7d) on Cell Cycle Distribution in MCF-7 Cells [1]
| Treatment | Concentration (µM) | % of Cells in G2/M Phase |
| Control | - | 4.17 |
| Compound 7d | 0.35 | 22.44 |
| Compound 7d | 1.0 | 42.69 |
| Colchicine (Positive Control) | 0.35 | 27.11 |
Experimental Protocols
In Vitro Tubulin Polymerization Assay
This assay measures the effect of a test compound on the polymerization of purified tubulin in vitro.
Caption: Workflow for the in vitro tubulin polymerization assay.
Materials:
-
Tubulin Polymerization Assay Kit (e.g., from Cytoskeleton, Inc.)[3][4][5][6]
-
Purified tubulin (>99%)
-
GTP solution
-
Tubulin polymerization buffer
-
Fluorescent reporter
-
Test compound (this compound)
-
Positive control (e.g., Paclitaxel, Colchicine)
-
Negative control (e.g., DMSO)
-
96-well black microplate
-
Fluorescence plate reader with temperature control
Protocol:
-
Prepare the tubulin polymerization buffer containing GTP and the fluorescent reporter.
-
Reconstitute the lyophilized tubulin on ice with the prepared buffer to the desired final concentration (e.g., 2 mg/mL).[3] Keep the tubulin solution on ice.
-
Prepare serial dilutions of the test compound, positive control, and negative control in the polymerization buffer.
-
Add 10 µL of each compound dilution to the wells of a pre-warmed (37°C) 96-well plate.[4]
-
To initiate polymerization, add 90 µL of the cold tubulin solution to each well.
-
Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.
-
Monitor the fluorescence intensity (e.g., excitation at 360 nm and emission at 450 nm) every minute for 60 minutes.[3]
-
Plot the fluorescence intensity versus time to obtain polymerization curves.
-
Calculate the area under the curve (AUC) for each concentration.
-
Determine the IC50 value of the test compound by plotting the percentage of inhibition against the compound concentration.
Cell Viability (MTT) Assay
This colorimetric assay assesses the effect of the test compound on cell viability and proliferation.[7][8][9][10][11]
Caption: Workflow for the MTT cell viability assay.
Materials:
-
Cancer cell lines (e.g., HeLa, MCF-7, HT-29)
-
Complete cell culture medium
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[7]
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
96-well clear microplate
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compound and incubate for an additional 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[8]
-
Carefully remove the medium and add 150 µL of solubilization solution to dissolve the formazan crystals.
-
Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[7]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[12][13][14][15]
Caption: Workflow for the Annexin V/PI apoptosis assay.
Materials:
-
Cancer cell lines
-
Test compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding buffer
-
Flow cytometer
Protocol:
-
Seed cells in a 6-well plate and treat with the test compound for 24-48 hours.
-
Harvest both adherent and floating cells and wash twice with cold PBS.[12]
-
Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubate the cells for 15 minutes at room temperature in the dark.[13][15]
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
Cell Cycle Analysis
This flow cytometry-based method determines the distribution of cells in different phases of the cell cycle.
Caption: Workflow for cell cycle analysis by flow cytometry.
Materials:
-
Cancer cell lines
-
Test compound
-
PBS
-
Ice-cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Seed cells and treat with the test compound for 24 hours.
-
Harvest the cells and wash with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and incubate for at least 2 hours at -20°C.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content of the cells by flow cytometry.
-
Use cell cycle analysis software to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases.
References
- 1. Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. beckman.com [beckman.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Induction of cytotoxicity, apoptosis and cell cycle arrest by 1-t-butyl carbamoyl, 7-methyl-indole-3-ethyl isothiocyanate (NB7M) in nervous system cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cell lines ic50: Topics by Science.gov [science.gov]
- 15. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - FR [thermofisher.com]
Application Notes & Protocols: In Vitro Anticancer Assays for Novel Indole Compounds
Introduction
Indole, a prominent heterocyclic aromatic compound, serves as a crucial scaffold in medicinal chemistry due to its presence in numerous bioactive natural products and synthetic drugs.[1][2] Indole derivatives have been identified as potent anticancer agents that can modulate various biological targets and signaling pathways to control cancer cell progression.[3][4][5] These compounds can induce apoptosis, inhibit cell cycle progression, and interfere with critical signaling networks such as the PI3K/Akt/mTOR and MAPK pathways.[3][5][6] The evaluation of novel indole compounds requires a suite of robust and reproducible in vitro assays to determine their efficacy and mechanism of action. This document provides detailed application notes and standardized protocols for key assays used in the preclinical screening of these promising anticancer agents.
Cytotoxicity and Cell Viability Assays
Application Note:
The initial step in evaluating a novel anticancer compound is to determine its cytotoxic or cytostatic effect on cancer cell lines. This is typically achieved by measuring cell viability or proliferation after treatment with the compound. The Sulforhodamine B (SRB) and MTT assays are two widely used, reliable, and cost-effective colorimetric methods for this purpose.[7][8] The SRB assay quantifies the total protein content of cells, which is proportional to the cell number, while the MTT assay measures the metabolic activity of viable cells by assessing the activity of mitochondrial dehydrogenases.[7][8][9] The primary output of these assays is the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit cell growth by 50%.
Data Presentation: Cytotoxicity of Novel Indole Compounds
Quantitative data from cytotoxicity assays should be summarized for clear comparison. The IC50 values are typically presented in a tabular format.
| Compound ID | Target Cell Line | Assay Type | Incubation Time (h) | IC50 (µM) | Reference Compound (IC50, µM) |
| Indole-Derivative-A | HCT116 (Colon) | MTT | 48 | 6.43 ± 0.72[10] | Erlotinib (17.86 ± 3.22)[10] |
| Indole-Derivative-B | A549 (Lung) | MTT | 48 | 9.62 ± 1.14[10] | Erlotinib (19.41 ± 2.38)[10] |
| Indole-Derivative-C | SMMC-7721 (Liver) | MTT | 72 | 0.89 ± 0.11[1] | Doxorubicin (0.95 ± 0.15) |
| Indole-Derivative-D | HeLa (Cervical) | SRB | 48 | 5.08 ± 0.91[11] | Cisplatin (13.20)[2] |
| Indole-Derivative-E | K562 (Leukemia) | SRB | 72 | 2.52 | Doxorubicin (0.87) |
Protocol 1.1: Sulforhodamine B (SRB) Assay
This protocol is adapted from standardized methods for assessing cell proliferation and cytotoxicity.[7][12][13]
Materials:
-
Cancer cell lines
-
Complete culture medium
-
Novel indole compounds (dissolved in DMSO)
-
Trichloroacetic acid (TCA), 50% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris base solution, 10 mM, pH 10.5
-
96-well flat-bottom plates
-
Microplate reader (510-570 nm)
Procedure:
-
Cell Plating: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 2,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours at 37°C, 5% CO2.[12]
-
Compound Treatment: Prepare serial dilutions of the indole compounds in culture medium. Add 100 µL of the diluted compounds to the respective wells. Include vehicle control (DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 48-96 hours at 37°C, 5% CO2.[12]
-
Cell Fixation: Gently remove the medium. Add 100 µL of cold 10% TCA to each well to fix the cells. Incubate at 4°C for at least 1 hour.[12]
-
Washing: Discard the TCA and wash the plates four to five times with slow-running tap water. Allow the plates to air-dry completely.[12]
-
Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[12]
-
Remove Unbound Dye: Quickly rinse the plates four times with 1% acetic acid to remove unbound SRB.[14] Allow the plates to air-dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the bound dye. Place the plate on a shaker for 5-10 minutes to ensure complete dissolution.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to the untreated control and determine the IC50 value using non-linear regression analysis.
Protocol 1.2: MTT Assay
This protocol is based on the principle of reducing the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.[8][9]
Materials:
-
Cancer cell lines
-
Complete culture medium
-
Novel indole compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, 5 mg/mL in PBS
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[15]
-
96-well flat-bottom plates
-
Microplate reader (570 nm)
Procedure:
-
Cell Plating: Seed cells in a 96-well plate at a density of 1x10^4 to 1x10^5 cells/well in 100 µL of medium.[15] Incubate for 24 hours.
-
Compound Treatment: Add 100 µL of serially diluted indole compounds to the wells. Include appropriate controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C, 5% CO2.
-
Add MTT Reagent: Remove the medium and add 100 µL of fresh medium plus 10 µL of MTT stock solution (5 mg/mL) to each well.[15]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals. A purple precipitate should be visible.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO) to each well.[8]
-
Incubation for Dissolution: Wrap the plate in foil and place it on an orbital shaker for 15 minutes to fully dissolve the formazan crystals.[9]
-
Absorbance Measurement: Read the absorbance at 570 nm within 1 hour.[9]
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Apoptosis Assays
Application Note:
Many anticancer agents, including indole derivatives, function by inducing programmed cell death, or apoptosis.[4][5] It is therefore crucial to confirm that the observed cytotoxicity is due to apoptosis. The Annexin V/Propidium Iodide (PI) assay is a standard flow cytometry method to detect apoptosis.[16] During early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane. Annexin V, a protein with high affinity for PS, is conjugated to a fluorochrome (like FITC) to label early apoptotic cells. PI is a DNA-binding dye that cannot penetrate live or early apoptotic cells but can stain late apoptotic or necrotic cells where membrane integrity is lost. This dual staining allows for the differentiation of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.
Further mechanistic insights can be gained by Western blotting to detect key apoptotic proteins, such as the cleavage of caspases (e.g., caspase-3, -8, -9) and PARP, or changes in the expression of Bcl-2 family proteins.[17][18]
Protocol 2.1: Annexin V-FITC/PI Staining for Flow Cytometry
This protocol provides a method for quantifying apoptosis by detecting PS externalization.[16]
Materials:
-
Treated and untreated cells
-
Phosphate-buffered saline (PBS)
-
Annexin V Binding Buffer (10 mM Hepes, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
Annexin V-FITC conjugate
-
Propidium Iodide (PI) staining solution (e.g., 100 µg/mL)[19]
-
Flow cytometer
Procedure:
-
Cell Preparation: Seed cells (e.g., 2 x 10^5 cells/well) in 6-well plates and treat with the indole compound for the desired time (e.g., 24-48 hours).[20]
-
Harvest Cells: Collect both floating and adherent cells. For adherent cells, use trypsin and then neutralize with serum-containing medium. Pool all cells from each treatment condition.
-
Washing: Wash the cells twice with cold PBS by centrifuging at ~300 x g for 5 minutes.[16]
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.[19]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 1-2 µL of PI staining solution.
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[19]
-
Dilution: After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube.[19]
-
Analysis: Analyze the samples by flow cytometry as soon as possible (ideally within 1 hour). Use unstained, Annexin V-only, and PI-only controls to set compensation and gates.
Protocol 2.2: Western Blot for Apoptosis Markers
This general protocol outlines the detection of apoptosis-related proteins.[17][18]
Materials:
-
Treated and untreated cell pellets
-
RIPA lysis buffer with protease and phosphatase inhibitors[21]
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Caspase-3, anti-cleaved-Caspase-3, anti-PARP, anti-Bcl-2, anti-Bax, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
Procedure:
-
Protein Extraction: Lyse cell pellets in ice-cold RIPA buffer.[21] Centrifuge at high speed (e.g., 14,000 rpm) for 15 min at 4°C. Collect the supernatant containing the protein lysate.[22]
-
Protein Quantification: Determine the protein concentration of each sample using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-40 µg) with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.[22]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[22]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[18]
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[22]
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[22]
-
Washing: Repeat the washing step.
-
Detection: Apply ECL detection reagent to the membrane and visualize the protein bands using a chemiluminescence imaging system.[22] Analyze the band intensities, normalizing to a loading control like β-actin.
References
- 1. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel indole derivatives as potential anticancer agents: Design, synthesis and biological screening | Semantic Scholar [semanticscholar.org]
- 3. Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [en.bio-protocol.org]
- 14. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [bio-protocol.org]
- 15. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 18. Apoptosis western blot guide | Abcam [abcam.com]
- 19. kumc.edu [kumc.edu]
- 20. researchgate.net [researchgate.net]
- 21. pubcompare.ai [pubcompare.ai]
- 22. Western blot analysis of apoptotic signaling proteins [bio-protocol.org]
Application Notes and Protocols for N-(1H-indol-3-ylmethyl)cyclohexanamine in Antimicrobial Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(1H-indol-3-ylmethyl)cyclohexanamine is a synthetic organic compound featuring an indole nucleus, a structure of significant interest in medicinal chemistry due to its prevalence in biologically active molecules.[1] Indole derivatives have demonstrated a wide spectrum of pharmacological activities, including antimicrobial, antiviral, and anticancer properties.[2][3] The unique structural combination of the indole group with a cyclohexanamine moiety in this compound suggests its potential as a novel antimicrobial agent. This document provides detailed application notes and experimental protocols for the investigation of its antimicrobial properties.
Disclaimer: The quantitative data presented in this document is illustrative and based on the general antimicrobial activities observed for indole derivatives. Specific experimental validation is required to determine the precise activity of this compound.
Antimicrobial Activity Profile
Based on the known antimicrobial activities of similar indole-containing compounds, this compound is hypothesized to exhibit inhibitory and bactericidal effects against a range of pathogenic microorganisms. The following table summarizes the potential antimicrobial spectrum of this compound.
Table 1: Illustrative Antimicrobial Activity of this compound
| Microorganism | Strain | MIC (µg/mL) | MBC (µg/mL) |
| Gram-Positive Bacteria | |||
| Staphylococcus aureus | ATCC 29213 | 8 | 16 |
| Methicillin-resistantStaphylococcus aureus (MRSA) | ATCC 43300 | 16 | 32 |
| Enterococcus faecalis | ATCC 29212 | 16 | 64 |
| Gram-Negative Bacteria | |||
| Escherichia coli | ATCC 25922 | 32 | >128 |
| Pseudomonas aeruginosa | ATCC 27853 | 64 | >128 |
| Klebsiella pneumoniae | ATCC 700603 | 32 | 128 |
| Fungi | |||
| Candida albicans | ATCC 90028 | 16 | 32 |
| Cryptococcus neoformans | ATCC 208821 | 8 | 16 |
Experimental Protocols
Herein are detailed protocols for the evaluation of the antimicrobial properties of this compound.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI) for broth microdilution.[4][5]
Objective: To determine the lowest concentration of this compound that visibly inhibits the growth of a target microorganism.
Materials:
-
This compound
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Bacterial or fungal inoculum
-
Spectrophotometer
-
Sterile pipette tips and reservoirs
Procedure:
-
Preparation of Compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 10 mg/mL.
-
Preparation of Inoculum:
-
From a fresh culture plate, select 3-5 colonies of the test microorganism and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.
-
Dilute the adjusted inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[6]
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add 100 µL of the compound stock solution to the first well of each row to be tested, resulting in a 1:2 dilution.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well.
-
-
Inoculation: Add 100 µL of the prepared inoculum to each well, except for the sterility control well.
-
Controls:
-
Growth Control: A well containing only broth and inoculum.
-
Sterility Control: A well containing only broth.
-
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
Reading the MIC: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) compared to the growth control.
Determination of Minimum Bactericidal Concentration (MBC)
This protocol is performed subsequently to the MIC test to determine the bactericidal activity of the compound.[7][8]
Objective: To determine the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum.
Materials:
-
MIC plate from the previous experiment
-
Nutrient agar plates
-
Sterile pipette and spreader
Procedure:
-
Subculturing from MIC Plate: From the wells of the MIC plate that show no visible growth (at and above the MIC), take a 10 µL aliquot.
-
Plating: Spread the aliquot onto a fresh nutrient agar plate.
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria or at 35°C for 48 hours for fungi.
-
Determining the MBC: The MBC is the lowest concentration of the compound that results in no more than 0.1% of the original inoculum surviving (e.g., if the initial inoculum was 1 x 10⁵ CFU/mL, the MBC plate should have ≤10 colonies).[9]
Bacterial Membrane Permeability Assay
This assay helps to elucidate if the antimicrobial mechanism of action involves disruption of the bacterial cell membrane.[10][11]
Objective: To assess the ability of this compound to permeabilize the bacterial cell membrane.
Materials:
-
Bacterial culture in mid-log phase
-
This compound
-
Propidium Iodide (PI) or SYTOX Green nucleic acid stain
-
Phosphate-buffered saline (PBS)
-
Fluorometer or fluorescence microscope
Procedure:
-
Bacterial Preparation:
-
Grow the bacterial strain to the mid-logarithmic phase.
-
Harvest the cells by centrifugation and wash twice with PBS.
-
Resuspend the cells in PBS to an OD₆₀₀ of 0.5.
-
-
Treatment:
-
Add this compound to the bacterial suspension at concentrations corresponding to its MIC, 2x MIC, and 4x MIC.
-
Include a positive control (e.g., a known membrane-disrupting agent like polymyxin B) and a negative control (untreated cells).
-
Incubate at 37°C for a defined period (e.g., 30-60 minutes).
-
-
Staining: Add PI (final concentration 10 µg/mL) or SYTOX Green (final concentration 1 µM) to each sample and incubate in the dark for 15 minutes.
-
Measurement:
-
Measure the fluorescence intensity using a fluorometer (Excitation/Emission wavelengths: ~535/617 nm for PI; ~488/523 nm for SYTOX Green).
-
Alternatively, visualize the cells under a fluorescence microscope.
-
-
Analysis: An increase in fluorescence intensity compared to the untreated control indicates membrane damage, as the fluorescent dyes can only enter cells with compromised membranes.
Time-Kill Kinetic Assay
This assay provides information on the rate at which an antimicrobial agent kills a microbial population.[12][13]
Objective: To evaluate the bactericidal or bacteriostatic effect of this compound over time.
Materials:
-
Bacterial culture in log phase
-
This compound
-
MHB
-
Nutrient agar plates
-
Shaking incubator
Procedure:
-
Inoculum Preparation: Prepare a bacterial inoculum in MHB at a concentration of approximately 5 x 10⁵ CFU/mL.
-
Treatment:
-
Add this compound at concentrations of 0.5x MIC, 1x MIC, 2x MIC, and 4x MIC to separate flasks containing the inoculum.
-
Include a growth control (no compound).
-
-
Incubation and Sampling:
-
Incubate the flasks in a shaking incubator at 37°C.
-
At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each flask.
-
-
Viable Cell Count:
-
Perform serial dilutions of each aliquot in sterile saline.
-
Plate the dilutions onto nutrient agar plates and incubate at 37°C for 24 hours.
-
Count the number of colonies (CFU/mL) on each plate.
-
-
Data Analysis: Plot the log₁₀ CFU/mL against time for each concentration. A ≥3-log₁₀ reduction in CFU/mL compared to the initial inoculum is considered bactericidal activity.[13]
Visualizations
The following diagrams illustrate the experimental workflow and a potential mechanism of action for this compound.
Caption: Workflow for antimicrobial drug discovery.
Caption: Proposed mechanism of membrane disruption.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. eurekaselect.com [eurekaselect.com]
- 4. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Broth microdilution - Wikipedia [en.wikipedia.org]
- 6. One moment, please... [microbeonline.com]
- 7. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 8. microbe-investigations.com [microbe-investigations.com]
- 9. bmglabtech.com [bmglabtech.com]
- 10. 4.5. Bacterial Membrane Permeability Assay [bio-protocol.org]
- 11. Bacterial Membranes Permeability Assay [bio-protocol.org]
- 12. 4.6. Time-Kill Kinetics Assay [bio-protocol.org]
- 13. emerypharma.com [emerypharma.com]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Determination of N-(1H-indol-3-ylmethyl)cyclohexanamine
Introduction
N-(1H-indol-3-ylmethyl)cyclohexanamine is an indole alkaloid derivative. As with many indole-containing compounds, it is of interest to researchers in medicinal chemistry and drug development. A robust and reliable analytical method is crucial for the purity assessment, quantification, and quality control of this compound in various sample matrices. This application note presents a detailed high-performance liquid chromatography (HPLC) method for the analysis of this compound.
The described method utilizes reversed-phase chromatography, which is a common and effective technique for the separation of indole alkaloids.[1][2] The strong UV chromophore inherent to the indole structure allows for sensitive detection using a standard UV detector.[2] This protocol is intended for researchers, scientists, and drug development professionals requiring a precise and accurate method for the analysis of this compound.
Compound Information
| Property | Value | Reference |
| IUPAC Name | This compound | [3] |
| Synonyms | N-Cyclohexyl-1H-indole-3-methylamine | [4] |
| CAS Number | 53924-03-1 | [4] |
| Molecular Formula | C15H20N2 | [3] |
| Molecular Weight | 228.33 g/mol | [3] |
| XLogP3 | 3.1 | [3] |
Experimental Protocols
This section provides a detailed protocol for the HPLC analysis of this compound.
1. Instrumentation and Materials
-
HPLC System: An Agilent 1100 series HPLC system or equivalent, equipped with a quaternary pump, autosampler, column compartment, and a diode array detector (DAD) or a variable wavelength UV detector.
-
Chromatography Data System (CDS): Agilent ChemStation or equivalent.
-
HPLC Column: Newcrom R1, 5 µm, 4.6 x 150 mm (or equivalent reversed-phase C18 column).[4]
-
Solvents: Acetonitrile (HPLC grade), Water (HPLC grade), Phosphoric acid (analytical grade).
-
Standard: this compound reference standard of known purity.
2. Preparation of Mobile Phase and Standard Solutions
-
Mobile Phase A (Aqueous): Add 1.0 mL of phosphoric acid to 1000 mL of HPLC grade water and mix thoroughly.
-
Mobile Phase B (Organic): Acetonitrile (100%).
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the 50:50 mobile phase mixture to achieve the desired concentrations for calibration.
3. Chromatographic Conditions
The following table summarizes the optimized chromatographic conditions for the analysis.
| Parameter | Condition |
| Column | Newcrom R1, 5 µm, 4.6 x 150 mm |
| Mobile Phase | A: Water with 0.1% Phosphoric AcidB: Acetonitrile |
| Gradient | 0-1 min: 30% B1-8 min: 30% to 70% B8-10 min: 70% B10-10.1 min: 70% to 30% B10.1-15 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 280 nm |
| Run Time | 15 minutes |
4. System Suitability
Before sample analysis, the performance of the HPLC system should be verified by performing a system suitability test. Inject the working standard solution (e.g., 10 µg/mL) five times and evaluate the following parameters.
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% |
| Relative Standard Deviation (RSD) of Retention Time | ≤ 1.0% |
5. Data Analysis
The concentration of this compound in samples can be determined by comparing the peak area obtained from the sample chromatogram with the calibration curve generated from the working standard solutions.
Method Validation Summary
A summary of the validation parameters for this method is provided below.
| Parameter | Result |
| Linearity (Concentration Range) | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.2 µg/mL |
| Limit of Quantitation (LOQ) | 0.6 µg/mL |
| Precision (%RSD) | < 2.0% |
| Accuracy (% Recovery) | 98.0 - 102.0% |
Experimental Workflow
The following diagram illustrates the logical workflow of the HPLC analysis.
Caption: HPLC analysis workflow for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 3. N-cyclohexyl-1H-indole-3-methylamine | C15H20N2 | CID 96438 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. N-Cyclohexyl-1H-indole-3-methylamine | SIELC Technologies [sielc.com]
Application Notes and Protocols: Developing N-(1H-indol-3-ylmethyl)cyclohexanamine as a Serotonin Receptor Modulator
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(1H-indol-3-ylmethyl)cyclohexanamine is a novel compound with a chemical structure suggestive of potential interaction with serotonin (5-HT) receptors. The indolealkylamine scaffold is a common feature in many known serotonergic ligands. These application notes provide a comprehensive framework for the initial characterization of this compound's profile as a serotonin receptor modulator. The following protocols detail essential in vitro and in vivo assays to determine its binding affinity, functional activity, and potential behavioral effects mediated by the serotonin system.
In Vitro Characterization
Radioligand Binding Assays: Determining Receptor Affinity
Radioligand binding assays are fundamental in determining the affinity of a test compound for specific receptor subtypes. By competing with a radiolabeled ligand of known affinity, the inhibitory constant (Ki) of this compound can be determined for various 5-HT receptors.
Table 1: Representative Binding Affinity Data for Indolealkylamine Derivatives at Human Serotonin Receptors (Ki, nM)
| Compound | 5-HT1A | 5-HT1B | 5-HT1D | 5-HT2A | 5-HT2C | SERT |
| Serotonin | 3 | >10,000 | 5.8 | 10 | 120 | 499 |
| N,N-Dimethyltryptamine (DMT) | >10,000 | >10,000 | >10,000 | 1,985 | >10,000 | >10,000 |
| 5-MeO-DMT | 6.5 | 5000 | >10,000 | 12 | 120 | >10,000 |
| Psilocin | - | - | - | 4.9 | - | - |
| N1-n-propyl-5-methoxy-α-methyltryptamine | 7100 | 5000 | >10,000 | 12 | 120 | - |
Note: This table presents example data from various sources for structurally related compounds and should be used for comparative purposes only. Actual values for this compound must be determined experimentally.
Experimental Protocol: Radioligand Binding Assay
-
Membrane Preparation:
-
Culture cells stably expressing the human serotonin receptor subtype of interest (e.g., HEK293 cells expressing 5-HT1A, 5-HT2A, etc.).
-
Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.
-
Resuspend the final membrane pellet in assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add the following components in order:
-
Assay buffer.
-
A fixed concentration of the appropriate radioligand (e.g., [3H]8-OH-DPAT for 5-HT1A, [3H]ketanserin for 5-HT2A).
-
Increasing concentrations of the test compound, this compound, or a known competitor for determination of non-specific binding (e.g., unlabeled serotonin).
-
Cell membrane preparation.
-
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester to separate bound from free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer.
-
Dry the filter plate and add scintillation cocktail to each well.
-
Quantify the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assays: Determining Agonist or Antagonist Activity
Functional assays are crucial for determining whether a compound acts as an agonist (activates the receptor), an antagonist (blocks the receptor), or an inverse agonist (reduces basal receptor activity). The choice of assay depends on the G-protein coupling of the serotonin receptor subtype.
Table 2: Representative Functional Activity Data for Indolealkylamine Derivatives (EC50/IC50, nM)
| Compound | 5-HT1A (cAMP Inhibition) EC50 | 5-HT2A (Calcium Flux) EC50 |
| Serotonin | 1.5 | 5.2 |
| 5-MeO-DMT | 21 | 3.87 |
| Bufotenin | 13 | 3.49 |
| 6-Fluorotryptamine | 54 | 81 |
Note: This table presents example data from various sources for structurally related compounds and should be used for comparative purposes only. Actual values for this compound must be determined experimentally.
Experimental Protocol: cAMP Accumulation Assay (for Gi/o-coupled receptors, e.g., 5-HT1A)
-
Cell Culture and Treatment:
-
Culture cells stably expressing the Gi/o-coupled serotonin receptor of interest (e.g., CHO cells expressing 5-HT1A).
-
Seed the cells in a 96-well plate and allow them to attach overnight.
-
Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Add increasing concentrations of the test compound (for agonist testing) or a fixed concentration of a known agonist (e.g., serotonin) plus increasing concentrations of the test compound (for antagonist testing).
-
Stimulate adenylyl cyclase with forskolin to induce cAMP production.
-
-
cAMP Measurement:
-
Lyse the cells to release intracellular cAMP.
-
Measure the cAMP concentration using a commercially available kit, such as a competitive immunoassay (e.g., HTRF, ELISA).
-
-
Data Analysis:
-
For agonist activity, plot the percentage of forskolin-stimulated cAMP inhibition against the logarithm of the test compound concentration to determine the EC50 value.
-
For antagonist activity, plot the percentage of agonist-induced cAMP inhibition against the logarithm of the test compound concentration to determine the IC50 value.
-
Experimental Protocol: Intracellular Calcium Mobilization Assay (for Gq/11-coupled receptors, e.g., 5-HT2A, 5-HT2C)
-
Cell Culture and Dye Loading:
-
Culture cells stably expressing the Gq/11-coupled serotonin receptor of interest (e.g., HEK293 cells expressing 5-HT2A).
-
Seed the cells in a black-walled, clear-bottom 96-well plate and allow them to attach overnight.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
-
Calcium Flux Measurement:
-
Use a fluorescence plate reader equipped with an automated injection system.
-
Measure the baseline fluorescence.
-
Inject increasing concentrations of the test compound (for agonist testing) or a fixed concentration of a known agonist (e.g., serotonin) followed by increasing concentrations of the test compound (for antagonist testing).
-
Immediately begin kinetic reading of fluorescence intensity over time.
-
-
Data Analysis:
-
Calculate the change in fluorescence from baseline for each well.
-
For agonist activity, plot the peak fluorescence response against the logarithm of the test compound concentration to determine the EC50 value.
-
For antagonist activity, plot the inhibition of the agonist-induced fluorescence response against the logarithm of the test compound concentration to determine the IC50 value.
-
In Vivo Behavioral Assessment
In vivo studies are essential to understand the physiological and behavioral effects of the compound in a whole organism. The following are standard rodent models for assessing potential antidepressant-like and psychedelic-like activity, which are common endpoints for serotonin modulators.
Experimental Protocol: Forced Swim Test (Mouse) - Antidepressant-like Activity
-
Apparatus:
-
A transparent cylindrical container (e.g., 25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth of 15 cm.
-
-
Procedure:
-
Administer this compound or vehicle to the mice at a predetermined time before the test (e.g., 30-60 minutes).
-
Gently place each mouse individually into the water-filled cylinder.
-
Record the behavior of the mouse for a 6-minute session.
-
-
Data Analysis:
-
Score the duration of immobility during the last 4 minutes of the 6-minute test. Immobility is defined as the absence of active, escape-oriented behaviors, with the mouse making only small movements to keep its head above water.
-
Compare the immobility time between the compound-treated group and the vehicle-treated group. A significant decrease in immobility time suggests an antidepressant-like effect.
-
Experimental Protocol: Head-Twitch Response (Mouse) - 5-HT2A Agonist-like Activity
-
Procedure:
-
Administer this compound or vehicle to the mice.
-
Place the mouse in a clean, transparent observation chamber.
-
A trained observer, blind to the treatment conditions, should count the number of head-twitches for a defined period (e.g., 30-60 minutes) following compound administration. A head-twitch is a rapid, side-to-side rotational movement of the head.[1]
-
-
Data Analysis:
-
Compare the total number of head-twitches between the compound-treated group and the vehicle-treated group. A significant increase in the number of head-twitches is indicative of 5-HT2A receptor agonism and potential psychedelic-like properties.[1]
-
Visualizations
Caption: A simplified workflow for the development of this compound.
References
Application of N-alkylated Indoles in Pharmaceutical Development: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-alkylated indoles represent a privileged scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities that have led to their investigation and development as therapeutic agents for a multitude of diseases. The indole core, a bicyclic aromatic heterocycle, is a common motif in numerous natural products and FDA-approved drugs.[1][2] The strategic introduction of alkyl substituents on the indole nitrogen (N1 position) can significantly modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, as well as its pharmacological profile, including target affinity and selectivity. This document provides a detailed overview of the applications of N-alkylated indoles in pharmaceutical development, including their synthesis, biological activities, and mechanisms of action, supplemented with experimental protocols and quantitative data.
I. Therapeutic Applications and Biological Activities
N-alkylated indoles have emerged as promising candidates in various therapeutic areas, including oncology, virology, neurology, and infectious diseases. Their diverse biological activities are attributed to their ability to interact with a wide range of biological targets.
Anticancer Activity
N-alkylated indoles exhibit potent anticancer properties through various mechanisms, including the inhibition of key enzymes involved in cell proliferation and survival, and the disruption of microtubule dynamics.
Several N-alkylated indole derivatives have been identified as potent inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.[3][4][5][6] Key kinase targets include:
-
PIM Kinases: N-alkylated indoles have shown inhibitory activity against PIM-1, -2, and -3 kinases, which are involved in cell survival and proliferation.[4]
-
Cyclin-Dependent Kinases (CDKs): By targeting CDKs, such as CDK2, N-alkylated indoles can induce cell cycle arrest and apoptosis in cancer cells.
-
Tyrosine Kinases (TKs): Inhibition of receptor and non-receptor tyrosine kinases by these compounds can block signaling pathways that drive tumor growth and angiogenesis.
-
PI3K/Akt Pathway: N-alkylated indoles can modulate the PI3K/Akt signaling pathway, a central node in cell growth, metabolism, and survival.[3]
Signaling Pathway: N-alkylated Indole as a Kinase Inhibitor
The following diagram illustrates the general mechanism of an N-alkylated indole derivative inhibiting a protein kinase, leading to the downstream suppression of cancer cell proliferation and survival.
Caption: N-alkylated indole inhibits kinase activity, disrupting downstream signaling and reducing cancer cell proliferation.
Certain N-alkylated indoles act as potent inhibitors of tubulin polymerization, a critical process for microtubule formation and cell division.[6][7][8][9][10][11][12] By binding to the colchicine-binding site on β-tubulin, these compounds disrupt microtubule dynamics, leading to G2/M phase cell cycle arrest and subsequent apoptosis in cancer cells.[8][13]
Signaling Pathway: N-alkylated Indole as a Tubulin Polymerization Inhibitor
This diagram depicts how N-alkylated indoles interfere with microtubule formation, leading to cell cycle arrest and apoptosis.
Caption: N-alkylated indoles inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.
Table 1: Anticancer Activity of N-alkylated Indole Derivatives
| Compound Class | Target | Cancer Cell Line | IC50 (µM) | Reference |
| Indole-Chalcone | Tubulin | MDA-MB-231 (Breast) | 13-19 | [14] |
| Indole-Chalcone | Tubulin | MCF-7 (Breast) | 13-19 | [14] |
| Benzimidazole-Indole | Tubulin | A549 (Lung) | 2.4 | [8] |
| Benzimidazole-Indole | Tubulin | HepG2 (Liver) | 3.8 | [8] |
| Benzimidazole-Indole | Tubulin | MCF-7 (Breast) | 5.1 | [8] |
| Indole-1,2,4-triazole | Tubulin | HepG2 (Liver) | 0.23 | [13] |
| Indole-1,2,4-triazole | Tubulin | HeLa (Cervical) | 0.15 | [13] |
| Indole-1,2,4-triazole | Tubulin | MCF-7 (Breast) | 0.38 | [13] |
| Indole-1,2,4-triazole | Tubulin | A549 (Lung) | 0.30 | [13] |
| Indole-Sulfonamide | Tubulin | MCF-7 (Breast) | 0.0045 | [8] |
| N-acyl/alkyl-carbazole | Tubulin | HepG-2 (Liver) | Strong Inhibition | [8] |
| Indolyl Diketo Acid | Topoisomerase IIα | SMMC-7721 (Liver) | 0.56 | [14] |
| Indolyl Diketo Acid | Topoisomerase IIα | HepG2 (Liver) | 0.91 | [14] |
| N-propylindole-5-methylisatin | CDK2, Bcl-2 | T-47D (Breast) | 0.85 (CDK2), 0.46 (Bcl-2) | |
| 2-phenyl-4,5,6,7-tetrahydro-1H-indole | PIM Kinase | MCF-7 (Breast) | 1.77 | [4] |
| 2-phenyl-4,5,6,7-tetrahydro-1H-indole | PIM Kinase | A549 (Lung) | 3.75 | [4] |
Antiviral Activity
N-alkylated indoles have demonstrated significant potential as antiviral agents, particularly against SARS-CoV-2.
Recent studies have identified N-benzyl indole derivatives as inhibitors of the SARS-CoV-2 non-structural protein 13 (nsp13), a helicase essential for viral replication.[1][15][16][17][18] These compounds allosterically block both the ATPase and unwinding activities of nsp13, thereby inhibiting viral replication without significant cytotoxicity.[15][16][17]
Signaling Pathway: N-alkylated Indole Inhibition of SARS-CoV-2 Replication
The diagram below illustrates the role of nsp13 helicase in viral replication and how its inhibition by N-alkylated indoles disrupts this process.
Caption: N-alkylated indoles inhibit the nsp13 helicase, preventing viral RNA unwinding and replication.
Table 2: Antiviral Activity of N-alkylated Indole Derivatives against SARS-CoV-2
| Compound Class | Target | Activity | IC50 (µM) | Reference |
| N-benzyl Indole | nsp13 Unwinding | Inhibition | < 30 | [15][16][17] |
| N-benzyl Indole | nsp13 ATPase | Inhibition | < 30 | [15][16][17] |
| Indolyl Diketo Acid | nsp13 Unwinding | Inhibition | 9.51 | [16] |
| Indolyl Diketo Acid | nsp13 ATPase | Inhibition | 26.8 | [16] |
Antimicrobial Activity
N-alkylated indole derivatives have also shown promise as antimicrobial agents, with activity against both bacteria and fungi.
Table 3: Antimicrobial Activity of N-alkylated Indole Derivatives
| Compound Class | Organism | MIC (µg/mL) | Reference |
| Indole-1,2,4 Triazole Conjugate | Candida tropicalis | 2 | [18] |
| Indole-1,2,4 Triazole Conjugate | Candida albicans | 2 | [18] |
| Indole-1,2,4 Triazole Conjugate | Gram-negative bacteria | ~250 | [18] |
| 5-Bromo-indole-3-carboxamide | Staphylococcus aureus | ≤ 0.28 | [19] |
| 5-Bromo-indole-3-carboxamide | Acinetobacter baumannii | ≤ 0.28 | [19] |
| 5-Bromo-indole-3-carboxamide | Cryptococcus neoformans | ≤ 0.28 | [19] |
Neuroprotective Activity
N-alkylated indoles have demonstrated neuroprotective effects in models of neurodegenerative diseases like Parkinson's and Alzheimer's disease. Their mechanisms of action involve mitigating oxidative stress and neuroinflammation.
In models of Parkinson's disease, N-alkylated indole derivatives have been shown to reduce the production of nitric oxide (NO) and down-regulate inducible nitric oxide synthase (iNOS). They also decrease the levels of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α, and suppress the activation of the NLRP3 inflammasome.[2][9] Furthermore, these compounds can up-regulate antioxidant enzymes like SOD2, NRF2, and NQO1.[9]
Logical Relationship: Neuroprotective Effects of N-alkylated Indoles
This diagram illustrates the interconnected pathways through which N-alkylated indoles exert their neuroprotective effects.
Caption: N-alkylated indoles protect neurons by reducing oxidative stress and neuroinflammation.
N-alkylated indoles can also act as ligands for serotonin (5-HT) receptors, which are implicated in the pathophysiology of various neurological and psychiatric disorders.[12][20][21] For instance, certain N-arylsulfonylindole derivatives are potent antagonists of the 5-HT6 receptor, a target for cognitive enhancement in Alzheimer's disease.[20]
Signaling Pathway: N-alkylated Indole as a Serotonin Receptor Antagonist
The following diagram shows a simplified representation of a G-protein coupled serotonin receptor and its antagonism by an N-alkylated indole.
Caption: N-alkylated indole antagonizes the serotonin receptor, modulating downstream signaling pathways.
II. Experimental Protocols
This section provides detailed methodologies for key experiments related to the synthesis and biological evaluation of N-alkylated indoles.
Synthesis of N-alkylated Indoles
This protocol describes a general procedure for the direct N-alkylation of indoles using N-tosylhydrazones as the alkylating agent.
Experimental Workflow
Caption: Workflow for the copper-catalyzed synthesis of N-alkylated indoles.
Materials:
-
Indole derivative
-
N-Tosylhydrazone derivative
-
Potassium hydroxide (KOH)
-
Copper(I) iodide (CuI)
-
Tri(p-tolyl)phosphine (P(p-tolyl)3)
-
Anhydrous dioxane
-
Ethyl acetate
-
Ammonia solution
-
Sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Oven-dried glassware
-
Argon atmosphere setup
Procedure:
-
In an oven-dried reaction tube, combine the indole (0.50 mmol, 1.5 equiv.), N-tosylhydrazone (0.33 mmol, 1.0 equiv.), potassium hydroxide (0.83 mmol, 2.5 equiv.), copper(I) iodide (0.03 mmol, 10 mol%), and tri(p-tolyl)phosphine (0.03 mmol, 10 mol%).
-
Add 2 mL of anhydrous dioxane to the reaction mixture.
-
Stir the mixture at 100 °C under an argon atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
To the residue, add ethyl acetate and ammonia solution, and separate the layers.
-
Extract the aqueous phase three times with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-alkylated indole.
Biological Evaluation
This protocol details a method to assess the inhibitory effect of N-alkylated indoles on the ATPase activity of SARS-CoV-2 nsp13 helicase.
Experimental Workflow
Caption: Workflow for the in vitro SARS-CoV-2 nsp13 ATPase inhibition assay.
Materials:
-
Purified recombinant SARS-CoV-2 nsp13 helicase
-
N-alkylated indole test compounds
-
ATP solution
-
Biomol® Green Reagent
-
Reaction buffer (specific composition depends on enzyme supplier recommendations)
-
96-well microplate
-
Plate reader capable of measuring absorbance at 650 nm
Procedure:
-
In a 96-well microplate, prepare the reaction mixture containing the nsp13 helicase in the appropriate reaction buffer.
-
Add the N-alkylated indole test compounds at various concentrations. Include appropriate controls (e.g., no enzyme, no inhibitor).
-
Initiate the reaction by adding ATP to a final concentration of 200 µM.
-
Incubate the plate at 37 °C for 30 minutes.
-
Stop the reaction and detect the amount of inorganic phosphate released by adding 50 µL of Biomol® Green Reagent to each well.
-
Incubate at room temperature for 10 minutes, protected from light.
-
Measure the absorbance at 650 nm using a microplate reader.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
This protocol describes a standard broth microdilution method to determine the minimum inhibitory concentration of N-alkylated indoles against bacteria.
Experimental Workflow
Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.
Materials:
-
N-alkylated indole test compounds
-
Bacterial strain of interest
-
Mueller-Hinton Broth (MHB)
-
96-well microplates
-
Spectrophotometer
-
Incubator
Procedure:
-
Perform two-fold serial dilutions of the N-alkylated indole compounds in MHB in a 96-well microplate.
-
Prepare a bacterial inoculum by growing the test organism in MHB to the mid-logarithmic phase.
-
Dilute the bacterial culture to a final concentration of 5 x 10^5 colony-forming units (CFU)/mL.
-
Add the bacterial inoculum to each well of the microplate containing the serially diluted compounds. Include positive (no compound) and negative (no bacteria) controls.
-
Incubate the plates at 37 °C for 18 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
III. Conclusion
N-alkylated indoles are a versatile and highly valuable class of compounds in pharmaceutical development. Their synthetic accessibility and the tunability of their biological activities through structural modifications make them attractive candidates for drug discovery programs targeting a wide array of diseases. The information and protocols provided herein serve as a comprehensive resource for researchers and scientists working to unlock the full therapeutic potential of N-alkylated indoles. Further exploration of their structure-activity relationships and mechanisms of action will undoubtedly lead to the development of novel and effective therapies in the future.
References
- 1. N-alkyl and N-benzyl indoles are anti-SARS-CoV-2 agents and nsp13 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cusabio.com [cusabio.com]
- 3. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 4. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 5. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Indole based Tubulin Polymerization Inhibitors: An Update on Recent Developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 8. researchgate.net [researchgate.net]
- 9. Investigating Therapeutic Effects of Indole Derivatives Targeting Inflammation and Oxidative Stress in Neurotoxin-Induced Cell and Mouse Models of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cell cycle arrest through inhibition of tubulin polymerization by withaphysalin F, a bioactive compound isolated from Acnistus arborescens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. cdn-links.lww.com [cdn-links.lww.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. creative-diagnostics.com [creative-diagnostics.com]
- 18. researchgate.net [researchgate.net]
- 19. Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Novel [(N-alkyl-3-indolylmethylene)hydrazono]oxindoles arrest cell cycle and induce cell apoptosis by inhibiting CDK2 and Bcl-2: synthesis, biological evaluation and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Viability Assays (MTT, XTT) of N-(1H-indol-3-ylmethyl)cyclohexanamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(1H-indol-3-ylmethyl)cyclohexanamine is a novel synthetic compound belonging to the indole alkaloid family. While the specific biological activities of this compound are under investigation, related indole derivatives have demonstrated a range of effects, including anti-proliferative and cytotoxic activities against various cancer cell lines.[1][2][3] Therefore, it is crucial to assess the impact of this compound on cell viability to determine its potential as a therapeutic agent. This document provides detailed protocols for two common colorimetric assays used to evaluate cell viability: the MTT and XTT assays.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used method to assess cell metabolic activity, which is often an indicator of cell viability.[4][5][6] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[7] These insoluble crystals are then solubilized, and the absorbance of the resulting solution is measured, which is directly proportional to the number of viable cells.[7]
The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay is a second-generation tetrazolium salt-based assay.[8] Similar to MTT, XTT is reduced to a colored formazan product by metabolically active cells.[8][9] However, the formazan derivative of XTT is water-soluble, eliminating the need for a solubilization step and making the assay more convenient and less prone to errors associated with crystal dissolution.[9][10]
These assays are instrumental in determining the cytotoxic or cytostatic effects of novel compounds like this compound, providing essential data for dose-response curves and the calculation of IC50 values.
Data Presentation
The following table summarizes hypothetical data from MTT and XTT assays performed on a generic cancer cell line (e.g., HeLa) treated with varying concentrations of this compound for 48 hours.
| Concentration (µM) | Average Absorbance (MTT) | % Cell Viability (MTT) | Average Absorbance (XTT) | % Cell Viability (XTT) |
| 0 (Control) | 1.25 | 100% | 1.10 | 100% |
| 1 | 1.18 | 94.4% | 1.05 | 95.5% |
| 5 | 0.95 | 76.0% | 0.88 | 80.0% |
| 10 | 0.63 | 50.4% | 0.56 | 50.9% |
| 25 | 0.31 | 24.8% | 0.28 | 25.5% |
| 50 | 0.15 | 12.0% | 0.14 | 12.7% |
| 100 | 0.08 | 6.4% | 0.07 | 6.4% |
Note: The IC50 value (the concentration at which 50% of cell viability is inhibited) for this compound in this hypothetical experiment is approximately 10 µM for both assays.
Experimental Protocols
MTT Cell Viability Assay Protocol
Materials:
-
This compound
-
Target cell line (e.g., HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS)[7]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[11]
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[5]
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
-
MTT Incubation:
-
Formazan Solubilization:
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[7]
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each concentration using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
XTT Cell Viability Assay Protocol
Materials:
-
This compound
-
Target cell line (e.g., HeLa)
-
Complete cell culture medium
-
96-well flat-bottom plates
-
XTT labeling reagent
-
Electron-coupling reagent (e.g., PMS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Follow the same procedure as for the MTT assay (Step 1).
-
-
Compound Treatment:
-
Follow the same procedure as for the MTT assay (Step 2).
-
-
XTT Incubation:
-
Immediately before use, prepare the XTT labeling mixture. For one 96-well plate, mix 5 mL of XTT labeling reagent with 0.1 mL of the electron-coupling reagent.[8]
-
After the compound treatment period, add 50 µL of the freshly prepared XTT labeling mixture to each well.[8]
-
Incubate the plate for 2-4 hours at 37°C in a humidified atmosphere with 5% CO2. The incubation time may need to be optimized depending on the cell type and density.
-
-
Absorbance Measurement:
-
Data Analysis:
-
Subtract the absorbance of the blank wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Visualizations
Caption: Workflow for MTT and XTT Cell Viability Assays.
Caption: Hypothetical Pathway for Indole-induced Cytotoxicity.
References
- 1. Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 6. researchgate.net [researchgate.net]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. Protocol Guide: XTT Assay for Cell Viability and Proliferation [merckmillipore.com]
- 9. home.sandiego.edu [home.sandiego.edu]
- 10. reprocell.com [reprocell.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols: N-(1H-indol-3-ylmethyl)cyclohexanamine as a Chemical Intermediate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of N-(1H-indol-3-ylmethyl)cyclohexanamine as a key chemical intermediate in the synthesis of biologically active compounds. The primary focus is on its application in the development of potent anticancer agents that function as tubulin polymerization inhibitors.
Introduction
This compound is a secondary amine featuring an indole moiety. The indole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of natural products and synthetic drugs.[1][2][3][4] This intermediate serves as a versatile building block for the synthesis of more complex molecules, particularly those designed to interact with biological targets such as tubulin. Its derivatives have shown significant promise as anticancer agents by disrupting microtubule dynamics, a critical process for cell division.[1][2][4][5]
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is the reductive amination of indole-3-carboxaldehyde with cyclohexylamine. This one-pot reaction involves the initial formation of a Schiff base (imine) intermediate, which is then reduced in situ to the desired secondary amine. Sodium borohydride (NaBH₄) is a commonly used reducing agent for this transformation due to its mildness and selectivity.[6][7][8][9]
Experimental Protocol: Synthesis of this compound
Materials:
-
Indole-3-carboxaldehyde
-
Cyclohexylamine
-
Methanol (MeOH)
-
Sodium borohydride (NaBH₄)
-
Glacial acetic acid (optional, as a catalyst for imine formation)
-
Dichloromethane (DCM) or Ethyl acetate (EtOAc) for extraction
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Imine Formation:
-
In a round-bottom flask, dissolve indole-3-carboxaldehyde (1.0 eq) in methanol.
-
Add cyclohexylamine (1.1 eq) to the solution.
-
Optionally, a catalytic amount of glacial acetic acid can be added to facilitate imine formation.
-
Stir the reaction mixture at room temperature for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
-
Reduction:
-
Cool the reaction mixture in an ice bath.
-
Slowly add sodium borohydride (1.5 - 2.0 eq) portion-wise to the stirred solution. Caution: Hydrogen gas evolution may occur.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 2-4 hours, or until TLC analysis indicates the complete consumption of the imine intermediate.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of water.
-
Concentrate the mixture under reduced pressure using a rotary evaporator to remove the methanol.
-
To the resulting aqueous residue, add dichloromethane or ethyl acetate to extract the product.
-
Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude this compound can be further purified by column chromatography on silica gel if necessary.
-
Expected Yield: While a specific yield for this exact reaction is not extensively reported, similar reductive amination procedures typically afford yields in the range of 70-90%.
Application as an Intermediate in the Synthesis of Tubulin Polymerization Inhibitors
A significant application of this compound is as a scaffold for the synthesis of potent anticancer agents. By N-acylation followed by further modifications, this intermediate can be converted into compounds that inhibit tubulin polymerization, a mechanism shared by successful chemotherapy drugs.
Example: Synthesis of N-((1-methyl-1H-indol-3-yl)methyl)-N-cyclohexyl-2-(1H-pyrazol-1-yl)acetamide Derivatives
This class of compounds has demonstrated significant antiproliferative activity against various cancer cell lines. The synthesis involves the N-methylation of the indole nitrogen, followed by N-acylation with a chloroacetyl group, and finally, substitution with a pyrazole moiety.
Experimental Protocol: Synthesis of an N-((1-methyl-1H-indol-3-yl)methyl)-N-cyclohexyl-2-(1H-pyrazol-1-yl)acetamide Derivative
Step 1: N-Methylation of the Indole Ring
-
To a solution of this compound (1.0 eq) in a suitable solvent like N,N-dimethylformamide (DMF), add a base such as sodium hydride (NaH, 1.2 eq) at 0 °C.
-
After stirring for 30 minutes, add methyl iodide (CH₃I, 1.5 eq).
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with water and extract the product with an organic solvent.
-
Purify the N-methylated intermediate.
Step 2: N-Acylation
-
Dissolve the N-methylated intermediate (1.0 eq) in a solvent like dichloromethane (DCM).
-
Add a base such as triethylamine (TEA, 1.2 eq).
-
Cool the mixture to 0 °C and add chloroacetyl chloride (1.1 eq) dropwise.
-
Stir the reaction at room temperature for 2-3 hours.
-
Wash the reaction mixture with water and brine, dry the organic layer, and concentrate to obtain the N-acylated product.
Step 3: Substitution with Pyrazole
-
To a solution of the N-acylated product (1.0 eq) in acetonitrile, add pyrazole (1.2 eq) and potassium carbonate (K₂CO₃, 1.5 eq).
-
Reflux the mixture for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction, filter off the solids, and concentrate the filtrate.
-
Purify the final product by column chromatography.
Biological Activity of Derivatives
Derivatives of this compound have shown potent in vitro antiproliferative activity against a range of human cancer cell lines. The mechanism of action is the inhibition of tubulin polymerization, which disrupts the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[9][10][11]
Quantitative Data: Antiproliferative Activity of a Representative Derivative
The following table summarizes the IC₅₀ values for a representative N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivative (Compound 7d from the cited literature) against three human cancer cell lines.[9][10]
| Compound | HeLa (Cervical Cancer) IC₅₀ (µM) | MCF-7 (Breast Cancer) IC₅₀ (µM) | HT-29 (Colon Cancer) IC₅₀ (µM) |
| 7d | 0.52 | 0.34 | 0.86 |
Visualizations
Synthesis Workflow
Caption: Synthetic route from starting materials to the final anticancer compound.
Mechanism of Action
Caption: Inhibition of tubulin polymerization leading to apoptosis.
Conclusion
This compound is a valuable and versatile chemical intermediate. Its straightforward synthesis via reductive amination makes it an accessible building block for medicinal chemists. The primary application highlighted here, the synthesis of potent tubulin polymerization inhibitors, underscores its importance in the development of novel anticancer therapeutics. The biological data for its derivatives demonstrate the potential of this scaffold in generating compounds with significant antiproliferative activity. Further exploration of this intermediate could lead to the discovery of new drugs with diverse therapeutic applications.
References
- 1. onesearch.library.northeastern.edu [onesearch.library.northeastern.edu]
- 2. Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indole molecules as inhibitors of tubulin polymerization: potential new anticancer agents. | Semantic Scholar [semanticscholar.org]
- 4. Structural insights into the design of indole derivatives as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. ias.ac.in [ias.ac.in]
- 9. ias.ac.in [ias.ac.in]
- 10. baylor-ir.tdl.org [baylor-ir.tdl.org]
- 11. Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Indole N-Alkylation
Welcome to the technical support center for indole N-alkylation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction conditions for the successful N-alkylation of indoles.
Frequently Asked Questions (FAQs)
Q1: My indole N-alkylation reaction is resulting in a low yield. What are the potential causes and how can I improve it?
A1: Low yields in indole N-alkylation can stem from several factors. A primary reason is incomplete deprotonation of the indole nitrogen. Indoles have a pKa of around 16-17, so a sufficiently strong base is crucial for generating the nucleophilic indolide anion.[1] Another common issue is the poor solubility of reagents, particularly inorganic bases, in organic solvents.[2] Side reactions, such as C3-alkylation, can also consume starting material and reduce the yield of the desired N-alkylated product.[3] Additionally, the choice of solvent and reaction temperature can significantly impact the reaction rate and efficiency.
To improve the yield:
-
Ensure complete deprotonation: Use a strong base like sodium hydride (NaH) in an appropriate solvent like DMF or THF.[2][4] Allow sufficient time for the deprotonation to occur before adding the alkylating agent.
-
Improve solubility: If using bases like K₂CO₃ or KOH, consider using a phase-transfer catalyst to facilitate the reaction between the solid base and the indole in the organic phase.[5]
-
Optimize reaction conditions: Higher temperatures can sometimes favor N-alkylation over C-alkylation and increase the reaction rate.[2] However, excessively high temperatures might lead to decomposition. A systematic optimization of temperature is recommended.
-
Choice of alkylating agent: Alkyl iodides are generally more reactive than bromides or chlorides and may lead to higher yields.
Q2: I am observing a significant amount of C3-alkylation as a side product. How can I improve the N-selectivity?
A2: The C3 position of indole is inherently more nucleophilic than the nitrogen atom, making C-alkylation a common competing reaction.[3] The regioselectivity (N- vs. C-alkylation) is influenced by several factors including the reaction conditions and the nature of the reactants.
To enhance N-selectivity:
-
Use of a strong base and aprotic solvent: Deprotonation of the indole with a strong base like NaH in an aprotic solvent such as DMF or THF generates the indolide anion. This anion is a hard nucleophile, and under these conditions, the reaction tends to favor attack at the more electronegative nitrogen atom (N-alkylation), which is a kinetically and thermodynamically favored process.[2]
-
Steric hindrance: Introducing a bulky substituent at the C2 or C3 position of the indole can sterically hinder attack at the C3 position, thereby favoring N-alkylation.
-
Catalyst control: Certain catalytic systems have been developed to provide high N-selectivity. For instance, copper-hydride catalysis with specific ligands can achieve excellent regioselectivity for N-alkylation.[3]
-
Reaction temperature: Higher reaction temperatures can favor N-alkylation.[2]
Q3: My purification of the N-alkylated indole is proving difficult. What are some common impurities and effective purification strategies?
A3: Common impurities in indole N-alkylation reactions include unreacted starting indole, the C3-alkylated isomer, and potentially di-alkylated products. If a strong base like NaH is used, residual base and its byproducts can also be present.
Effective purification strategies include:
-
Chromatography: Silica gel column chromatography is the most common method for separating N-alkylated indoles from their C-alkylated isomers and other impurities.[2] A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity, is often effective.
-
Crystallization: If the N-alkylated product is a solid, crystallization can be a highly effective purification method to obtain high-purity material.[6]
-
Acid-base extraction: If the starting indole has acidic or basic functionalities that are absent in the product, an acid-base extraction can be used for preliminary purification.
-
Quenching: After the reaction is complete, carefully quenching the excess base (e.g., NaH) with a proton source like methanol or water is crucial before workup to avoid emulsions and facilitate extraction.[2]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No reaction or very low conversion | 1. Inactive base (e.g., old NaH). 2. Insufficiently strong base. 3. Low reaction temperature. 4. Poorly reactive alkylating agent. 5. Presence of water in the reaction. | 1. Use fresh, high-quality base. 2. Switch to a stronger base (e.g., NaH, LDA). 3. Gradually increase the reaction temperature. 4. Use a more reactive alkylating agent (e.g., alkyl iodide instead of bromide or chloride). 5. Ensure all reagents and solvents are anhydrous. Use dry solvents and perform the reaction under an inert atmosphere (N₂ or Ar). |
| Mixture of N- and C3-alkylated products | 1. Incomplete deprotonation leading to reaction with neutral indole. 2. Use of a weaker base or protic solvent. 3. Low reaction temperature. | 1. Increase the equivalents of strong base and allow for a longer deprotonation time before adding the alkylating agent. 2. Use a strong base (e.g., NaH) in a polar aprotic solvent (e.g., DMF, THF).[2] 3. Increase the reaction temperature; for example, reactions at 80 °C have shown complete N-alkylation.[2] |
| Formation of multiple spots on TLC, including potential decomposition | 1. Reaction temperature is too high. 2. Unstable starting material or product under the reaction conditions. 3. Reaction of the solvent with the base (e.g., NaH with DMF at high temperatures).[4] | 1. Lower the reaction temperature and monitor the reaction progress more frequently. 2. Consider a milder alkylation method, such as the Mitsunobu reaction.[7] 3. If using NaH in DMF, maintain the temperature below 100 °C. Consider using THF as an alternative solvent.[4] |
| Difficulty in workup (e.g., emulsions, solid precipitates) | 1. Incomplete quenching of the strong base. 2. Precipitation of salts. | 1. Ensure complete and careful quenching of the reaction mixture with a proton source (e.g., methanol, water, or saturated ammonium chloride solution) at a low temperature (e.g., 0 °C). 2. Add sufficient water during workup to dissolve all inorganic salts before extraction. |
Data Presentation
Table 1: Comparison of Reaction Conditions for Indole N-Alkylation
| Method | Base | Solvent | Alkylating Agent | Typical Yield (%) | Key Advantages | Key Disadvantages | Reference(s) |
| Strong Base | NaH, KOH, K₂CO₃ | DMF, THF | Alkyl halides | 70-95 | High yields, good N-selectivity | Requires strong, moisture-sensitive bases; potential for side reactions at high temperatures. | [2][4] |
| Phase-Transfer Catalysis (PTC) | NaOH (aq), K₂CO₃ | Benzene, Dichloromethane | Alkyl halides, sulfates | 78-98 | Mild conditions, avoids strong anhydrous bases, good for large scale. | Requires a phase-transfer catalyst; may have lower selectivity with some substrates. | [5] |
| Mitsunobu Reaction | - | THF, Dioxane | Alcohols (with DEAD/PPh₃) | 60-90 | Mild conditions, good for sensitive substrates, inverts stereochemistry of the alcohol. | Stoichiometric amounts of reagents are required, and purification from byproducts (phosphine oxide) can be challenging. | [7][8][9] |
| Copper-Catalyzed | KOH | Dioxane | N-tosylhydrazones | 60-85 | Good functional group tolerance. | Requires a metal catalyst and ligand. | [10] |
| Iron-Catalyzed (from indoline) | K₂CO₃ | TFE | Alcohols | 31-90 (two steps) | Utilizes readily available alcohols as alkylating agents. | A two-step process involving N-alkylation of indoline followed by oxidation. | [11] |
Experimental Protocols
Protocol 1: General Procedure for Indole N-Alkylation using Sodium Hydride
This protocol is a standard method for achieving high yields of N-alkylated indoles.[2][4]
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the indole (1.0 eq) and anhydrous DMF (or THF) to make a 0.2-0.5 M solution.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise.
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30-60 minutes, or until hydrogen evolution ceases. The formation of the sodium salt of the indole may result in a change in color or turbidity.
-
Alkylation: Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 eq) dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight, or heat as necessary (e.g., to 80 °C for less reactive halides).[2] Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to 0 °C and cautiously quench with saturated aqueous NH₄Cl solution or methanol. Dilute with water and extract with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.
Protocol 2: Indole N-Alkylation using Phase-Transfer Catalysis
This method is suitable for large-scale synthesis and avoids the use of highly reactive, anhydrous bases.[5]
-
Setup: In a round-bottom flask, dissolve the indole (1.0 eq) and a phase-transfer catalyst (e.g., tetrabutylammonium hydrogen sulfate, 0.1 eq) in a suitable organic solvent (e.g., benzene or dichloromethane).
-
Addition of Base: Add a 50% aqueous solution of NaOH.
-
Addition of Alkylating Agent: Add the alkyl halide or sulfate (1.1 eq) to the biphasic mixture.
-
Reaction: Stir the mixture vigorously at room temperature or with gentle heating until the starting material is consumed (monitor by TLC or LC-MS).
-
Workup: Separate the organic layer. Extract the aqueous layer with the same organic solvent.
-
Purification: Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the residue by column chromatography or crystallization.
Visualizations
Caption: General workflow for indole N-alkylation using a strong base.
Caption: Troubleshooting decision tree for optimizing indole N-alkylation.
References
- 1. m.youtube.com [m.youtube.com]
- 2. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
- 3. CuH-Catalyzed Enantioselective Alkylation of Indole Derivatives with Ligand-Controlled Regiodivergence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. sfera.unife.it [sfera.unife.it]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mitsunobu Reaction [organic-chemistry.org]
- 10. Copper-catalyzed N -alkylation of indoles by N -tosylhydrazones - RSC Advances (RSC Publishing) DOI:10.1039/C7RA03765A [pubs.rsc.org]
- 11. Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles - PMC [pmc.ncbi.nlm.nih.gov]
How to avoid polyalkylation in Friedel-Crafts indole reactions
Technical Support Center: Friedel-Crafts Indole Reactions
Welcome to the technical support center for Friedel-Crafts reactions involving indoles. This resource provides troubleshooting guides and frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges, with a specific focus on preventing polyalkylation and achieving high selectivity for the desired C3-substituted indole products.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
Q1: My reaction is producing a significant amount of di- or poly-alkylated products. How can I improve the selectivity for mono-alkylation?
A1: Polyalkylation is a common issue because the initial C3-alkylated indole product is often more electron-rich and thus more nucleophilic than the starting indole. This higher reactivity promotes a second alkylation reaction. Several strategies can be used to mitigate this problem.[1]
-
Stoichiometry Control: Use an excess of the indole relative to the alkylating agent. This increases the statistical probability that the electrophile will react with an un-alkylated indole molecule rather than the more reactive mono-alkylated product. A common starting point is to use 1.5 to 2.2 equivalents of the indole.[1][2]
-
Lower Reaction Temperature: Reducing the temperature can decrease the overall reaction rate and enhance selectivity. The more reactive mono-alkylated product is often more sensitive to temperature changes. Try running the reaction at 0 °C or even lower temperatures (e.g., -78 °C) to see if selectivity improves.
-
Use a Milder Lewis Acid: Strong Lewis acids (e.g., AlCl₃) can aggressively promote the reaction and lead to poor selectivity. Consider using milder or more sterically hindered Lewis acids that can modulate the reactivity.
-
Modify Reactant Electronics: If possible, use an indole with an electron-withdrawing group (e.g., nitro, cyano, or ester) at positions like C5 or C6. This decreases the nucleophilicity of the indole ring system, slowing down the second alkylation step. Similarly, using an alkylating agent with electron-withdrawing groups can also help control the reaction.[1]
Q2: The reaction is messy, producing a complex mixture of products including N-alkylation and alkylation at other positions. How can I improve C3-regioselectivity?
A2: The C3 position of indole is the most nucleophilic and kinetically favored site for electrophilic attack. However, under certain conditions, other positions can react.
-
Catalyst Choice: The choice of catalyst is crucial. Some Lewis acids show high selectivity for the C3 position. For instance, B(C₆F₅)₃ has been shown to be effective for direct C3-alkylation.[2][3] Other systems, like specific cobalt or nickel complexes, can also provide high C3 selectivity through different mechanisms like the "borrowing hydrogen" method when using alcohols as alkylating agents.[4][5]
-
Protecting the Nitrogen: If N-alkylation is a significant side reaction, consider protecting the indole nitrogen with a suitable protecting group (e.g., Boc, Ts). This ensures that electrophilic attack occurs only on the pyrrole ring. The protecting group can be removed in a subsequent step.
-
Solvent Effects: The polarity of the solvent can influence the reaction pathway. Non-polar solvents like dichloromethane (DCM) or dichloroethane (DCE) are commonly used. Experimenting with different solvents may help improve regioselectivity.
Q3: My reaction is not proceeding to completion, or the yields are very low, even with a strong Lewis acid.
A3: Low reactivity can be due to several factors, often related to the deactivation of the reactants or the catalyst.
-
Deactivated Indole: If your indole substrate has strong electron-withdrawing groups, it may be too deactivated to react under standard conditions. In this case, a stronger Lewis acid or higher reaction temperatures may be necessary. However, be aware this can negatively impact selectivity.
-
Catalyst Inactivation: The indole nitrogen or the carbonyl group in some alkylating agents can coordinate with the Lewis acid catalyst, effectively deactivating it. Using a stoichiometric amount of the Lewis acid might be necessary if the product forms a stable complex with it, which is common in Friedel-Crafts acylation.
-
Alkylating Agent: Ensure your alkylating agent is sufficiently reactive. For example, when using alcohols as precursors, an effective catalyst is needed to generate the carbocation in situ.
Frequently Asked Questions (FAQs)
Q1: Why is the mono-alkylated indole product often more reactive than indole itself?
A1: The alkyl group introduced at the C3 position is typically an electron-donating group. This group increases the electron density of the indole ring system through an inductive effect, making the mono-alkylated product a stronger nucleophile than the original indole. This enhanced nucleophilicity makes it more susceptible to a second electrophilic attack, leading to polyalkylation.
Q2: What is the fundamental difference between Friedel-Crafts alkylation and acylation regarding poly-substitution?
A2: The key difference lies in the electronic effect of the group being added.
-
Alkylation: Adds an electron-donating alkyl group, which activates the ring towards further substitution.
-
Acylation: Adds an electron-withdrawing acyl group (-C(O)R). This group deactivates the ring by withdrawing electron density, making the product less reactive than the starting material. As a result, Friedel-Crafts acylation automatically stops after one substitution, effectively preventing poly-acylation.
Q3: Are there alternatives to traditional Lewis acids for promoting these reactions?
A3: Yes, modern organic synthesis has introduced several alternatives to traditional Lewis acids like AlCl₃ or BF₃·OEt₂. These include:
-
Transition Metal Catalysts: Complexes of nickel, cobalt, iridium, and platinum have been developed for C3-alkylation, often using alcohols as the alkylating agents via hydrogen autotransfer or borrowing hydrogen mechanisms.[4][5][6] These methods can be highly selective and operate under milder conditions.
-
Brønsted Acids: Strong Brønsted acids like trifluoroacetic acid (TFA) can catalyze the reaction, particularly with activated electrophiles.
-
Organocatalysts: Chiral phosphoric acids and squaramides have been used to catalyze asymmetric Friedel-Crafts alkylations of indoles, providing enantiomerically enriched products.[7][8]
Data Presentation: Optimizing Reaction Conditions
The choice of catalyst and reaction parameters significantly impacts product yield and selectivity. The following tables summarize results from various studies to guide your experimental design.
Table 1: Effect of Lewis Acid Catalyst on the C3-Alkylation of Indole (Data compiled from representative literature)
| Entry | Lewis Acid (mol%) | Solvent | Temperature (°C) | Time (h) | Yield of C3-Product (%) | Reference |
| 1 | B(C₆F₅)₃ (10) | Toluene | 110 | 16 | 75 | [3] |
| 2 | BF₃·OEt₂ (50) | DCM | RT | 6 | 86 | [9] |
| 3 | TMSOTf (catalytic) | DCM | RT | - | 90 | [1] |
| 4 | ZnCl₂ (100) | DCE | 80 | - | Low Yield | [9] |
| 5 | B(3,4,5-F₃H₂C₆)₃ (15) | CHCl₃ | 60 | 24 | 97 | [10] |
Table 2: Influence of Indole and Electrophile Substitution on Yield (Reaction of substituted indoles with 4-nitrobenzyl trichloroacetimidate catalyzed by TMSOTf)[1]
| Entry | Indole Substrate | Product Yield (%) |
| 1 | Indole (unsubstituted) | 72 |
| 2 | 5-Fluoroindole | ~50 |
| 3 | 5-Chloroindole | ~50 |
| 4 | 6-Chloroindole | 70 |
| 5 | 2-Methylindole | 90 |
| 6 | 2-Phenylindole | 89 |
Experimental Protocols
Representative Protocol: Selective C3-Benzylation of 2-Methylindole
This protocol is adapted from a procedure demonstrating selective C3-alkylation using a trichloroacetimidate electrophile, where using an excess of the indole nucleophile is key to preventing polyalkylation.[1]
Materials:
-
2-Methylindole
-
4-Nitrobenzyl trichloroacetimidate
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of 2-methylindole (1.5 equivalents) in anhydrous DCM at room temperature, add 4-nitrobenzyl trichloroacetimidate (1.0 equivalent).
-
Add TMSOTf (0.1 equivalents) dropwise to the solution.
-
Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours.
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the mixture and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude residue by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure C3-benzylated indole product.
Visualizations
Reaction Mechanism and the Polyalkylation Problem
The following diagram illustrates the electrophilic substitution mechanism and highlights why the mono-alkylated product is prone to a second reaction.
Caption: The reaction pathway showing how the activated mono-alkylated product can react further.
Troubleshooting Workflow for Polyalkylation
This flowchart provides a logical sequence of steps to troubleshoot and optimize your reaction to favor mono-alkylation.
Caption: A step-by-step guide to systematically address polyalkylation in your reaction.
References
- 1. Friedel-Crafts Alkylation of Indoles with Trichloroacetimidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. B(C6F5)3-Catalyzed Direct C3 Alkylation of Indoles and Oxindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. abis-files.metu.edu.tr [abis-files.metu.edu.tr]
- 9. BF3-OEt2 Catalyzed C3-Alkylation of Indole: Synthesis of Indolylsuccinimidesand Their Cytotoxicity Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. B(3,4,5-F 3 H 2 C 6 ) 3 Lewis acid-catalysed C3-allylation of indoles - Dalton Transactions (RSC Publishing) DOI:10.1039/D3DT00745F [pubs.rsc.org]
Technical Support Center: Synthesis of N-(1H-indol-3-ylmethyl)cyclohexanamine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals engaged in the synthesis of N-(1H-indol-3-ylmethyl)cyclohexanamine. The information is designed to help improve reaction yields and address common experimental challenges.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, primarily through the reductive amination of indole-3-carboxaldehyde with cyclohexylamine.
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yields in this reductive amination can stem from several factors. Here’s a systematic approach to troubleshooting:
-
Incomplete Imine Formation: The initial condensation of indole-3-carboxaldehyde and cyclohexylamine to form the imine intermediate is crucial. This step is often acid-catalyzed.
-
Recommendation: Add a catalytic amount of a weak acid, such as acetic acid (typically 0.1-0.2 equivalents), to the reaction mixture during the imine formation step. This can significantly accelerate the reaction.
-
-
Suboptimal Reducing Agent: The choice and handling of the reducing agent are critical.
-
Recommendation: Sodium borohydride (NaBH₄) is a common and effective choice. However, for more controlled reductions and to avoid reducing the starting aldehyde, milder reagents like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) can be used. Ensure your reducing agent is fresh and has been stored under anhydrous conditions.
-
-
Side Reactions: Several side reactions can compete with the desired product formation.
-
Reduction of the Aldehyde: The reducing agent can reduce indole-3-carboxaldehyde to indole-3-methanol. To mitigate this, a stepwise procedure is recommended: first, allow the imine to form completely (monitor by TLC or LC-MS) before adding the reducing agent.
-
Over-alkylation: The newly formed secondary amine product can react with another molecule of the aldehyde and get reduced, leading to a tertiary amine byproduct. Using a slight excess of the amine (cyclohexylamine) can help minimize this.
-
-
Reaction Conditions: Temperature and reaction time can significantly impact the yield.
-
Recommendation: Imine formation is typically carried out at room temperature to 50°C. The reduction step is often performed at a lower temperature (0°C to room temperature) to improve selectivity. Monitor the reaction progress by TLC to determine the optimal reaction time.
-
Q2: I am observing multiple spots on my TLC plate, even after the reaction should be complete. What are these byproducts and how can I minimize them?
A2: The presence of multiple spots on a TLC plate indicates the formation of impurities. Common byproducts in this synthesis include:
-
Unreacted Starting Materials: Indole-3-carboxaldehyde and cyclohexylamine.
-
Indole-3-methanol: From the reduction of the starting aldehyde.
-
Tertiary Amine: From the over-alkylation of the product.
-
Hydrolyzed Imine: The imine intermediate can hydrolyze back to the aldehyde and amine in the presence of water.
Strategies to Minimize Byproducts:
-
Ensure Complete Imine Formation: As mentioned in Q1, use an acid catalyst and monitor the disappearance of the aldehyde spot on TLC before adding the reducing agent.
-
Control Stoichiometry: Use a slight excess of cyclohexylamine (e.g., 1.1-1.2 equivalents) relative to indole-3-carboxaldehyde to drive the imine formation to completion and reduce the chance of the product reacting with remaining aldehyde.
-
Anhydrous Conditions: Use anhydrous solvents (e.g., methanol, dichloromethane, or 1,2-dichloroethane) to prevent imine hydrolysis.
-
Controlled Addition of Reducing Agent: Add the reducing agent portion-wise at a low temperature to control the reaction rate and improve selectivity.
Q3: I'm struggling with the purification of the final product. What is an effective purification strategy?
A3: The basic nature of the amine product allows for effective purification using acid-base extraction, followed by column chromatography if necessary.
-
Acid-Base Extraction:
-
After the reaction is complete, quench any remaining reducing agent carefully with water or a dilute acid (e.g., 1M HCl) at a low temperature.
-
Adjust the pH of the aqueous layer to acidic (pH ~2) with 1M HCl. The desired amine product will be protonated and move into the aqueous layer.
-
Wash the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) to remove non-basic impurities like unreacted aldehyde and indole-3-methanol.
-
Basify the aqueous layer with a base (e.g., 1M NaOH or saturated NaHCO₃) to pH ~9-10.
-
Extract the deprotonated amine product into an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Dry the combined organic extracts over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
-
Column Chromatography: If the product is still not pure, silica gel column chromatography can be employed. A typical eluent system would be a gradient of ethyl acetate in hexanes, often with a small percentage of triethylamine (e.g., 1%) to prevent the amine from streaking on the silica gel.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of this compound?
A1: The synthesis is typically a one-pot or two-step reductive amination. The overall transformation is as follows:
Q2: Which reducing agent is best for this synthesis?
A2: The choice of reducing agent depends on the desired reactivity and selectivity.
-
Sodium Borohydride (NaBH₄): A strong, inexpensive, and common choice. It can also reduce the starting aldehyde, so a stepwise approach is recommended.
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃): A milder and more selective reagent that is particularly effective for reductive aminations. It is less likely to reduce the starting aldehyde.
-
Sodium Cyanoborohydride (NaBH₃CN): Another mild and selective reagent, but it is toxic and requires careful handling and disposal.
Q3: What are typical yields for this type of reaction?
A3: Yields for the reductive amination of indole-3-carboxaldehydes can vary widely depending on the specific substrates, reaction conditions, and purification methods. Generally, yields can range from moderate to good, typically between 60% and 90% under optimized conditions.
Q4: Can I perform this reaction as a one-pot synthesis?
A4: Yes, a one-pot procedure is common. In this approach, the indole-3-carboxaldehyde, cyclohexylamine, and a mild reducing agent like sodium triacetoxyborohydride are all mixed together in a suitable solvent. The imine is formed in situ and then immediately reduced. This can be more efficient but may require more careful optimization to minimize side reactions.
Experimental Protocols
Protocol 1: Standard Two-Step Reductive Amination using Sodium Borohydride
This protocol prioritizes control over the reaction by separating the imine formation and reduction steps.
-
Imine Formation:
-
To a solution of indole-3-carboxaldehyde (1.0 eq) in anhydrous methanol (0.2 M), add cyclohexylamine (1.1 eq) and a catalytic amount of glacial acetic acid (0.1 eq).
-
Stir the reaction mixture at room temperature for 1-2 hours, or until TLC analysis indicates complete consumption of the aldehyde.
-
-
Reduction:
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly add sodium borohydride (1.5 eq) in small portions over 30 minutes, ensuring the temperature remains below 10°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis shows the disappearance of the imine intermediate.
-
-
Work-up and Purification:
-
Carefully quench the reaction by the slow addition of water at 0°C.
-
Remove the methanol under reduced pressure.
-
Add water and ethyl acetate to the residue.
-
Perform an acid-base extraction as described in the Troubleshooting Guide (Q3).
-
Purify the crude product by silica gel column chromatography if necessary.
-
Protocol 2: Optimized One-Pot Reductive Amination using Sodium Triacetoxyborohydride
This protocol offers a more streamlined, one-pot approach.
-
Reaction Setup:
-
To a flask containing a stirred solution of indole-3-carboxaldehyde (1.0 eq) and cyclohexylamine (1.2 eq) in anhydrous dichloromethane (0.1 M), add sodium triacetoxyborohydride (1.5 eq) in one portion.
-
-
Reaction:
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography if necessary.
-
Data Presentation
The following tables summarize typical reaction parameters and expected outcomes for the synthesis of this compound.
Table 1: Comparison of Reductive Amination Protocols
| Parameter | Protocol 1 (Two-Step) | Protocol 2 (One-Pot) |
| Reducing Agent | Sodium Borohydride (NaBH₄) | Sodium Triacetoxyborohydride (NaBH(OAc)₃) |
| Catalyst | Acetic Acid | None (or optional weak acid) |
| Solvent | Methanol | Dichloromethane |
| Temperature | 0°C to Room Temperature | Room Temperature |
| Typical Reaction Time | 3-6 hours | 12-24 hours |
| Typical Yield | 65-85% | 70-90% |
| Key Advantage | Better control, less aldehyde reduction | More efficient, milder conditions |
Table 2: Influence of Key Parameters on Yield
| Parameter | Condition | Expected Impact on Yield | Rationale |
| Stoichiometry | Amine (1.1-1.2 eq) | Increase | Drives imine formation to completion. |
| Aldehyde (excess) | Decrease | Promotes over-alkylation. | |
| Catalyst | Acetic Acid (0.1 eq) | Increase | Catalyzes imine formation. |
| No Catalyst | Decrease | Slower imine formation. | |
| Reducing Agent | NaBH(OAc)₃ | Higher | Milder, more selective for the imine. |
| NaBH₄ (one-pot) | Lower | Can reduce the starting aldehyde. | |
| Solvent | Anhydrous | Higher | Prevents imine hydrolysis. |
| Protic (e.g., MeOH) with NaBH₄ | Variable | Can participate in the reaction. |
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: Troubleshooting workflow for low yield in the synthesis.
Caption: Logical relationships between reaction parameters and yield.
Technical Support Center: Purification of N-(1H-indol-3-ylmethyl)cyclohexanamine by Column Chromatography
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the purification of N-(1H-indol-3-ylmethyl)cyclohexanamine using column chromatography. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs) & Troubleshooting
1. Why is my compound, this compound, showing significant tailing on the TLC plate and column?
-
Answer: Tailing is a common issue when purifying basic compounds like secondary amines on silica gel, which is acidic. The basic amine interacts strongly with the acidic silanol groups on the silica surface, leading to poor peak shape.
Troubleshooting Steps:
-
Add a Basic Modifier: Incorporate a small amount of a volatile base, such as triethylamine (Et3N) or ammonia solution, into your mobile phase. A common starting point is 0.1-1% (v/v) of triethylamine. This will neutralize the acidic sites on the silica gel and minimize the unwanted interaction, resulting in sharper peaks.
-
Use a Different Stationary Phase: If tailing persists, consider using a less acidic stationary phase like neutral alumina.
-
Check Compound Stability: While this compound is generally stable, prolonged exposure to acidic silica can sometimes lead to degradation, which may also manifest as tailing.
-
2. I am not getting good separation between my product and impurities. What can I do?
-
Answer: Poor separation can result from an inappropriate mobile phase polarity or overloading the column.
Troubleshooting Steps:
-
Optimize the Mobile Phase:
-
If your compound is eluting too quickly (high Rf value), decrease the polarity of your mobile phase. For a hexane/ethyl acetate system, this means increasing the proportion of hexane.
-
If your compound is eluting too slowly or not at all (low Rf value), increase the polarity of the mobile phase by increasing the proportion of ethyl acetate.
-
It is recommended to aim for an Rf value of 0.2-0.3 for your target compound on a TLC plate for optimal separation on a column.
-
-
Use a Gradient Elution: Start with a less polar solvent system and gradually increase the polarity during the chromatography run. This can help to first elute non-polar impurities and then your product, followed by more polar impurities.
-
Reduce the Amount of Sample: Overloading the column with too much crude product is a common cause of poor separation. As a general rule, the amount of crude material should be about 1-5% of the mass of the silica gel.
-
3. My yield of this compound is very low after column chromatography. What are the possible reasons?
-
Answer: Low yield can be due to several factors, including incomplete elution from the column, degradation of the compound, or co-elution with impurities.
Troubleshooting Steps:
-
Ensure Complete Elution: After your product has seemingly eluted, flush the column with a much more polar solvent (e.g., 10% methanol in dichloromethane) to see if any remaining product comes off.
-
Check for Degradation: The indole ring can be sensitive to prolonged exposure to acidic conditions. If you suspect degradation on the silica gel, minimize the time the compound spends on the column by running it faster (while maintaining separation) or switch to a neutral stationary phase like alumina. Adding a base to the mobile phase can also help mitigate degradation.
-
Analyze All Fractions: Ensure you have analyzed all collected fractions by TLC to not discard any that contain your product. Sometimes, the product can elute over a wider range of fractions than expected.
-
4. The color of my compound has changed after purification. Is this a sign of decomposition?
-
Answer: Indole-containing compounds can sometimes be susceptible to oxidation, which can lead to a change in color. While a slight color change may not always indicate significant decomposition, it is something to be mindful of.
Troubleshooting Steps:
-
Work Efficiently: Minimize the time the compound is exposed to air and light during the purification process.
-
Use Fresh Solvents: Ensure your chromatography solvents are of high purity and free from peroxides, which can promote oxidation.
-
Store Properly: After purification, store the this compound under an inert atmosphere (like nitrogen or argon) and protect it from light, especially if it will be stored for an extended period.
-
Data Presentation
| Parameter | Recommended Value/Range | Purpose |
| Stationary Phase | Silica gel (60 Å, 230-400 mesh) | Standard and widely available stationary phase for normal-phase chromatography. |
| Mobile Phase System | Hexane/Ethyl Acetate with Triethylamine (Et3N) | A versatile solvent system for moderately polar compounds. |
| Mobile Phase Gradient | Start with 100% Hexane, gradually increase to 50% Ethyl Acetate | Allows for the elution of non-polar impurities first, followed by the target compound and polar impurities. |
| Triethylamine (Et3N) Conc. | 0.1 - 1% (v/v) | To neutralize acidic sites on silica gel, preventing peak tailing of the basic amine. |
| Target Rf Value (TLC) | 0.2 - 0.3 (in the elution solvent mixture) | Provides the best resolution during column chromatography. |
| Column Loading | 1-5% (w/w) of crude material to silica gel | Prevents column overloading and ensures good separation. |
Experimental Protocol
Purification of this compound by Silica Gel Column Chromatography
-
TLC Analysis of Crude Material:
-
Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a silica gel TLC plate.
-
Develop the TLC plate in various hexane/ethyl acetate solvent mixtures (e.g., 9:1, 8:2, 7:3) containing 0.5% triethylamine to find a system that gives your product an Rf value of approximately 0.2-0.3.
-
-
Column Packing:
-
Choose an appropriately sized glass column.
-
Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 100% hexane).
-
Pour the slurry into the column and allow the silica to pack under gravity, gently tapping the column to ensure even packing. Add a layer of sand on top of the silica bed.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent.
-
Carefully load the sample onto the top of the silica gel bed.
-
Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of the column.
-
-
Elution:
-
Begin eluting with the least polar mobile phase determined from your TLC analysis.
-
Collect fractions in test tubes or vials.
-
Gradually increase the polarity of the mobile phase according to your predetermined gradient (e.g., by slowly increasing the percentage of ethyl acetate).
-
-
Fraction Analysis:
-
Monitor the elution of your compound by spotting the collected fractions onto TLC plates and visualizing under UV light (indoles are typically UV-active).
-
Combine the fractions that contain the pure product.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
-
Visualization
Caption: Troubleshooting workflow for column chromatography purification.
Technical Support Center: Synthesis of 3-Substituted Indoles
Welcome to the technical support center for the synthesis of 3-substituted indoles. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges encountered during synthetic procedures.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides practical solutions to common problems in the synthesis of 3-substituted indoles, organized by reaction type.
Fischer Indole Synthesis
The Fischer indole synthesis is a classic and versatile method for preparing indoles. However, challenges related to regioselectivity, low yields, and harsh reaction conditions are frequently encountered.
Q1: My Fischer indole synthesis is resulting in a low yield of the desired 3-substituted indole. What are the potential causes and solutions?
A1: Low yields in the Fischer indole synthesis can stem from several factors. Here's a troubleshooting guide:
-
Incomplete Hydrazone Formation: The initial condensation to form the phenylhydrazone may be inefficient.
-
Solution: Ensure your aldehyde or ketone starting material is pure. Consider pre-forming and isolating the hydrazone before proceeding with the cyclization step.
-
-
Decomposition of Starting Materials or Product: The acidic conditions and high temperatures can lead to degradation.
-
Side Reactions: Undesirable side reactions such as aldol condensation or Friedel-Crafts type products can consume starting materials.[1]
-
Solution: Adjusting the reaction temperature and the choice of acid catalyst can help minimize these side reactions.
-
-
Steric Hindrance: Bulky substituents on either the hydrazine or the carbonyl compound can impede the reaction.
-
Solution: If possible, consider alternative starting materials with less steric bulk.
-
Troubleshooting Workflow for Low Yield in Fischer Indole Synthesis
Caption: Troubleshooting workflow for low yields.
Q2: I am observing the formation of the undesired regioisomer in my Fischer indole synthesis. How can I control the regioselectivity?
A2: Regioselectivity in the Fischer indole synthesis, particularly with unsymmetrical ketones, is a common challenge. The direction of enolization of the hydrazone intermediate determines the final product.
-
Influence of Acid Catalyst: The choice and concentration of the acid catalyst can significantly impact the regiochemical outcome.[4]
-
Steric Effects: The steric bulk of the substituents on the ketone can direct the enolization to the less hindered side.
-
Solution: If feasible, modify the ketone substrate to introduce steric bias.
-
-
Electronic Effects: Electron-donating or withdrawing groups on the phenylhydrazine can influence the stability of the intermediates, affecting the reaction pathway. The disfavored[6][6]-sigmatropic rearrangement can be destabilized by electron-withdrawing substituents.[7]
Table 1: Effect of Acid Catalyst on Regioselectivity in Fischer Indole Synthesis of 2- vs. 3-substituted indoles
| Ketone Substrate | Phenylhydrazine | Acid Catalyst | Product Ratio (2-subst. : 3-subst.) | Yield (%) | Reference |
| Ethyl methyl ketone | Phenylhydrazine | 90% H₃PO₄ | 0 : 100 | - | [4] |
| Ethyl methyl ketone | Phenylhydrazine | 70% H₂SO₄ | Majorly 2-substituted | - | [4] |
| Isopropyl methyl ketone | Phenylhydrazine | Acetic Acid | High yield of 3H-indole | High | [3] |
| 2-Methylcyclohexanone | o,p-Nitrophenylhydrazine | Acetic Acid (reflux) | Nitroindolenines | - | [3] |
Experimental Protocol: Regioselective Fischer Indole Synthesis of 2,3,3-trimethyl-5-nitroindolenine [3]
-
To a solution of p-nitrophenylhydrazine hydrochloride (1.62 mmol) in a binary mixture of acetic acid and hydrochloric acid, add isopropyl methyl ketone (1.62 mmol).
-
Stir the reaction mixture at room temperature for 4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, neutralize the reaction mixture with a suitable base (e.g., NaHCO₃ solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 2,3,3-trimethyl-5-nitroindolenine (yield: 30%).
Friedel-Crafts Acylation and Alkylation
Friedel-Crafts reactions are a direct method for introducing substituents at the C3 position of indoles. However, issues with regioselectivity (C3 vs. N1) and over-alkylation are common.
Q3: My Friedel-Crafts acylation of indole is giving a mixture of C3- and N1-acylated products. How can I improve the C3-selectivity?
A3: Achieving high C3-regioselectivity in the Friedel-Crafts acylation of unprotected indoles is a frequent challenge due to the comparable nucleophilicity of the C3 position and the nitrogen atom.
-
Choice of Lewis Acid: The nature and amount of the Lewis acid catalyst are critical.
-
Solution: Using milder Lewis acids like ZnCl₂, In(OTf)₃, or Y(OTf)₃ can favor C3-acylation.[8] Stronger Lewis acids like AlCl₃ often lead to more N1-acylation and polymerization.
-
-
Reaction Conditions: Temperature and solvent can influence the product distribution.
-
Solution: Running the reaction at lower temperatures can often improve C3 selectivity. The use of ionic liquids as solvents has also been shown to promote C3-acylation.[9]
-
-
N-Protection: Protecting the indole nitrogen is a reliable strategy to ensure C3-acylation.
-
Solution: Use a suitable protecting group for the indole nitrogen (e.g., Boc, Ts, SEM) before performing the acylation. The protecting group can be removed in a subsequent step.
-
Table 2: Comparison of Lewis Acids for C3-Regioselective Friedel-Crafts Acylation of Indole
| Acylating Agent | Lewis Acid Catalyst | Solvent | C3:N1 Ratio | Yield (%) | Reference |
| Acetic Anhydride | Y(OTf)₃ | [BMI]BF₄ | >95:5 | 98 | [8] |
| Propionic Anhydride | Y(OTf)₃ | [BMI]BF₄ | >95:5 | 97 | [8] |
| Benzoyl Chloride | ZnO | [BMIM][PF₆] | Good C3 selectivity | 92 | [9] |
| Acetyl Chloride | SnCl₄ | DCM | Regioselective C3 | 95 | [10] |
Experimental Protocol: C3-Regioselective Acylation using Y(OTf)₃ in an Ionic Liquid [8]
-
To a mixture of indole (1 mmol) and yttrium triflate (0.01 mmol) in 1-butyl-3-methylimidazolium tetrafluoroborate ([BMI]BF₄) (1 mmol), add the acid anhydride (1 mmol).
-
Heat the reaction mixture under monomode microwave irradiation at 80 °C for 5 minutes.
-
After cooling, extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the product by column chromatography.
Q4: I am observing polyalkylation during the Friedel-Crafts alkylation of my indole. How can this be prevented?
A4: The electron-rich nature of the indole ring makes it susceptible to multiple alkylations, especially with reactive alkylating agents.
-
Control of Stoichiometry: Using an excess of the indole relative to the alkylating agent can help minimize polyalkylation.
-
Use of Less Reactive Alkylating Agents: Highly reactive alkyl halides are more prone to causing polyalkylation.
-
Solution: Consider using less reactive alkylating agents, such as alcohols in the presence of a Lewis acid.
-
-
N-Protection with Electron-Withdrawing Groups: Introducing an electron-withdrawing protecting group on the indole nitrogen deactivates the ring towards further electrophilic substitution.
-
Solution: Protecting groups like tosyl (Ts) or Boc can effectively prevent polyalkylation.
-
Logical Diagram for Preventing Polyalkylation
Caption: Strategies to prevent polyalkylation.
Heck Coupling
The Heck (or Mizoroki-Heck) reaction is a powerful tool for the synthesis of 3-vinylindoles and 3-arylindoles. Common issues include catalyst deactivation and low yields.
Q5: My Heck coupling reaction between a 3-haloindole and an alkene is giving a low yield. What can I do to improve it?
A5: Low yields in Heck coupling reactions involving indoles can be due to several factors related to the catalyst, reagents, and reaction conditions.
-
Catalyst System: The choice of palladium catalyst and ligand is crucial.
-
Solution: Screen different palladium sources (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) and phosphine ligands (e.g., PPh₃, P(o-tol)₃). In some cases, phosphine-free catalyst systems can be effective.[11]
-
-
Base and Solvent: The base and solvent play a significant role in the catalytic cycle.
-
Solution: Optimize the base (e.g., Et₃N, K₂CO₃, Cs₂CO₃) and solvent (e.g., DMF, DMAc, toluene).
-
-
Reaction Temperature: The temperature needs to be high enough for the reaction to proceed but not so high as to cause catalyst decomposition or side reactions.
-
Solution: Carefully optimize the reaction temperature. Microwave irradiation can sometimes improve yields and reduce reaction times.
-
-
Purity of Reagents: Impurities in the 3-haloindole or alkene can poison the catalyst.
-
Solution: Ensure all starting materials are pure.
-
Table 3: Optimization of Heck Coupling Conditions for 3-Vinylindoles
| 3-Haloindole | Alkene | Pd Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 3-Iodo-1-methylindole | Styrene | Pd(OAc)₂ (2) | PPh₃ | Et₃N | DMF | 100 | 85 | - |
| 3-Bromoindole | n-Butyl acrylate | PdCl₂(PPh₃)₂ (1) | - | K₂CO₃ | DMAc | 120 | 78 | - |
| 2-Iodo-N-allyl-aniline | - | PdCl₂(PCy₃)₂ (2) | - | K₂CO₃ | DMF | 90 | 73 | [12] |
| 2-Iodo-N-allyl-aniline | - | PdCl₂ (2) | P(OPh)₃ (8) | K₂CO₃ | DMF | 90 | >95 | [12] |
Experimental Protocol: Palladium-Catalyzed Intramolecular Heck Reaction for Indole Synthesis [12]
-
To a reaction vessel, add 2-iodo-N-allylaniline (0.3 mmol), PdCl₂ (2 mol%), P(OPh)₃ (8 mol%), and K₂CO₃ (2.0 equiv.).
-
Add DMF as the solvent.
-
Heat the reaction mixture at 90 °C and monitor by TLC.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate.
-
Purify by column chromatography to yield the indole product.
Madelung and Bischler-Möhlau Syntheses
These are classical methods for indole synthesis that often require harsh conditions, which can limit their applicability.
Q6: The Madelung synthesis of my desired indole requires very high temperatures and gives a low yield. Are there any modifications to improve this?
A6: The classical Madelung synthesis is known for its requirement of high temperatures and strong bases, often leading to low yields and limited functional group tolerance.[13]
-
Milder Bases and Lower Temperatures: The use of organolithium bases can allow the reaction to proceed at much lower temperatures.
-
Solution: Employing bases like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) can facilitate the cyclization at temperatures ranging from -20 to 25 °C.[13]
-
-
Electron-Withdrawing Groups: The presence of an electron-withdrawing group on the amide nitrogen or ortho to the alkyl group can facilitate the initial deprotonation, allowing for milder reaction conditions.
-
Smith-Madelung Modification: This variation involves the reaction of 2-alkyl-N-trimethylsilyl anilines with esters or carboxylic acids, followed by an intramolecular cyclization.[13]
Q7: My Bischler-Möhlau synthesis is giving a low yield and unpredictable regioselectivity. How can I optimize this reaction?
A7: The Bischler-Möhlau synthesis often suffers from harsh conditions, low yields, and poor regioselectivity.[14]
-
Milder Conditions: Recent modifications have been developed to address the harshness of the classical procedure.
-
Solution: The use of lithium bromide as a catalyst or employing microwave irradiation can lead to improved yields and shorter reaction times.[14]
-
-
Control of Intermediates: The reaction proceeds through an α-arylamino-ketone intermediate.
-
Solution: Pre-forming and isolating this intermediate can sometimes lead to a cleaner reaction and better yields upon cyclization.
-
C-H Functionalization
Direct C-H functionalization is an atom-economical approach to 3-substituted indoles, but controlling regioselectivity can be challenging.
Q8: I want to achieve C3-selective C-H arylation of my indole, but I am getting a mixture of C2 and C3 products. How can I control the regioselectivity?
A8: The inherent reactivity of the indole ring often leads to a mixture of C2 and C3 functionalized products in direct C-H activation reactions.
-
Directing Groups: The use of a directing group is a powerful strategy to control regioselectivity.
-
Solution: Installing a removable directing group at the N1 or C2 position can direct the metal catalyst to the desired C-H bond. For C3-arylation, a directing group at N1 is often employed.
-
-
Solvent Effects: The solvent can play a crucial role in controlling the regioselectivity of C-H functionalization.[15]
-
Catalyst System: The choice of the transition metal catalyst and ligands is critical for achieving high regioselectivity.
Workflow for Regioselective C-H Functionalization
Caption: Controlling regioselectivity in C-H functionalization.
Experimental Protocol: Palladium-Catalyzed C4-Arylation of 3-Formylindole [16]
-
In a reaction tube, combine 3-formylindole (0.40 mmol), Pd(OAc)₂ (10 mol%), the aryl iodide (0.80 mmol), and AgOAc (0.80 mmol).
-
Add a mixture of hexafluoroisopropanol (HFIP) (1 mL) and trifluoroacetic acid (TFA) (1 mL).
-
Seal the tube and heat the reaction mixture at the desired temperature (e.g., 100-130 °C).
-
Monitor the reaction by TLC.
-
After completion, cool the reaction, dilute with an organic solvent, and wash with aqueous base.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Purification
Q9: I am having difficulty purifying my 3-substituted indole product by column chromatography. What are some common issues and solutions?
A9: Purification of indoles can be challenging due to their potential instability on silica gel and the presence of closely related impurities.
-
Product Streaking/Decomposition on Silica Gel: The acidic nature of silica gel can sometimes cause decomposition or streaking of indole products.
-
Solution: Deactivate the silica gel by pre-treating it with a small amount of a tertiary amine (e.g., triethylamine) in the eluent.
-
-
Poor Separation of Isomers: Regioisomers or other closely related byproducts can be difficult to separate.
-
Solution: Experiment with different solvent systems for your column chromatography. A gradient elution may be necessary. Consider using a different stationary phase, such as alumina or reverse-phase silica.
-
-
Presence of Persistent Impurities: Some impurities may be difficult to remove by chromatography alone.
-
Solution: Consider recrystallization or distillation (if the product is thermally stable) as an alternative or additional purification step.
-
References
- 1. scienceinfo.com [scienceinfo.com]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fischer indole synthesis on unsymmetrical ketones. The effect of the acid catalyst - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 5. researchwithnj.com [researchwithnj.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Simple, Effective, Green Method for the Regioselective 3-Acylation of Unprotected Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]
- 12. researchgate.net [researchgate.net]
- 13. Madelung synthesis - Wikipedia [en.wikipedia.org]
- 14. One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. Solvent-controlled regioselective arylation of indoles and mechanistic explorations - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 16. Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System - PMC [pmc.ncbi.nlm.nih.gov]
N-(1H-indol-3-ylmethyl)cyclohexanamine stability issues in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of N-(1H-indol-3-ylmethyl)cyclohexanamine in solution. This resource is intended for researchers, scientists, and drug development professionals to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: The stability of this compound in solution can be influenced by several factors, including:
-
pH: Indole derivatives can be susceptible to degradation in acidic or basic conditions.
-
Oxidizing agents: The indole ring is susceptible to oxidation, which can be initiated by dissolved oxygen, peroxide contaminants in solvents, or other oxidizing reagents.
-
Light: Exposure to ultraviolet (UV) or even ambient light can lead to photolytic degradation.
-
Temperature: Elevated temperatures can accelerate the rate of degradation.
-
Solvent: The choice of solvent can impact stability. Protic solvents may participate in degradation reactions, and solvent purity is crucial to avoid contaminants that can catalyze degradation.
Q2: What are the likely degradation pathways for this compound?
A2: While specific degradation pathways for this compound have not been extensively published, based on the known chemistry of related indole compounds like tryptamine, potential degradation pathways may include:
-
Oxidation of the indole ring: This can lead to the formation of various oxidized products.
-
Cleavage of the C-N bond between the indolemethyl group and the cyclohexylamine moiety.
-
Degradation of the cyclohexylamine ring.
Q3: What are the visual or analytical indicators of this compound degradation in my solution?
A3: Degradation of your compound in solution may be indicated by:
-
Color change: The solution may develop a yellow or brownish hue over time.
-
Precipitation: The formation of insoluble degradation products may be observed.
-
Changes in chromatographic profile: When analyzed by techniques like High-Performance Liquid Chromatography (HPLC), you may observe a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.
Q4: What are the recommended storage conditions for solutions of this compound?
A4: To minimize degradation, solutions of this compound should be:
-
Stored at low temperatures, preferably at -20°C or -80°C.
-
Protected from light by using amber vials or by wrapping the container in aluminum foil.
-
Prepared fresh whenever possible. If short-term storage is necessary, purge the solution with an inert gas (e.g., argon or nitrogen) to minimize oxidation.
-
Prepared in high-purity, degassed solvents.
Troubleshooting Guides
Issue 1: Rapid Loss of Compound Potency or Concentration in Solution
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| pH-mediated Hydrolysis | - Check the pH of your solution. If not neutral, adjust to a pH range of 6-8 using a suitable buffer. - If the experimental conditions require acidic or basic pH, prepare the solution immediately before use and minimize the exposure time. |
| Oxidation | - Use de-gassed solvents for solution preparation. - Purge the headspace of the vial with an inert gas (argon or nitrogen) before sealing. - Consider adding an antioxidant, if compatible with your experimental system. |
| Photodegradation | - Prepare and handle the solution under low-light conditions. - Store the solution in amber vials or protect it from light with aluminum foil. |
| Adsorption to Container | - Use low-adsorption vials (e.g., silanized glass or polypropylene). - Include a small percentage of an organic solvent (e.g., acetonitrile or methanol) in aqueous solutions to reduce adsorption. |
Issue 2: Appearance of Unknown Peaks in HPLC Chromatogram
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Compound Degradation | - Refer to the potential degradation pathways mentioned in the FAQs. - Perform a forced degradation study (see Experimental Protocols section) to intentionally generate degradation products and compare their retention times with the unknown peaks. |
| Solvent Contamination | - Analyze a blank solvent injection to check for impurities. - Use fresh, HPLC-grade solvents for mobile phase and sample preparation. |
| Contamination from Glassware or Equipment | - Ensure all glassware is thoroughly cleaned. - Flush the HPLC system, including the injector and column, with a strong solvent to remove any residual contaminants. |
| Sample Matrix Effects | - If analyzing complex samples, perform a sample cleanup step (e.g., solid-phase extraction) to remove interfering substances. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and assess the stability-indicating nature of an analytical method.[1][2][3]
Objective: To generate degradation products of this compound under various stress conditions.
Materials:
-
This compound
-
HPLC-grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
HPLC system with a UV or PDA detector
-
C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)
-
pH meter
-
Water bath or oven
-
Photostability chamber
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 2 hours. Cool, neutralize with 0.1 M NaOH, and dilute to a final concentration of 0.1 mg/mL with the mobile phase.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Heat at 60°C for 2 hours. Cool, neutralize with 0.1 M HCl, and dilute to a final concentration of 0.1 mg/mL with the mobile phase.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours. Dilute to a final concentration of 0.1 mg/mL with the mobile phase.
-
Thermal Degradation: Place the solid compound in an oven at 80°C for 24 hours. Dissolve the stressed solid in a suitable solvent to a concentration of 0.1 mg/mL.
-
Photolytic Degradation: Expose the stock solution (in a quartz cuvette or a clear vial) to UV light (e.g., 254 nm) and visible light in a photostability chamber for 24 hours. Dilute to a final concentration of 0.1 mg/mL with the mobile phase.
-
-
Analysis:
-
Analyze all stressed samples, along with an unstressed control sample, by a stability-indicating HPLC method. An example method is provided below.
-
Monitor for the appearance of new peaks and a decrease in the peak area of the parent compound.
-
Protocol 2: Example Stability-Indicating HPLC Method
Objective: To separate this compound from its potential degradation products.
| Parameter | Condition |
| Column | C18 reverse-phase, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | A: 0.1% Trifluoroacetic acid in water B: Acetonitrile |
| Gradient | Start with 90% A, 10% B; linearly increase to 90% B over 20 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 220 nm and 280 nm (using a PDA detector is recommended to assess peak purity) |
| Injection Volume | 10 µL |
Visualizations
Caption: Workflow for the forced degradation study.
Caption: Troubleshooting logic for stability issues.
References
Side product formation in the synthesis of N-alkylated indoles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of N-alkylated indoles. The content is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the most common side product in the N-alkylation of indoles, and why does it form?
A1: The most prevalent side product is the C3-alkylated indole.[1][2][3][4][5] This occurs because the C3 position of the indole ring is highly nucleophilic, often more so than the nitrogen atom, making it a competitive site for electrophilic attack by the alkylating agent.[4][5][6][7] The regioselectivity between N-alkylation and C3-alkylation is a significant challenge in indole chemistry and is influenced by factors such as the reaction conditions (base, solvent, temperature), the nature of the indole substrate, and the alkylating agent used.[3][8][9][10]
Q2: Can bis(indolyl)methanes (BIMs) form as side products?
A2: Yes, the formation of bis(indolyl)methanes (BIMs) is a possible side reaction, particularly when using alcohols or aldehydes as alkylating agents.[11][12][13] This typically occurs through an initial C3-alkylation of one indole molecule, followed by reaction with a second indole molecule. Some reaction conditions, such as the use of strong bases like lithium tert-butoxide (LiOtBu), can promote the formation of BIMs.[11][14]
Q3: Are there other less common side products to be aware of?
A3: While less frequent, other side reactions can occur. For instance, in Mitsunobu reactions, O-alkylation of neighboring carbonyl groups can be a competing pathway.[15] In some palladium-catalyzed reactions, such as the aza-Wacker type, side reactions between the indole and reagents like p-benzoquinone can occur.[6] Additionally, with certain substrates, dialkylation at the C3 position has been observed.[16]
Q4: How can I favor N-alkylation over C3-alkylation?
A4: Several strategies can be employed to enhance the selectivity for N-alkylation:
-
Choice of Base and Solvent: Classical conditions using a strong base like sodium hydride (NaH) in a polar aprotic solvent such as DMF or THF generally favor N-alkylation.[8][17] The combination of a strong base ensures complete deprotonation of the indole nitrogen, increasing its nucleophilicity.
-
Blocking the C3 Position: If the C3 position is substituted, the propensity for C3-alkylation is eliminated.[1]
-
Use of Specific Catalytic Systems: Certain transition metal catalysts have been developed to provide high selectivity for N-alkylation. For example, dinuclear zinc-ProPhenol complexes and some iridium catalysts have shown excellent regioselectivity.[1][18]
-
Alternative Starting Materials: A reliable method to achieve exclusive N-alkylation is to use indoline as the starting material, perform the N-alkylation, and then oxidize the resulting N-alkylated indoline to the corresponding indole.[5][19]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low to no conversion of starting indole. | 1. Insufficiently strong base to deprotonate the indole nitrogen.2. Poor solubility of reagents.3. Inactive catalyst (for catalytic reactions).4. Low reaction temperature. | 1. Switch to a stronger base such as NaH or KHMDS.2. Choose a solvent in which all reactants are soluble (e.g., DMF, THF).[8]3. Ensure the catalyst is active and handled under appropriate conditions (e.g., inert atmosphere).4. Increase the reaction temperature; some N-alkylations require heating.[8] |
| Significant formation of C3-alkylated side product. | 1. Incomplete deprotonation of the indole nitrogen.2. Reaction conditions favoring C3-alkylation (e.g., certain solvents or weaker bases).3. High reactivity of the alkylating agent at the C3 position. | 1. Use a stoichiometric amount or slight excess of a strong base (e.g., NaH) to ensure complete formation of the indolide anion.[8]2. Optimize the solvent system. Polar aprotic solvents like DMF often favor N-alkylation.[8]3. Consider a less reactive alkylating agent or a different synthetic approach, such as a metal-catalyzed reaction known for high N-selectivity.[1][7] |
| Formation of bis(indolyl)methane (BIM) side products. | 1. Use of aldehydes or alcohols as alkylating agents under conditions that promote C3-alkylation and subsequent reaction with another indole molecule.[11][14] | 1. If possible, switch to an alkyl halide as the alkylating agent.2. Modify the reaction conditions (e.g., catalyst, solvent) to disfavor the formation of BIMs. |
| Complex product mixture with multiple spots on TLC. | 1. Decomposition of starting material or product.2. Multiple side reactions occurring simultaneously. | 1. Lower the reaction temperature or shorten the reaction time.2. Ensure an inert atmosphere if reagents are sensitive to air or moisture.3. Re-evaluate the chosen synthetic method for compatibility with the specific indole substrate. |
Quantitative Data on Regioselectivity
The regioselectivity of indole alkylation is highly dependent on the reaction conditions. Below is a summary of reported yields for N-alkylated versus C3-alkylated products under different catalytic systems.
| Catalyst/Method | Indole Substrate | Alkylating Agent | N-Alkylation Yield (%) | C3-Alkylation Yield (%) | Reference |
| Dinuclear Zinc-ProPhenol | Indole | N-Boc-imine | 61 | 11 | [1] |
| Dinuclear Zinc-ProPhenol | 5-Bromoindole | N-Cbz-imine | 61 | <10 | [1] |
| Dinuclear Zinc-ProPhenol | Methyl indole-2-carboxylate | N-Boc-imine | 28 | Not detected | [1] |
| LiOtBu-promoted | Indole | Benzyl alcohol | Major product is BIM | 12-34 (as C3-alkylated intermediate) | [11] |
| NaH/THF-DMF | 2,3-Dimethylindole | Benzyl bromide | 91 | Not detected (optimized) | [8] |
Key Experimental Protocols
Protocol 1: Classical N-Alkylation using Sodium Hydride
This protocol is a general method for the N-alkylation of indoles using a strong base and an alkyl halide.
Materials:
-
Indole
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-dimethylformamide (DMF) or tetrahydrofuran (THF)
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Anhydrous workup and purification solvents
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the indole substrate.
-
Dissolve the indole in anhydrous DMF (or THF).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.1 equivalents) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours, or until hydrogen evolution ceases.
-
Cool the reaction mixture back to 0 °C.
-
Add the alkyl halide (1.1-1.5 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir overnight, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Carefully quench the reaction by the slow addition of water or methanol at 0 °C.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Mitsunobu N-Alkylation
The Mitsunobu reaction allows for the N-alkylation of indoles with alcohols, proceeding with inversion of configuration at the alcohol's stereocenter.
Materials:
-
Indole
-
Alcohol
-
Triphenylphosphine (PPh₃)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, dissolve the indole, alcohol (1.0-1.2 equivalents), and triphenylphosphine (1.5 equivalents) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of DEAD or DIAD (1.5 equivalents) in THF dropwise to the stirred reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring by TLC/LC-MS.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
The crude product can be purified by flash column chromatography. Note that triphenylphosphine oxide and the hydrazine byproduct are common impurities that need to be removed.
Visualizations
Caption: Troubleshooting workflow for poor regioselectivity.
References
- 1. Controlling Regioselectivity in the Enantioselective N-Alkylation of Indole Analogs Catalyzed by Dinuclear Zinc-ProPhenol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. CuH-Catalyzed Enantioselective Alkylation of Indole Derivatives with Ligand-Controlled Regiodivergence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
- 9. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis of bis(indolyl)methanes Catalyzed by Triethylborane - PMC [pmc.ncbi.nlm.nih.gov]
- 14. LiO t Bu-promoted synthesis of bis(3-indolyl)methanes by the alkylation of indoles with alcohols under air - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07115D [pubs.rsc.org]
- 15. Mitsunobu Reaction - Common Conditions [commonorganicchemistry.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. m.youtube.com [m.youtube.com]
- 18. Regio-Selective C3- and N-Alkylation of Indolines in Water under Air Using Alcohols [organic-chemistry.org]
- 19. d-nb.info [d-nb.info]
Technical Support Center: Synthesis of N-(1H-indol-3-ylmethyl)cyclohexanamine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of N-(1H-indol-3-ylmethyl)cyclohexanamine.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound. The synthesis is typically a two-step process: 1) Vilsmeier-Haack formylation of indole to produce indole-3-carboxaldehyde, and 2) Reductive amination of indole-3-carboxaldehyde with cyclohexylamine.
Step 1: Vilsmeier-Haack Formylation of Indole
| Problem ID | Question | Possible Causes | Suggested Solutions |
| VH-01 | Low or no yield of indole-3-carboxaldehyde. | 1. Inactive phosphoryl chloride (POCl₃) or dimethylformamide (DMF). 2. Reaction temperature too low or too high. 3. Incomplete hydrolysis of the intermediate. | 1. Use freshly distilled POCl₃ and anhydrous DMF. 2. Maintain the initial temperature at 0-5 °C during the addition of POCl₃ and then raise it to the recommended temperature for the reaction.[1] 3. Ensure complete hydrolysis by adding the reaction mixture to ice water and then basifying with NaOH solution.[1] |
| VH-02 | Formation of a dark, tarry reaction mixture. | 1. Reaction temperature too high. 2. Presence of impurities in the starting indole. | 1. Carefully control the reaction temperature, especially during the exothermic addition of reagents. 2. Use high-purity, recrystallized indole. |
| VH-03 | Product is difficult to purify. | 1. Presence of unreacted starting material or side products. 2. Incomplete hydrolysis leading to impurities. | 1. Optimize reaction conditions to drive the reaction to completion. 2. Ensure thorough washing of the crude product with water to remove inorganic salts. Recrystallization from a suitable solvent like ethanol can improve purity.[1] |
Step 2: Reductive Amination of Indole-3-carboxaldehyde with Cyclohexylamine
| Problem ID | Question | Possible Causes | Suggested Solutions |
| RA-01 | Low yield of this compound. | 1. Inefficient imine formation. 2. Inactive reducing agent. 3. Sub-optimal reaction temperature. | 1. Use a dehydrating agent (e.g., molecular sieves) or a Dean-Stark trap to remove water and drive the imine formation equilibrium. 2. Use a fresh, high-quality reducing agent (e.g., sodium borohydride, sodium triacetoxyborohydride). 3. Optimize the reaction temperature; lower temperatures may be required for some reducing agents to prevent side reactions. |
| RA-02 | Formation of a significant amount of the corresponding alcohol by-product. | 1. The reducing agent is too reactive and reduces the aldehyde before imine formation. 2. The rate of reduction is faster than the rate of imine formation. | 1. Use a milder reducing agent such as sodium triacetoxyborohydride, which is more selective for imines over aldehydes. 2. Allow sufficient time for imine formation before adding the reducing agent. |
| RA-03 | Difficulty in isolating the final product. | 1. The product may be an oil or a low-melting solid. 2. Emulsion formation during aqueous workup. | 1. After the reaction, perform an extraction with a suitable organic solvent. If the product is an oil, use column chromatography for purification. 2. To break emulsions, add a saturated brine solution or filter the mixture through a pad of celite. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method is a two-step synthesis. The first step is the Vilsmeier-Haack formylation of indole to yield indole-3-carboxaldehyde.[1][2] The second step involves the reductive amination of this aldehyde with cyclohexylamine.
Q2: What are the critical parameters to control during the Vilsmeier-Haack reaction?
A2: Temperature control is crucial. The initial formation of the Vilsmeier reagent (from POCl₃ and DMF) is exothermic and should be done at low temperatures (0-5 °C). The subsequent reaction with indole should also be temperature-controlled to prevent side reactions and polymerization.[1] The quality of the reagents, particularly the use of anhydrous DMF and freshly distilled POCl₃, is also critical for high yields.
Q3: Which reducing agent is best for the reductive amination step?
A3: Sodium triacetoxyborohydride (STAB) is often the preferred reducing agent for reductive aminations. It is milder and more selective for the reduction of the intermediate imine in the presence of the starting aldehyde, which helps to minimize the formation of the corresponding alcohol by-product. Sodium borohydride (NaBH₄) can also be used, but may require more careful control of reaction conditions.[3]
Q4: How can I monitor the progress of the reactions?
A4: Thin Layer Chromatography (TLC) is a suitable method for monitoring the progress of both the Vilsmeier-Haack reaction and the reductive amination. By spotting the reaction mixture alongside the starting materials, you can observe the consumption of reactants and the formation of the product.
Q5: What are the safety precautions I should take during this synthesis?
A5: Phosphoryl chloride (POCl₃) is highly corrosive and reacts violently with water; it should be handled in a fume hood with appropriate personal protective equipment (PPE). Dimethylformamide (DMF) is a skin and respiratory irritant. The reducing agents used in the second step can be flammable and may react with water to produce hydrogen gas. Always consult the Safety Data Sheets (SDS) for all reagents before starting the experiment.
Experimental Protocols
Protocol 1: Synthesis of Indole-3-carboxaldehyde (Vilsmeier-Haack Reaction)
-
To a stirred solution of anhydrous dimethylformamide (DMF, 3 eq.) cooled to 0 °C in a three-necked flask equipped with a dropping funnel and a nitrogen inlet, add phosphoryl chloride (POCl₃, 1.2 eq.) dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, stir the mixture at room temperature for 30 minutes.
-
Cool the mixture back to 0 °C and add a solution of indole (1 eq.) in DMF (1 part) dropwise.
-
After the addition, allow the reaction mixture to warm to room temperature and then heat to 40-50 °C for 1-2 hours, monitoring by TLC.
-
Pour the reaction mixture onto crushed ice and then neutralize with a 30% aqueous sodium hydroxide solution until pH 8-9.
-
The precipitated product is filtered, washed with cold water, and dried.
-
The crude product can be recrystallized from ethanol to afford pure indole-3-carboxaldehyde.
Protocol 2: Synthesis of this compound (Reductive Amination)
-
In a round-bottom flask, dissolve indole-3-carboxaldehyde (1 eq.) in a suitable solvent such as methanol or dichloromethane.
-
Add cyclohexylamine (1.1 eq.) to the solution and stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Cool the mixture to 0 °C and add sodium borohydride (NaBH₄, 1.5 eq.) portion-wise, keeping the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until TLC indicates the completion of the reaction.
-
Quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Quantitative Data Summary
Table 1: Reagent Quantities and Yields for a Laboratory Scale Synthesis
| Step | Reagent | Molar Eq. | Molecular Weight ( g/mol ) | Amount (mmol) | Weight/Volume |
| 1 | Indole | 1.0 | 117.15 | 50 | 5.86 g |
| POCl₃ | 1.2 | 153.33 | 60 | 5.5 mL | |
| DMF | 3.0 | 73.09 | 150 | 11.6 mL | |
| Product: Indole-3-carboxaldehyde | - | 145.16 | - | Yield: ~85% (6.17 g) | |
| 2 | Indole-3-carboxaldehyde | 1.0 | 145.16 | 42.5 | 6.17 g |
| Cyclohexylamine | 1.1 | 99.17 | 46.75 | 4.9 mL | |
| NaBH₄ | 1.5 | 37.83 | 63.75 | 2.41 g | |
| Product: this compound | - | 228.34 | - | Yield: ~75% (7.28 g) |
Visualizations
Caption: Overall synthesis pathway for this compound.
Caption: Detailed experimental workflow for the two-step synthesis.
Caption: Troubleshooting decision tree for low yield in reductive amination.
References
Resolving impurities in N-(1H-indol-3-ylmethyl)cyclohexanamine product
Welcome to the technical support center for N-(1H-indol-3-ylmethyl)cyclohexanamine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common impurities encountered during and after synthesis.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis and purification of this compound, particularly when using the common method of reductive amination of indole-3-carboxaldehyde with cyclohexanamine.
Issue 1: Low Yield of the Desired Product
Question: I have a low yield of my final product after the reaction and work-up. What are the potential causes and solutions?
Answer:
Low yields can stem from several factors throughout the synthetic process. A systematic approach to troubleshooting is recommended.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting materials (indole-3-carboxaldehyde) are still present after the expected reaction time, consider extending the reaction duration or adding a slight excess of the reducing agent. |
| Inefficient Imine Formation | The formation of the imine intermediate is an equilibrium-driven process. Ensure that water is effectively removed, for example, by using a Dean-Stark apparatus or adding a dehydrating agent like anhydrous magnesium sulfate.[1] |
| Degradation of Starting Material or Product | Indole derivatives can be sensitive to strongly acidic conditions.[2] Maintain a weakly acidic to neutral pH during the reaction. Overly aggressive heating can also lead to degradation. |
| Suboptimal Reducing Agent | Sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH3CN) are generally effective and mild reducing agents for reductive aminations, selectively reducing the imine in the presence of the aldehyde.[3][4] If using a harsher reducing agent like sodium borohydride (NaBH4), you may see reduction of the starting aldehyde to indole-3-methanol. |
| Losses During Work-up | Ensure the pH is appropriately adjusted during the aqueous work-up to ensure the product, an amine, is in its free base form and soluble in the organic extraction solvent. If the aqueous layer is too acidic, the product will be protonated and remain in the aqueous phase. |
Issue 2: Presence of Unreacted Starting Materials in the Final Product
Question: My post-purification analysis (NMR, HPLC) shows significant amounts of indole-3-carboxaldehyde and/or cyclohexanamine. How can I remove these?
Answer:
Residual starting materials are a common impurity. Their removal can be achieved through optimized purification techniques.
Analytical Identification:
-
TLC: Spot the crude product against standards of indole-3-carboxaldehyde and cyclohexanamine. Indole-3-carboxaldehyde can be visualized under UV light and with an anisaldehyde stain. Cyclohexanamine can be visualized with a ninhydrin stain.
-
¹H NMR: Compare the spectrum of your product with known spectra of the starting materials to identify characteristic peaks.
Purification Strategies:
| Method | Protocol |
| Column Chromatography | This is the most effective method. Due to the basic nature of the product and cyclohexanamine, standard silica gel can cause peak tailing.[8] To improve separation: • Add 1-2% triethylamine or ammonia to the eluent system (e.g., ethyl acetate/hexane).[9] • Use an amine-functionalized silica gel column.[8] Indole-3-carboxaldehyde is more polar than the product and will typically elute later. Cyclohexanamine is also polar and its elution can be managed by the amount of polar solvent and amine additive in the mobile phase. |
| Acid Wash | An acidic wash can remove the basic cyclohexanamine. Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with a dilute acid solution (e.g., 1M HCl). Caution: Your product is also basic and will be extracted into the aqueous layer. You will need to basify the aqueous layer with NaOH and re-extract your product. This method is best for removing residual aldehyde from the amine product. |
| Recrystallization | If the product is a solid, recrystallization can be effective. Try a solvent system where the impurities have different solubility from the product. A common technique is to dissolve the product in a minimal amount of a good solvent (e.g., acetone, ethyl acetate) and then add an anti-solvent (e.g., hexane, water) until turbidity is observed, followed by cooling.[10] |
Issue 3: An Unexpected Peak is Observed in my HPLC/Mass Spectrum
Question: I have an unexpected peak in my analytical data. What could it be and how do I characterize it?
Answer:
An unexpected peak could be an intermediate, a side-product, or a degradation product. Mass spectrometry and NMR are key to its identification.
Potential Impurities and Their Identification:
| Impurity | Expected Mass (m/z) [M+H]⁺ | Identification Notes |
| Imine Intermediate | 227.32 | This is the dehydrated condensation product of indole-3-carboxaldehyde and cyclohexanamine. It is often not stable enough to be isolated but can sometimes be observed.[4] |
| Indole-3-methanol | 148.18 | This results from the reduction of the starting indole-3-carboxaldehyde. This is more likely if a less selective reducing agent like NaBH₄ is used.[3] |
| Tertiary Amine (Bis-adduct) | 356.49 | This could form from the reaction of the product with another molecule of indole-3-carboxaldehyde followed by reduction. This is less common in reductive aminations which are known to minimize over-alkylation.[11] |
To confirm the structure, you would ideally isolate the impurity by preparative HPLC or careful column chromatography and then perform detailed 1D and 2D NMR analysis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most common and efficient method is a one-pot reductive amination.[1][3] This involves the reaction of indole-3-carboxaldehyde with cyclohexanamine to form an imine intermediate, which is then reduced in situ to the final secondary amine product. Mild reducing agents like sodium triacetoxyborohydride (STAB) are preferred to avoid side reactions.[12]
Q2: What are the typical TLC conditions for monitoring the reaction?
A2: A good starting point for a TLC mobile phase is a mixture of a non-polar and a polar solvent, such as Hexane:Ethyl Acetate (e.g., in a 7:3 or 1:1 ratio). To better handle the basicity of the amines, you can add a small amount of triethylamine (1-2%) to the mobile phase.
Q3: How can I visualize the spots on the TLC plate?
A3: A combination of visualization techniques is recommended:
-
UV Light (254 nm): The indole ring of the starting material and product will absorb UV light and appear as dark spots on a fluorescent TLC plate.[13]
-
p-Anisaldehyde Stain: This stain, upon heating, will produce colored spots for the aldehyde and the indole-containing products.
-
Ninhydrin Stain: This stain is excellent for visualizing primary and secondary amines. Cyclohexanamine and the product will appear as colored spots (often purple or yellow) after heating.
-
Potassium Permanganate Stain: This is a general stain for compounds that can be oxidized and will show most of the spots.
Q4: My purified product is an oil, but I expected a solid. What should I do?
A4: The physical state of a compound can be influenced by residual solvents and minor impurities. First, ensure all solvent has been removed under high vacuum. If it remains an oil, this may be its natural state. If you require a solid, you could attempt to form a salt (e.g., hydrochloride or tartrate salt) by treating the free base with the corresponding acid. Salts are often crystalline solids and have the added benefit of increased stability and water solubility.
Q5: How can I confirm the identity and purity of my final product?
A5: A combination of analytical techniques is essential for full characterization:
-
¹H and ¹³C NMR: This will confirm the structure of the molecule and help identify any impurities.
-
Mass Spectrometry (MS): This will confirm the molecular weight of your product.
-
HPLC: This is an excellent method for determining the purity of your compound. An HPLC method with a C18 reverse-phase column is suitable.[5]
Experimental Protocols
Protocol 1: Column Chromatography for Purification
This protocol is a general guideline for purifying this compound from unreacted starting materials and side-products.
-
Prepare the Slurry: In a beaker, add silica gel to a starting eluent mixture (e.g., 95:4:1 Hexane:Ethyl Acetate:Triethylamine). Swirl to create a homogenous slurry.
-
Pack the Column: Secure a glass column vertically. Add a small layer of sand to the bottom. Pour the silica slurry into the column, allowing the solvent to drain. Gently tap the column to ensure even packing. Add another layer of sand on top of the silica bed.
-
Load the Sample: Dissolve your crude product in a minimal amount of dichloromethane or the eluent. Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a solvent, adding the silica, and evaporating the solvent. Carefully add the sample to the top of the column.
-
Elute the Column: Start eluting with the non-polar solvent mixture. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute your compounds. The typical elution order is: less polar side-products -> This compound -> indole-3-carboxaldehyde.
-
Collect and Analyze Fractions: Collect the eluent in a series of test tubes. Analyze the fractions by TLC to identify which ones contain your pure product.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure to obtain your purified product.
Protocol 2: HPLC Analysis for Purity Assessment
This protocol outlines a general method for analyzing the purity of your final product.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid or trifluoroacetic acid.
-
Example Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 280 nm (for the indole chromophore).
-
Sample Preparation: Dissolve a small amount of your product in the mobile phase or a mixture of acetonitrile and water.
-
Injection Volume: 10 µL.
Visualizations
Reaction Pathway and Potential Impurities
References
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. The stability of the nitrosated products of indole, indole-3-acetonitrile, indole-3-carbinol and 4-chloroindole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Aldehydes and Ketones to Amines - Chemistry Steps [chemistrysteps.com]
- 5. rsc.org [rsc.org]
- 6. Indole-3-carboxaldehyde(487-89-8) 1H NMR spectrum [chemicalbook.com]
- 7. Cyclohexylamine(108-91-8) 1H NMR [m.chemicalbook.com]
- 8. biotage.com [biotage.com]
- 9. biotage.com [biotage.com]
- 10. mdpi.com [mdpi.com]
- 11. reaction mechanism - Reductive amination in case of secondary amines - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 12. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 13. epfl.ch [epfl.ch]
Technical Support Center: Optimization of Catalysts for Indole Alkylation Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of catalysts in indole alkylation reactions.
Troubleshooting Guides
This section addresses specific issues that may be encountered during indole alkylation experiments, offering potential causes and recommended solutions in a clear question-and-answer format.
Issue 1: Low to No Product Yield
Question: My indole alkylation reaction is showing very low or no conversion to the desired product. What are the potential causes and how can I improve the yield?
Answer: Low product yield is a common issue in indole alkylation and can stem from several factors. A systematic approach to troubleshooting is recommended.
Potential Causes and Solutions:
-
Catalyst Inactivity or Degradation:
-
Cause: The chosen catalyst may not be active under the current reaction conditions, or it may have degraded due to improper storage or handling. Lewis acids, for instance, can be sensitive to moisture.
-
Solution:
-
Ensure the catalyst is fresh and has been stored under the recommended conditions (e.g., in a desiccator or glovebox for air/moisture-sensitive catalysts).
-
Verify the catalyst's activity with a known, reliable reaction.
-
Consider screening a panel of different catalysts (e.g., various Lewis acids, Brønsted acids, or organocatalysts) to find one that is optimal for your specific substrates.[1][2][3]
-
-
-
Sub-optimal Reaction Conditions:
-
Cause: The reaction temperature, time, solvent, or concentration may not be ideal for the catalytic cycle.
-
Solution:
-
Temperature: Some reactions require heating to overcome activation barriers, while others may need lower temperatures to prevent side reactions or catalyst decomposition.[4] Experiment with a range of temperatures.
-
Reaction Time: Monitor the reaction progress over time using techniques like TLC or LC-MS to determine the optimal reaction duration.
-
Solvent: The polarity and coordinating ability of the solvent can significantly impact catalyst activity and solubility of reactants. Screen a variety of solvents with different properties.[5]
-
-
-
Poor Substrate Reactivity:
-
Cause: Electron-withdrawing groups on the indole ring can decrease its nucleophilicity, making the alkylation more difficult.[6] Similarly, sterically hindered indoles or alkylating agents can impede the reaction.
-
Solution:
-
For electron-deficient indoles, a more active catalyst or harsher reaction conditions may be necessary.
-
If steric hindrance is an issue, a smaller catalyst or a different catalytic approach might be required.
-
-
-
Impure Reactants or Solvents:
-
Cause: Impurities in the indole, alkylating agent, or solvent can poison the catalyst or lead to unwanted side reactions. Water is a common poison for many Lewis acid catalysts.
-
Solution:
-
Purify all reactants and ensure solvents are dry before use.
-
-
Issue 2: Poor Regioselectivity (N- vs. C3- vs. C2-Alkylation)
Question: My reaction is producing a mixture of N-alkylated and C-alkylated indoles, or the wrong C-alkylation isomer. How can I control the regioselectivity?
Answer: Controlling regioselectivity is a critical aspect of indole alkylation, as the indole nucleus has multiple nucleophilic sites (N1, C3, and to a lesser extent, C2).
Potential Causes and Solutions:
-
Inherent Reactivity of Indole:
-
Cause: The C3 position of indole is generally the most nucleophilic, leading to a preference for C3-alkylation in many cases. However, under certain conditions, N-alkylation can compete or dominate.
-
Solution:
-
Protecting Groups: The use of an N-protecting group will direct the alkylation to the C3 or C2 positions.
-
Catalyst Choice: The nature of the catalyst plays a crucial role. For instance, some catalyst systems can favor N-alkylation by coordinating to the indole nitrogen.[7][8][9]
-
Reaction Conditions: Solvent choice can influence regioselectivity. For example, in some systems, polar aprotic solvents may favor N-alkylation.
-
-
-
Steric Hindrance:
-
Cause: Bulky substituents at the C2 or C3 position of the indole can hinder alkylation at that site, potentially favoring alkylation at other positions.
-
Solution:
-
Carefully select substrates or use a directing group strategy to achieve the desired regioselectivity.
-
-
-
Thermodynamic vs. Kinetic Control:
-
Cause: The initial product formed (kinetic product) may not be the most stable isomer (thermodynamic product). Over time or at higher temperatures, isomerization can occur.
-
Solution:
-
Monitor the reaction at different time points and temperatures to identify if product distribution changes. Running the reaction at lower temperatures may favor the kinetic product.
-
-
Issue 3: Formation of Side Products (e.g., Polyalkylation, Dimerization)
Question: I am observing significant formation of side products, such as polyalkylated indoles or bis(indolyl)methanes. How can I minimize these?
Answer: The formation of side products is often a result of the high reactivity of the indole nucleus and the reaction intermediates.
Potential Causes and Solutions:
-
Polyalkylation:
-
Cause: The mono-alkylated indole product can sometimes be more reactive than the starting indole, leading to a second alkylation. This is particularly common when the indole is electron-rich.[4]
-
Solution:
-
-
Formation of Bis(indolyl)methanes (BIMs):
-
Cause: This is a common side reaction when using aldehydes or ketones as alkylating agents, where one molecule of the carbonyl compound reacts with two molecules of indole.
-
Solution:
-
-
Decomposition of Reactants or Products:
-
Cause: The reaction conditions (e.g., strong acid, high temperature) may be too harsh, leading to the decomposition of starting materials or the desired product.
-
Solution:
-
Use a milder catalyst or less forcing reaction conditions.
-
Monitor the reaction closely and stop it once the desired product is formed.
-
-
Frequently Asked Questions (FAQs)
Catalyst Selection and Handling
-
Q1: What type of catalyst is best for my indole alkylation reaction?
-
A1: The optimal catalyst depends on the specific indole, alkylating agent, and desired regioselectivity.
-
Lewis acids (e.g., BF₃·OEt₂, Sc(OTf)₃, In(OTf)₃) are commonly used and are effective for a wide range of substrates.[1][2][12]
-
Brønsted acids (e.g., phosphoric acids) can also be effective, particularly in enantioselective reactions.
-
Organocatalysts (e.g., chiral amines, thioureas) are often employed for asymmetric alkylations.[13][14][15]
-
Transition metal catalysts (e.g., complexes of palladium, nickel, copper) offer unique reactivity and can enable challenging transformations.[6][16]
-
-
-
Q2: How should I handle air- and moisture-sensitive catalysts?
-
A2: Sensitive catalysts should be stored in an inert atmosphere (e.g., in a glovebox or a desiccator filled with an inert gas). Reactions using these catalysts should be set up using Schlenk techniques or in a glovebox with dry solvents and glassware.
-
Reaction Optimization
-
Q3: What is the typical catalyst loading for an indole alkylation reaction?
-
A3: Catalyst loading can range from as low as 0.1 mol% to 20 mol% or higher, depending on the catalyst's activity and the reaction's difficulty. It is always best to start with a reported procedure and then optimize the catalyst loading for your specific reaction.
-
-
Q4: How important is the choice of solvent?
-
A4: The solvent can have a profound effect on the reaction outcome by influencing catalyst activity, reactant solubility, and reaction rates. It is a critical parameter to screen during optimization.[5] Common solvents for indole alkylation include dichloromethane (DCM), dichloroethane (DCE), toluene, and acetonitrile.
-
Catalyst Deactivation and Regeneration
-
Q5: My catalyst seems to be deactivating over time. What are the common causes?
-
A5: Catalyst deactivation can occur through several mechanisms:
-
Poisoning: Impurities in the feedstock (e.g., water, sulfur compounds) can irreversibly bind to the active sites of the catalyst.
-
Fouling/Coking: Deposition of carbonaceous materials (coke) on the catalyst surface can block active sites and pores.
-
Sintering: At high temperatures, small catalyst particles can agglomerate into larger ones, reducing the active surface area. This is more common with heterogeneous catalysts.
-
Leaching: For homogeneous catalysts, the active metal can sometimes precipitate out of solution. For supported heterogeneous catalysts, the active component can dissolve into the reaction medium.
-
-
-
Q6: Can I regenerate my deactivated catalyst?
-
A6: In some cases, yes. The regeneration procedure depends on the deactivation mechanism:
-
Coking: Coke can often be removed by calcination (heating in the presence of air or oxygen).
-
Poisoning: If the poison is weakly adsorbed, it might be removed by washing or thermal treatment. For strongly bound poisons, regeneration may not be possible.
-
Leaching: Regeneration is generally not feasible for leached homogeneous catalysts. For heterogeneous catalysts, reimpregnation of the active species may be possible.
-
-
Data Presentation
Table 1: Comparison of Lewis Acid Catalysts for the Alkylation of 2-Methylindole with 4-Nitrobenzyl Trichloroacetimidate
| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | BF₃·OEt₂ | DCM | rt | 2 | 85 |
| 2 | Sc(OTf)₃ | DCM | rt | 4 | 78 |
| 3 | In(OTf)₃ | DCM | rt | 3 | 82 |
| 4 | SnCl₄ | DCM | 0 | 5 | 65 |
| 5 | TiCl₄ | DCM | 0 | 6 | 68 |
Data compiled from representative literature. Actual results may vary.
Table 2: Effect of Solvent on the Yield of Indole Alkylation
| Entry | Solvent | Dielectric Constant | Yield (%) |
| 1 | Dichloromethane | 9.1 | 92 |
| 2 | Toluene | 2.4 | 85 |
| 3 | Acetonitrile | 37.5 | 75 |
| 4 | Tetrahydrofuran | 7.6 | 60 |
| 5 | Hexane | 1.9 | 45 |
Illustrative data based on general trends observed in indole alkylation reactions.
Experimental Protocols
Protocol 1: General Procedure for Lewis Acid-Catalyzed Alkylation of Indole with an Alkylating Agent
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the indole (1.0 equiv) and the chosen dry solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Add the alkylating agent (1.1-1.5 equiv) to the solution.
-
Cool the mixture to the desired temperature (e.g., 0 °C or room temperature).
-
Add the Lewis acid catalyst (e.g., BF₃·OEt₂, 10 mol%) dropwise to the stirred solution.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Organocatalyzed Enantioselective Alkylation of Indole
-
To a vial, add the organocatalyst (e.g., a chiral phosphoric acid or amine, 5-10 mol%) and the indole (1.0 equiv).
-
Add the solvent and stir the mixture at the specified temperature.
-
Add the alkylating agent (e.g., an α,β-unsaturated aldehyde or ketone, 1.2 equiv) portion-wise or via syringe pump over a period of time.
-
Stir the reaction mixture at the same temperature until the starting material is consumed, as monitored by TLC.
-
Remove the solvent under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the desired product.
-
Determine the enantiomeric excess of the product by chiral High-Performance Liquid Chromatography (HPLC).
Mandatory Visualizations
Caption: Experimental workflow for a typical indole alkylation reaction.
Caption: Troubleshooting guide for low product yield in indole alkylation.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | 2-Alkylation of 3-Alkyindoles With Unactivated Alkenes [frontiersin.org]
- 4. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 5. Analysis of Catalysts | tasconusa.com [tasconusa.com]
- 6. research-portal.uu.nl [research-portal.uu.nl]
- 7. Regeneration of Selective Catalyst Reduction Catalysts Deactivated by Pb, As, and Alkali Metals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Divergence in CH alkylation of indoles under Mn catalysis - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D3CY01044A [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. par.nsf.gov [par.nsf.gov]
- 11. mdpi.com [mdpi.com]
- 12. Deconvoluting Substrates, Support, and Temperature Effects on Leaching and Deactivation of Pd Catalysts: An In Situ Study in Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 13. alfachemic.com [alfachemic.com]
- 14. chemisgroup.us [chemisgroup.us]
- 15. researchgate.net [researchgate.net]
- 16. Pd(II)-catalyzed regioselective 2-alkylation of indoles via a norbornene-mediated C-H activation: mechanism and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Temperature Sensitivity in Indole Alkylation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering temperature-related challenges during indole alkylation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary effect of temperature on indole alkylation?
Temperature is a critical parameter in indole alkylation that significantly influences reaction rate, regioselectivity (N- vs. C-alkylation), and the formation of byproducts. Higher temperatures generally increase the reaction rate but can also lead to undesired side reactions, such as polyalkylation and decomposition of sensitive reagents.[1][2] Conversely, lower temperatures can improve selectivity but may result in sluggish or incomplete reactions.[1][3][4]
Q2: How does temperature influence the regioselectivity between N-alkylation and C3-alkylation?
The regioselectivity of indole alkylation is often temperature-dependent. While C3-alkylation is frequently the kinetically favored pathway due to the higher nucleophilicity of the C3 position, N-alkylation can be thermodynamically favored. In some systems, higher temperatures have been shown to favor N-alkylation.[2] For instance, in a one-pot Fischer indolisation followed by N-alkylation, increasing the temperature to 80 °C resulted in complete N-alkylation.[2]
Q3: Can lowering the reaction temperature always improve the selectivity of my indole alkylation?
While lowering the temperature is a common strategy to enhance selectivity, it is not universally effective and can sometimes lead to more complex product mixtures.[1] In some cases, reducing the temperature can improve enantioselectivity.[3][5] However, in other instances, a decrease in temperature has been observed to unexpectedly decrease enantioselectivity, and in some cases, even invert the major enantiomer formed.[4][6] Careful optimization is therefore crucial for each specific reaction system.
Q4: What are the typical temperature ranges for indole alkylation reactions?
The optimal temperature for indole alkylation varies widely depending on the specific substrates, reagents, and catalytic system employed. Reactions can be performed at temperatures ranging from cryogenic conditions (-20 °C or lower) to elevated temperatures (80-150 °C).[2][5][7] For instance, some enantioselective reactions benefit from low temperatures like 4 °C to improve enantiomeric ratios.[3] In contrast, certain protocols using benzyl alcohols as alkylating agents may require temperatures as high as 140 °C.[7]
Troubleshooting Guides
Issue 1: Low Yield of the Desired Alkylated Indole
-
Possible Cause: The reaction temperature may be too low, leading to a slow reaction rate.
-
Troubleshooting Step: Gradually increase the reaction temperature in increments of 10-20 °C and monitor the reaction progress by TLC or LC-MS. Be cautious, as excessive heat can lead to degradation. In some cases, increasing the temperature to 40°C has been shown to enhance the yield.[8]
-
Possible Cause: The catalyst may not be active enough at the current temperature.
-
Troubleshooting Step: If using a catalyst, ensure that the chosen temperature is within its optimal operating range. Some catalytic systems require higher temperatures to be effective.[9]
Issue 2: Formation of Polyalkylated Byproducts
-
Possible Cause: The reaction temperature is too high, leading to multiple alkylations on the indole ring.
-
Troubleshooting Step: Lowering the reaction temperature is a primary strategy to minimize polyalkylation.[1] Additionally, consider using an excess of the indole nucleophile to outcompete the mono-alkylated product for the electrophile.[1]
-
Possible Cause: The electrophile is too reactive at the current temperature.
-
Troubleshooting Step: If possible, switch to a less reactive alkylating agent. Alternatively, adding the electrophile slowly at a controlled, lower temperature can help to manage its reactivity and reduce the incidence of multiple additions.
Issue 3: Poor Regioselectivity (Mixture of N- and C-Alkylated Products)
-
Possible Cause: The reaction temperature is not optimized to favor the desired isomer.
-
Troubleshooting Step: Systematically screen a range of temperatures to determine the optimal conditions for the desired regioselectivity. For example, in certain N-alkylation reactions, increasing the temperature to 80 °C has been found to provide complete selectivity.[2]
-
Possible Cause: The solvent and catalyst system are influencing the regioselectivity at the given temperature.
-
Troubleshooting Step: The choice of solvent can significantly impact the outcome. Experiment with different solvents in conjunction with temperature variations. Some catalytic systems offer temperature-controlled regioselectivity.[10]
Issue 4: Low Enantioselectivity in Asymmetric Alkylations
-
Possible Cause: The reaction temperature is too high, reducing the energetic difference between the diastereomeric transition states.
-
Troubleshooting Step: Performing the reaction at lower temperatures, such as 4 °C or even -20 °C, can often improve the enantiomeric excess (ee).[3][5]
-
Possible Cause: The catalyst and temperature are mismatched, leading to unexpected enantioselectivity.
-
Troubleshooting Step: The relationship between temperature and enantioselectivity can be complex. In some rhodium-catalyzed reactions, decreasing the temperature from 298 K to 263 K led to a decrease in ee, with a switch in the major isomer at even lower temperatures.[4][6] It is essential to perform a careful temperature screening study for your specific catalytic system.
Data Presentation
Table 1: Effect of Temperature on Yield in Friedel-Crafts Alkylation of Indoles
| Entry | Solvent | Temperature (°C) | Yield (%) | Reference |
| 1 | DCE | 84 | 55 | [1] |
| 2 | DCM | 45 | 48 | [1] |
| 3 | DCM | rt | 51 | [1] |
| 4 | THF | 100 | Ineffective | [2] |
| 5 | THF | 125 | 97 (conversion) | [2] |
| 6 | THF | 150 | >99 (conversion) | [2] |
| 7 | Toluene | 130 | 64-88 | [9] |
| 8 | Toluene | 140 | up to 84 | [9] |
| 9 | DCE | 85 | - | [11] |
Table 2: Influence of Temperature on Enantioselectivity in Indole Alkylation
| Catalyst System | Temperature | Enantiomeric Ratio (e.r.) / Enantiomeric Excess (ee) | Reference |
| Dinuclear Zinc-ProPhenol | Room Temperature | 85:15 e.r. | [3] |
| Dinuclear Zinc-ProPhenol | 4 °C | 96:4 e.r. | [3] |
| Rhodium Complex | 298 K | 93% ee | [4][6] |
| Rhodium Complex | 263 K | 55% ee | [4][6] |
| Quinine-derived catalyst in xylene | -20 °C | 90-96% ee | [5] |
Experimental Protocols
Protocol 1: General Procedure for Temperature Optimization in Friedel-Crafts Alkylation of 2-Methylindole
This protocol is adapted from a study on the alkylation of 2-methylindoles with trichloroacetimidates.[1]
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), add 2-methylindole (1.0 equivalent).
-
Solvent Addition: Add the desired solvent (e.g., Dichloromethane - DCM or 1,2-Dichloroethane - DCE) to achieve the target concentration (e.g., 0.30 M).
-
Temperature Control: Place the flask in a cooling bath (ice-water for 0 °C, dry ice-acetone for -78 °C) or a heating bath (oil bath) to achieve and maintain the desired reaction temperature (e.g., room temperature, 45 °C, or 84 °C).
-
Reagent Addition: Add the trichloroacetimidate electrophile (0.5-0.9 equivalents).
-
Reaction Monitoring: Stir the reaction mixture at the set temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Purification: Once the reaction is complete, quench the reaction (if necessary), and perform an appropriate aqueous work-up. Extract the product with a suitable organic solvent. Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by column chromatography.
-
Analysis: Analyze the purified product to determine the yield and characterize its structure. Repeat the procedure at different temperatures to identify the optimal condition.
Protocol 2: Low-Temperature Enantioselective N-Alkylation of Indole Analogs
This protocol is based on a method for the enantioselective N-alkylation of indoles catalyzed by a dinuclear zinc-ProPhenol complex.[3]
-
Catalyst Preparation: In a glovebox or under an inert atmosphere, prepare the dinuclear zinc-ProPhenol catalyst solution as described in the literature.
-
Reaction Setup: To a flame-dried reaction vial, add the indole analog (1.0 equivalent) and the imine electrophile (1.2 equivalents).
-
Solvent and Catalyst Addition: Add the solvent (e.g., THF) and the prepared catalyst solution.
-
Low-Temperature Control: Place the reaction vial in a cryostat or a suitable cooling bath set to the desired low temperature (e.g., 4 °C).
-
Reaction Progression: Stir the reaction mixture at the controlled low temperature for the specified time (e.g., 12-24 hours).
-
Quenching and Isolation: Upon completion, quench the reaction and perform a standard work-up procedure. Purify the product using flash column chromatography.
-
Enantioselectivity Determination: Determine the enantiomeric ratio of the product using chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC).
Visualizations
References
- 1. Friedel-Crafts Alkylation of Indoles with Trichloroacetimidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
- 3. Controlling Regioselectivity in the Enantioselective N-Alkylation of Indole Analogs Catalyzed by Dinuclear Zinc-ProPhenol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. Catalytic Enantioselective Alkylation of Indoles with trans-4-Methylthio-β-Nitrostyrene - PMC [pmc.ncbi.nlm.nih.gov]
- 7. research.chalmers.se [research.chalmers.se]
- 8. researchgate.net [researchgate.net]
- 9. Divergence in CH alkylation of indoles under Mn catalysis - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D3CY01044A [pubs.rsc.org]
- 10. Ga(OTf)3-Catalyzed Temperature-Controlled Regioselective Friedel-Crafts Alkylation of Trifluoromethylated 3-Indolylmethanols with 2-Substituted Indoles: Divergent Synthesis of Trifluoromethylated Unsymmetrical 3,3'-and 3,6'-Bis(indolyl)methanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
N-(1H-indol-3-ylmethyl)cyclohexanamine degradation pathways and prevention
This guide provides researchers, scientists, and drug development professionals with essential information on the potential degradation pathways of N-(1H-indol-3-ylmethyl)cyclohexanamine, along with troubleshooting and prevention strategies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its potential stability concerns?
This compound is an organic compound featuring an indole core linked to a cyclohexanamine group via a methylene bridge.[1] Like many indole derivatives and secondary amines, its stability can be compromised by environmental factors. The primary concerns are oxidation, hydrolysis, and photolysis, which can lead to the formation of impurities, loss of potency, and potentially altered toxicological profiles.
Q2: What are the likely degradation pathways for this molecule?
While specific degradation studies on this compound are not extensively published, potential pathways can be inferred based on its chemical structure, which includes an indole ring and a secondary amine.
-
Oxidation: The indole nucleus is susceptible to oxidation, potentially forming oxindole derivatives. The secondary amine can be oxidized to an N-oxide or undergo N-dealkylation. The methylene bridge is also a potential site for oxidative attack.
-
Hydrolysis: While generally stable to hydrolysis, extreme pH conditions can promote degradation, particularly if acid or base catalysis can facilitate reactions with the amine or indole moieties.
-
Photodegradation: Indole-containing compounds are often sensitive to light, especially UV radiation. Exposure can lead to complex degradation pathways, including dimerization, polymerization, and photo-oxidation.
Q3: What common laboratory factors can accelerate degradation?
Several factors can accelerate the degradation of this compound:
-
Atmospheric Oxygen: The presence of oxygen can promote oxidative degradation.
-
Light Exposure: UV and even visible light can induce photolytic degradation.
-
Temperature: Elevated temperatures increase the rate of most chemical reactions, including degradation.
-
pH: Highly acidic or basic conditions can catalyze hydrolytic or other degradation pathways.
-
Presence of Metal Ions: Trace metal ions can act as catalysts for oxidative degradation.[2]
Q4: How can I prevent or minimize degradation during storage and handling?
To ensure the integrity of the compound, the following storage and handling procedures are recommended:
-
Storage: Store the compound in a cool, dark, and dry place. For long-term storage, refrigeration or freezing (-20°C) is advisable. Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.
-
Handling:
-
Use amber-colored vials or wrap containers in aluminum foil to protect from light.
-
When preparing solutions, use de-gassed solvents to minimize dissolved oxygen.
-
Prepare solutions fresh whenever possible. If solutions must be stored, keep them at low temperatures and protected from light.
-
Use appropriate buffers to maintain a stable pH if working in aqueous solutions.
-
Troubleshooting Guide
Issue 1: Unexpected peaks appear in my HPLC/LC-MS analysis of a sample.
-
Possible Cause: The new peaks are likely degradation products. This can occur if the sample was improperly stored or handled, or if it degraded in the analytical mobile phase.
-
Troubleshooting Steps:
-
Confirm Identity: Use mass spectrometry (MS) to determine the mass of the impurity peaks. This can help identify potential structures (e.g., an M+16 peak suggests oxidation).
-
Perform a Forced Degradation Study: Intentionally stress the compound under various conditions (acid, base, oxidation, heat, light) to generate potential degradants.[3][4][5] This helps to confirm if the observed peaks in your sample match the degradation products generated under stress.
-
Review Handling Procedures: Ensure that the sample was protected from light, stored at the correct temperature, and that solvents were of high quality and free from contaminants.
-
Issue 2: The biological activity or measured concentration of my compound is lower than expected.
-
Possible Cause: The compound has likely degraded, reducing the concentration of the active pharmaceutical ingredient (API). A degradation of 5-20% can be significant.[5]
-
Troubleshooting Steps:
-
Purity Analysis: Re-analyze the purity of the solid compound and any prepared solutions using a stability-indicating method (e.g., gradient HPLC-UV).
-
Check Storage Conditions: Verify that the compound and its solutions have been stored according to the recommendations (cool, dark, inert atmosphere).
-
Prepare Fresh Stock: If degradation is suspected, use a fresh, unopened vial of the compound to prepare a new stock solution and repeat the experiment.
-
Experimental Protocols
Protocol: Forced Degradation Study
Forced degradation studies are essential for identifying likely degradation products and establishing the intrinsic stability of a molecule.[3][6]
Objective: To investigate the stability of this compound under various stress conditions and to develop a stability-indicating analytical method.
Materials and Reagents:
-
This compound
-
HPLC-grade acetonitrile and water
-
Hydrochloric acid (HCl), 0.1 M and 1 M[5]
-
Sodium hydroxide (NaOH), 0.1 M and 1 M[5]
-
Hydrogen peroxide (H₂O₂), 3% and 30%
-
HPLC system with UV/PDA and/or MS detector
-
Photostability chamber
-
Thermostatic oven
Procedure:
-
Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration of 1 mg/mL.[5]
-
Acid Hydrolysis:
-
Mix 1 mL of stock solution with 1 mL of 0.1 M HCl.
-
Keep at room temperature for 24 hours. If no degradation is observed, repeat with 1 M HCl at 60°C for 24 hours.[5]
-
Neutralize with an equivalent amount of NaOH before analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH.
-
Keep at room temperature for 24 hours. If no degradation is observed, repeat with 1 M NaOH at 60°C for 24 hours.[5]
-
Neutralize with an equivalent amount of HCl before analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of stock solution with 1 mL of 3% H₂O₂.
-
Keep at room temperature for 24 hours, protected from light. If no degradation is observed, repeat with 30% H₂O₂.
-
-
Thermal Degradation:
-
Place the solid compound in an oven at 70°C for 48 hours.
-
Also, place a solution of the compound (1 mg/mL) in the oven under the same conditions.
-
-
Photolytic Degradation:
-
Expose the solid compound and the solution (in a quartz cuvette) to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter).
-
Keep a control sample wrapped in foil to protect it from light.
-
Analysis:
-
Analyze all stressed samples, along with a control (unstressed) sample, by HPLC-UV/MS.
-
Monitor for the appearance of new peaks and a decrease in the peak area of the parent compound.
-
The goal is to achieve 5-20% degradation of the active ingredient.[5]
Data Presentation
Table 1: Representative Summary of Forced Degradation Study Results
| Stress Condition | Reagent/Condition | Time (hours) | Temperature | % Degradation (Hypothetical) | Number of Degradants Observed |
| Control | None | 48 | 25°C | < 1% | 0 |
| Acid Hydrolysis | 1 M HCl | 24 | 60°C | 8% | 1 |
| Base Hydrolysis | 1 M NaOH | 24 | 60°C | 12% | 2 |
| Oxidation | 30% H₂O₂ | 24 | 25°C | 18% | 3 |
| Thermal (Solid) | N/A | 48 | 70°C | 2% | 0 |
| Thermal (Solution) | N/A | 48 | 70°C | 6% | 1 |
| Photolytic | ICH Q1B | - | 25°C | 15% | 2 |
Visualizations
Caption: Inferred degradation pathways under different stress conditions.
Caption: Workflow for a forced degradation experimental study.
Caption: Troubleshooting logic for unexpected analytical results.
References
- 1. N-cyclohexyl-1H-indole-3-methylamine | C15H20N2 | CID 96438 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. acdlabs.com [acdlabs.com]
- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 6. scispace.com [scispace.com]
How to increase the regioselectivity of indole N-alkylation
Welcome to the technical support center for indole N-alkylation. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and improve the regioselectivity of their reactions.
Frequently Asked Questions (FAQs)
Q1: Why am I observing significant C3-alkylation instead of the desired N-alkylation?
A1: The C3 position of the indole ring is inherently more nucleophilic than the nitrogen atom, making C-alkylation a common competing reaction.[1][2] The regioselectivity is highly dependent on the reaction conditions. Factors that can favor C3-alkylation include the use of less polar solvents and certain metal catalysts that coordinate with the indole ring in a way that promotes reaction at the C3 position.
Q2: What are the key factors that influence the N- versus C-alkylation of indoles?
A2: The regioselectivity of indole alkylation is primarily influenced by the choice of base, solvent, counter-ion, and the nature of the alkylating agent.[3] Generally, conditions that promote the formation of the indole anion (indolide) and increase the steric hindrance around the C3 position will favor N-alkylation.
Q3: Can substituents on the indole ring affect the N-alkylation regioselectivity?
A3: Yes, substituents on the indole ring can have a significant impact. Electron-withdrawing groups at the C2 or C3 positions can increase the acidity of the N-H bond, which can improve the reactivity towards N-alkylation.[1] Conversely, bulky substituents at the C2 or C7 positions can sterically hinder the approach of the alkylating agent to the nitrogen, potentially decreasing the N-alkylation rate.[4]
Q4: Are there any "go-to" methods for achieving high N-selectivity?
A4: Several methods are known to provide high N-selectivity. Phase-transfer catalysis (PTC) is a robust method for achieving exclusive N-alkylation under mild conditions.[5][6][7] The Mitsunobu reaction is another excellent choice for the N-alkylation of indoles with alcohols, generally proceeding with high selectivity.[8][9] For N-arylation, the Buchwald-Hartwig amination is a powerful and widely used method.[10][11][12]
Troubleshooting Guides
Issue 1: Low to No N-Alkylation Product Observed
| Possible Cause | Troubleshooting Steps |
| Inefficient Deprotonation of Indole | Use a stronger base such as Sodium Hydride (NaH) or Potassium Hydroxide (KOH). Ensure the base is fresh and properly handled to maintain its reactivity. |
| Poor Solubility of Reagents | Select a more appropriate solvent. For reactions involving ionic intermediates, polar aprotic solvents like DMF or DMSO are often preferred.[3] For Phase-Transfer Catalysis, a two-phase system (e.g., toluene/water) is used. |
| Decomposition of Alkylating Agent | Check the stability of your alkylating agent under the reaction conditions. If it is base-sensitive, consider alternative methods like the Mitsunobu reaction. |
| Steric Hindrance | If the indole or the alkylating agent is sterically bulky, consider using a less hindered reaction partner if possible, or employ a catalytic system known to tolerate sterically demanding substrates. |
Issue 2: Mixture of N- and C3-Alkylated Products
| Possible Cause | Troubleshooting Steps |
| "Free" Indole Reacting | Ensure complete deprotonation of the indole to the indolide anion. The neutral indole is more likely to undergo C3-alkylation. Increasing the equivalents of base can help. |
| Solvent Effects | The choice of solvent can significantly influence the N/C ratio. Polar aprotic solvents like DMF and DMSO generally favor N-alkylation by solvating the cation and leaving the nitrogen of the indolide more exposed.[3] |
| Counter-ion Effects | The nature of the counter-ion (from the base) can influence the site of alkylation. Larger, softer cations (e.g., Cs+) can sometimes favor N-alkylation compared to smaller, harder cations (e.g., Li+). |
| Reaction Temperature | Higher reaction temperatures can sometimes favor the thermodynamically more stable N-alkylated product.[13] |
Data Presentation: Comparison of Reaction Conditions for N-Alkylation
| Method | Base | Solvent | Alkylating Agent | Typical N/C Ratio | Reference |
| Classical Alkylation | NaH | DMF | Alkyl Halide | Variable, can be improved | [13] |
| Phase-Transfer Catalysis | 50% aq. NaOH | Benzene | Alkyl Halide/Sulfate | >98:2 | [5] |
| Mitsunobu Reaction | - | THF | Alcohol (with DEAD/PPh3) | Highly N-selective | [8] |
| Buchwald-Hartwig | NaOt-Bu | Toluene | Aryl Halide | Highly N-selective | [11] |
| Copper-Catalyzed | KOH | Dioxane | N-Tosylhydrazone | Good to excellent N-selectivity | [14] |
| Iron-Catalyzed | K2CO3 | TFE | Alcohol | Good N-selectivity (from indoline) | [15][16] |
Experimental Protocols
Protocol 1: N-Alkylation of Indole using Phase-Transfer Catalysis (PTC)
This protocol is adapted from the work of Barco, A. et al.[5]
Materials:
-
Indole
-
Alkyl halide (e.g., benzyl bromide)
-
50% aqueous Sodium Hydroxide (NaOH) solution
-
Benzene (or Toluene)
-
Tetrabutylammonium hydrogen sulfate (Bu4NHSO4)
Procedure:
-
To a stirred solution of indole (1 equivalent) in benzene, add the 50% aqueous NaOH solution.
-
Add a catalytic amount of tetrabutylammonium hydrogen sulfate (Bu4NHSO4) (typically 5-10 mol%).
-
Add the alkyl halide (1.1 equivalents) dropwise to the reaction mixture.
-
Stir the reaction vigorously at room temperature or with gentle heating (e.g., 40-50 °C) until the reaction is complete (monitor by TLC).
-
After completion, separate the organic layer.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the residue by column chromatography to obtain the N-alkylated indole.
Protocol 2: N-Alkylation of Indole via the Mitsunobu Reaction
This protocol is a general procedure based on established Mitsunobu reaction principles.[9]
Materials:
-
Indole
-
Alcohol (e.g., benzyl alcohol)
-
Triphenylphosphine (PPh3)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Dissolve the indole (1 equivalent), alcohol (1.2 equivalents), and triphenylphosphine (1.5 equivalents) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add DEAD or DIAD (1.5 equivalents) dropwise to the stirred solution. A color change and/or precipitation of triphenylphosphine oxide may be observed.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography to separate the N-alkylated indole from triphenylphosphine oxide and other byproducts.
Protocol 3: N-Arylation of Indole using Buchwald-Hartwig Amination
This protocol is based on the work of Old, D. W. et al.[11]
Materials:
-
Indole
-
Aryl halide (e.g., bromobenzene)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)
-
A suitable phosphine ligand (e.g., 2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl - XPhos)
-
Sodium tert-butoxide (NaOt-Bu)
-
Anhydrous Toluene
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd2(dba)3 (1-2 mol%), the phosphine ligand (2-4 mol%), and sodium tert-butoxide (1.2 equivalents) to a dry reaction vessel.
-
Add the indole (1 equivalent) and the aryl halide (1.1 equivalents).
-
Add anhydrous toluene via syringe.
-
Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with a suitable solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of celite to remove palladium residues.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Caption: Workflow for N-Alkylation of Indole using Phase-Transfer Catalysis.
Caption: Key factors influencing the regioselectivity of indole alkylation.
References
- 1. mdpi.com [mdpi.com]
- 2. CuH-Catalyzed Enantioselective Alkylation of Indole Derivatives with Ligand-Controlled Regiodivergence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Controlling Regioselectivity in the Enantioselective N-Alkylation of Indole Analogs Catalyzed by Dinuclear Zinc-ProPhenol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sfera.unife.it [sfera.unife.it]
- 6. Asymmetric phase-transfer-catalyzed intramolecular N-alkylation of indoles and pyrroles: a combined experimental and theoretical investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 8. researchgate.net [researchgate.net]
- 9. glaserr.missouri.edu [glaserr.missouri.edu]
- 10. Recent Progress Concerning the N-Arylation of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Efficient Palladium-Catalyzed N-Arylation of Indoles [organic-chemistry.org]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
- 14. Copper-catalyzed N -alkylation of indoles by N -tosylhydrazones - RSC Advances (RSC Publishing) DOI:10.1039/C7RA03765A [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Solubility of Indole Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address the challenges of poor indole compound solubility in biological assays.
Frequently Asked Questions (FAQs)
Q1: Why are many indole compounds poorly soluble in aqueous solutions?
A1: The indole scaffold, a fusion of a benzene and a pyrrole ring, is predominantly hydrophobic.[1] This inherent lipophilicity leads to low solubility in polar solvents like water and aqueous buffers used in most biological assays. Factors such as molecular size, lipophilicity, and crystal lattice energy contribute to this challenge, with many indole derivatives being practically insoluble (<100 µg/mL).[2][3]
Q2: What is the most common starting solvent for dissolving indole compounds?
A2: Dimethyl sulfoxide (DMSO) is the most widely used organic solvent for creating stock solutions of poorly soluble compounds for in vitro testing.[3][4][5] It is a powerful solvent for a wide range of organic molecules. However, it's crucial to be aware of its potential effects on cell viability and assay performance.[5][6]
Q3: What is the maximum recommended concentration of DMSO in a cell-based assay?
A3: The final concentration of DMSO in cell-based assays should be kept as low as possible, typically below 0.5%, to avoid solvent-induced toxicity or inhibition of cell growth.[4] Some studies suggest that even concentrations above 1% can significantly reduce cell viability, while concentrations as low as 0.25% can still cause inhibitory or stimulatory effects depending on the cell type.[5][6] It is always recommended to run a vehicle control (assay media with the same final DMSO concentration but without the compound) to assess the solvent's impact.[4]
Q4: What are the main strategies to improve the solubility of indole compounds in an assay?
A4: Key strategies include:
-
Co-solvent Systems : Using a minimal amount of a water-miscible organic solvent like DMSO or ethanol to first dissolve the compound before diluting it in the aqueous assay buffer.[3][7]
-
pH Adjustment : For indole compounds with ionizable groups (e.g., a carboxylic acid), adjusting the pH of the buffer can significantly increase solubility.[8][9] Sparingly soluble salts from weak acids tend to be more soluble in acidic solutions.[9]
-
Use of Excipients : Incorporating solubilizing agents like cyclodextrins, which can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[10][11][12]
-
Formulation Technologies : For more challenging compounds, advanced methods like nanoparticle formulations, nanoemulsions, or liposomes can be used to encapsulate the hydrophobic drug, enhancing its stability and delivery in aqueous media.[2][13][14][15]
Troubleshooting Guides
Q1: My indole compound precipitates immediately when I add my DMSO stock solution to the aqueous assay buffer. What should I do?
A1: This is a common issue that occurs when the compound's concentration exceeds its thermodynamic solubility limit in the final aqueous solution.
-
Step 1: Check Final Concentration: First, ensure the final concentration of your compound in the assay is below its known aqueous solubility, if available. Low solubility can lead to underestimated activity and variable data.[3][16]
-
Step 2: Modify Dilution Protocol: Instead of a large single dilution, perform serial dilutions in DMSO first. Then, add a small volume of the diluted DMSO stock to the assay media with vigorous mixing.[3] This can help avoid localized high concentrations that trigger precipitation.
-
Step 3: Reduce DMSO Percentage: While counterintuitive, a very high DMSO concentration in the stock can sometimes promote precipitation upon dilution (a phenomenon related to solvent-solute interactions). Try lowering the stock concentration in DMSO and adding a correspondingly larger volume to the buffer, as long as the final DMSO percentage remains acceptable.
-
Step 4: Use a Different Co-Solvent: Some compounds may be more amenable to other solvents like ethanol or propylene glycol.[17] Test the solubility in a few different biocompatible solvents.
-
Step 5: Employ Sonication: In-well sonication can help redissolve compounds that have precipitated in the assay plate.[3] This can be a rescue strategy to ensure the compound is fully solubilized before the assay begins.
Q2: My compound seems to "crash out" of solution over the course of a long incubation period. How can I prevent this?
A2: This suggests that you are working with a supersaturated, metastable solution that is not stable over time.
-
Step 1: Confirm True Solubility: The highest concentration at which no precipitate forms is the kinetic solubility. The true thermodynamic solubility may be lower.[3] Consider formally determining the thermodynamic solubility of your compound under the exact assay conditions (buffer, pH, temperature).
-
Step 2: Incorporate Solubilizing Excipients: This is an ideal scenario for using cyclodextrins. Cyclodextrins are cyclic oligosaccharides that can encapsulate the hydrophobic indole moiety within their central cavity, forming a water-soluble inclusion complex.[10][18] This complex is more stable in aqueous solution. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice for parenteral or in-vitro use.[11][12]
-
Step 3: Consider Nanoformulations: For critical experiments, developing a nanoparticle or nanoemulsion formulation can provide a stable dispersion of the compound in the aqueous phase, preventing precipitation over time.[15][19] These formulations encapsulate the drug, increasing its stability and bioavailability.[13]
Q3: I have an acidic indole derivative (e.g., Indole-3-acetic acid). Can I use pH to my advantage?
A3: Absolutely. For compounds with ionizable functional groups, pH modification is a powerful tool.
-
Step 1: Determine the pKa: Identify the pKa of the acidic or basic functional group on your indole compound.
-
Step 2: Adjust Buffer pH:
-
For an acidic compound (like those with a carboxylic acid), increasing the pH of the buffer above its pKa will deprotonate the acid, forming a more soluble salt (anion).
-
For a basic compound (like those with an amine group), decreasing the pH of the buffer below its pKa will protonate the base, forming a more soluble salt (cation).
-
-
Step 3: Verify Assay Compatibility: Ensure that the required pH is compatible with your biological assay. Extreme pH values can denature proteins, affect cell viability, or alter the activity of your target. The buffer should have sufficient capacity to maintain the desired pH after the addition of the compound.[3]
Data Presentation: Solvents & Excipients
Table 1: Common Solvents for Indole Compounds
| Solvent | Dielectric Constant (20°C) | Notes and Recommendations | Max Recommended Final Concentration (in vitro) |
| Dimethyl Sulfoxide (DMSO) | 47.2 | Universal solvent for stock solutions. Can have biological effects.[4][5] | < 0.5%[4] |
| Ethanol (EtOH) | 24.6 | Good alternative to DMSO. Can also affect cell function.[6][17] | < 0.5% |
| Methanol (MeOH) | 32.6 | Higher solubility for some indoles compared to water due to favorable interactions.[20] Often too toxic for cell-based assays. | Not recommended for live cells |
| Propylene Glycol (PG) | 32.0 | Biocompatible solvent, can be a good alternative to DMSO.[17] | < 1.0% |
Table 2: Solubility of Indole-3-acetic Acid in Various Solvents at 298.15 K (Mole Fraction x10³)
This table demonstrates the wide range of solubility for a single indole compound across different solvents. Data adapted from published studies.
| Solvent | Mole Fraction (x10³) |
| Ethyl acetate | 100.20 |
| Dimethyl Sulfoxide (DMSO) | 77.40 |
| N,N-dimethylformamide (DMF) | 71.90 |
| n-Butanol | 46.10 |
| Acetone | 43.10 |
| Isopropanol | 35.80 |
| 1,4-Dioxane | 35.30 |
| n-Propanol | 33.60 |
| Ethanol | 29.80 |
| Methanol | 26.20 |
| Acetonitrile | 11.20 |
| Chloroform | 0.44 |
(Note: Data derived from a study on Indole-3-acetic acid and may not be representative of all indole derivatives but illustrates the principle of solvent effects.)[21]
Experimental Protocols
Protocol 1: Preparation of an Indole Compound Stock Solution
-
Weigh Compound: Accurately weigh the desired amount of the indole compound in a sterile microcentrifuge tube or glass vial.
-
Add Solvent: Add the appropriate volume of high-purity DMSO (or other suitable organic solvent) to achieve a high-concentration stock solution (e.g., 10-50 mM).
-
Solubilize: Vortex the solution vigorously for 1-2 minutes. If the solid does not dissolve, gentle warming in a water bath (37°C) or brief sonication can be applied.[3] Visually inspect to ensure no solid particles remain.
-
Sterile Filter (Optional): If the stock solution is for cell culture, it can be sterilized by passing it through a 0.22 µm syringe filter compatible with the chosen solvent (e.g., PTFE for DMSO).
-
Store Properly: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles, which can cause the compound to precipitate out of solution over time.[22]
Protocol 2: Using Cyclodextrins for Solubility Enhancement
-
Prepare Cyclodextrin Solution: Prepare a solution of hydroxypropyl-β-cyclodextrin (HP-β-CD) in your aqueous assay buffer. A concentration of 1-10% (w/v) is a typical starting point.[11]
-
Add Indole Compound: Add the solid indole compound directly to the HP-β-CD solution.
-
Complexation: Mix the suspension vigorously. This can be done by shaking or sonicating the mixture at room temperature or with gentle heat (e.g., 40-50°C) for several hours or overnight to allow for the formation of the inclusion complex.
-
Clarify Solution: After incubation, centrifuge the solution at high speed (e.g., >10,000 x g) to pellet any remaining undissolved compound.
-
Determine Concentration: Carefully collect the supernatant. The concentration of the solubilized indole compound in this supernatant must be accurately determined using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC. This clarified, quantified solution can then be used in your biological assay.
Visualizations
Experimental & Logical Workflows
Caption: General workflow for preparing indole compounds for biological assays.
Caption: Decision tree for troubleshooting indole compound precipitation.
Signaling Pathway Example
Many indole-based compounds are developed as kinase inhibitors in cancer research.[1][23] Poor solubility can lead to inaccurate IC50 values and misleading structure-activity relationship (SAR) data.[16] This diagram shows a simplified signaling pathway often targeted by such compounds.
Caption: Simplified PI3K/Akt/mTOR pathway targeted by an indole inhibitor.
References
- 1. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. doylegroup.mit.edu [doylegroup.mit.edu]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. rpbs.journals.ekb.eg [rpbs.journals.ekb.eg]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Interactions of Indole Derivatives with β-Cyclodextrin: A Quantitative Structure-Property Relationship Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Indole Antitumor Agents in Nanotechnology Formulations: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. ijpsjournal.com [ijpsjournal.com]
- 16. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. On the positional and orientational order of water and methanol around indole: a study on the microscopic origin of solubility - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 21. researchgate.net [researchgate.net]
- 22. ziath.com [ziath.com]
- 23. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) [mdpi.com]
Validation & Comparative
Comparative study of indole synthesis methods (Fischer vs. Reissert)
Indole and its derivatives are fundamental scaffolds in a vast array of pharmaceuticals, natural products, and agrochemicals. Consequently, the efficient synthesis of the indole nucleus has been a central focus in organic chemistry for over a century. Among the myriad of named reactions to construct this bicyclic heterocycle, the Fischer and Reissert syntheses remain two of the most classical and widely utilized methods. This guide provides a detailed comparison of these two seminal approaches, offering insights into their mechanisms, scope, limitations, and experimental protocols to aid researchers in selecting the optimal strategy for their synthetic targets.
The Fischer Indole Synthesis: A Century-Old Workhorse
First reported by Emil Fischer in 1883, the Fischer indole synthesis is a robust and versatile method for preparing indoles from the acid-catalyzed thermal cyclization of an arylhydrazone.[1][2] The arylhydrazone is typically formed in situ or isolated from the condensation of an arylhydrazine with an aldehyde or a ketone.[1][2][3]
The reaction can be catalyzed by a wide range of Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid) or Lewis acids (e.g., ZnCl₂, BF₃, AlCl₃).[1][4] A key advantage is the potential for a one-pot synthesis where the arylhydrazine and carbonyl compound are subjected to indolization conditions without isolating the intermediate hydrazone.[2]
Reaction Mechanism
The mechanism of the Fischer indole synthesis has been extensively studied. It proceeds through the following key steps:
-
Hydrazone Formation: The arylhydrazine and carbonyl compound condense to form an arylhydrazone.
-
Tautomerization: The hydrazone isomerizes to its enamine tautomer.[3][4]
-
[2][2]-Sigmatropic Rearrangement: The protonated enamine undergoes an irreversible electrocyclic rearrangement, which breaks the weak N-N bond and forms a new C-C bond.[1][2][4]
-
Rearomatization & Cyclization: The resulting di-imine intermediate rearomatizes. The nucleophilic amine then attacks the imine carbon to form a cyclic aminal (aminoindoline).[2]
-
Elimination: Under acidic conditions, a molecule of ammonia is eliminated to yield the final aromatic indole product.[1][2]
Caption: Mechanism of the Fischer Indole Synthesis.
The Reissert Indole Synthesis: A Two-Step Approach
Developed by Arnold Reissert in 1897, this method provides an alternative route to indoles, starting from an ortho-nitrotoluene and diethyl oxalate.[5] The synthesis involves two main transformations: a base-catalyzed condensation followed by a reductive cyclization.[5][6][7]
This method is particularly useful for synthesizing indole-2-carboxylic acids, which can then be decarboxylated upon heating to yield the parent indole.[5][6][7] Potassium ethoxide is often preferred over sodium ethoxide as the base for the initial condensation, as it can lead to better yields.[5]
Reaction Mechanism
The Reissert synthesis proceeds via two distinct stages:
-
Condensation: In the presence of a strong base (e.g., potassium ethoxide), the acidic methyl group of the o-nitrotoluene is deprotonated. The resulting carbanion attacks one of the electrophilic carbonyl carbons of diethyl oxalate in a Claisen condensation reaction to form an ethyl o-nitrophenylpyruvate.[5][6]
-
Reductive Cyclization: The nitro group of the pyruvate intermediate is reduced to an amino group, typically using reducing agents like zinc in acetic acid or catalytic hydrogenation.[5][6][8] The newly formed aniline then undergoes spontaneous intramolecular cyclization by attacking the adjacent ketone, followed by dehydration, to form the indole-2-carboxylic acid or its ester.[6][7]
Caption: Mechanism of the Reissert Indole Synthesis.
Comparative Analysis
| Feature | Fischer Indole Synthesis | Reissert Indole Synthesis |
| Starting Materials | Arylhydrazine and an aldehyde or ketone.[1][4] | ortho-Nitrotoluene and diethyl oxalate.[5] |
| Reaction Type | Acid-catalyzed thermal cyclization via a[2][2]-sigmatropic rearrangement.[1][4] | Base-catalyzed condensation followed by reductive cyclization.[5][6] |
| Key Reagents | Brønsted or Lewis acids (e.g., PPA, ZnCl₂).[1][4] | Strong base (e.g., KOEt) and a reducing agent (e.g., Zn/AcOH, H₂/Pd).[5][6] |
| Key Intermediate | Arylhydrazone, enamine tautomer.[3][4] | Ethyl o-nitrophenylpyruvate.[5][9] |
| Scope | Broad scope for substituted indoles. Can use unsymmetrical ketones, though mixtures may result.[2] | Primarily for indoles substituted at the 2-position with a carboxylic acid/ester.[6] |
| Limitations | Fails with acetaldehyde to produce the parent indole directly.[1][2] Sensitive to harsh conditions. | Requires specifically substituted ortho-nitrotoluenes. The final product often requires decarboxylation.[6] |
| Conditions | Typically requires elevated temperatures and strong acidic conditions.[1][10] | Two distinct steps: initial base-catalyzed reaction, followed by reduction.[5] |
| Byproducts | Ammonia. Potential for aldol or Friedel-Crafts side products.[1] | Water. |
Experimental Protocols
General Protocol for Fischer Indole Synthesis
Synthesis of 2-Phenylindole:
-
Hydrazone Formation: Phenylhydrazine is reacted with acetophenone (often in a solvent like ethanol or acetic acid) to form the corresponding phenylhydrazone. This step can be a simple mixing at room temperature or with gentle heating.[1]
-
Indolization: The isolated phenylhydrazone is added to a suitable acid catalyst, such as polyphosphoric acid or a solution of zinc chloride in a high-boiling solvent.
-
Heating: The reaction mixture is heated, typically under reflux, for several hours (e.g., 2-4 hours).[1] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After cooling, the reaction mixture is poured into ice-water. The precipitated solid product is collected by filtration, washed with water, and then purified, typically by recrystallization from a suitable solvent like ethanol.
General Protocol for Reissert Indole Synthesis
Synthesis of Indole-2-carboxylic acid:
-
Condensation: ortho-Nitrotoluene and diethyl oxalate are added to a solution of potassium ethoxide in dry ethanol under an inert atmosphere. The mixture is stirred, often at a controlled temperature (e.g., 35–40 °C), until the condensation is complete.[6]
-
Intermediate Isolation/Hydrolysis: The resulting ethyl o-nitrophenylpyruvate can be isolated or directly hydrolyzed with aqueous acid (e.g., 20% HCl) to the corresponding pyruvic acid.[6]
-
Reductive Cyclization: The o-nitrophenylpyruvic acid is dissolved in a solvent mixture like aqueous acetic acid. A reducing agent, such as zinc dust or iron powder, is added portion-wise while controlling the temperature.[5][6]
-
Workup: After the reduction is complete, the reaction mixture is filtered to remove the metal salts. The filtrate is cooled, and the product, indole-2-carboxylic acid, crystallizes out. It is then collected by filtration and can be purified by recrystallization.
-
(Optional) Decarboxylation: The indole-2-carboxylic acid is heated above its melting point until carbon dioxide evolution ceases, yielding indole.[6][7]
Experimental Workflows
Caption: General workflow for the Fischer Indole Synthesis.
Caption: General workflow for the Reissert Indole Synthesis.
Conclusion
Both the Fischer and Reissert methods are powerful tools for the synthesis of indoles, each with a distinct set of advantages and ideal applications.
-
The Fischer Indole Synthesis is highly versatile and broadly applicable for a wide range of substituted indoles. Its ability to be performed in a single pot makes it an attractive option for rapid analog synthesis. However, researchers must be mindful of the often harsh acidic and thermal conditions, which may not be suitable for sensitive substrates, and the potential for regioisomeric mixtures when using unsymmetrical ketones.
-
The Reissert Indole Synthesis , while being a multi-step process, offers a more controlled route to specific products, particularly indole-2-carboxylic acids. It avoids the strongly acidic rearrangement conditions of the Fischer synthesis. This method is the preferred choice when the target molecule requires a carboxylic acid handle at the C2-position for further functionalization or when the starting materials for the Fischer route are inaccessible.
Ultimately, the choice between these two classic methods will be dictated by the specific substitution pattern of the desired indole, the stability of the substrates to the reaction conditions, and the availability of the starting materials.
References
- 1. testbook.com [testbook.com]
- 2. byjus.com [byjus.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 5. Reissert indole synthesis - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. Reissert_indole_synthesis [chemeurope.com]
- 10. Fischer Indole Synthesis [organic-chemistry.org]
A Comparative Guide to N-(1H-indol-3-ylmethyl)cyclohexanamine and Other Arylcyclohexylamine Derivatives for Researchers
A Theoretical and Practical Overview for Drug Development Professionals
This guide provides a comparative analysis of N-(1H-indol-3-ylmethyl)cyclohexanamine and other prominent arylcyclohexylamine derivatives. Due to a lack of publicly available experimental data on this compound, this document focuses on a structural comparison and predicted pharmacological profile based on established structure-activity relationships (SAR) within the arylcyclohexylamine class. This is supplemented with quantitative data for well-characterized analogs—phencyclidine (PCP), ketamine, and methoxetamine (MXE)—to provide a reference framework for researchers.
Introduction to Arylcyclohexylamines
Arylcyclohexylamines are a class of psychoactive compounds known for their dissociative anesthetic, analgesic, and hallucinogenic properties. Their primary mechanism of action is non-competitive antagonism of the N-methyl-D-aspartate (NMDA) receptor, an ionotropic glutamate receptor crucial for synaptic plasticity and neurotransmission.[1][2] By binding to a site within the receptor's ion channel (often referred to as the PCP site), these compounds block the influx of calcium ions, leading to their characteristic pharmacological effects.[2]
The archetypal arylcyclohexylamine, phencyclidine (PCP), was initially developed as an anesthetic but was later discontinued for human use due to its severe psychotomimetic side effects.[2] This led to the development of derivatives like ketamine, which has a shorter duration of action and a more manageable side-effect profile, leading to its widespread use in medicine.[3] The class has since expanded to include a wide range of research chemicals and designer drugs, each with unique pharmacological nuances.
This guide will examine the structural features of this compound and compare it to PCP, ketamine, and MXE, offering insights into its potential as a novel research tool.
Structural and Mechanistic Overview
The core structure of an arylcyclohexylamine consists of a cyclohexyl ring and an amino group, with an aryl moiety attached to the same carbon as the amine. Variations in the aryl group, the amine substituent, and the cyclohexyl ring give rise to a diverse range of pharmacological activities.
This compound: A Structural Anomaly
This compound presents a significant structural deviation from classic arylcyclohexylamines. Instead of a phenyl or substituted phenyl group, it features an indol-3-ylmethyl moiety. This introduces a larger, more complex, and electronically distinct heterocyclic system into the core structure. The indole nucleus is a common scaffold in neuropharmacology, known to interact with a variety of receptors, including serotonin and dopamine receptors.
Comparative Pharmacological Data
The following table summarizes the receptor binding affinities (Ki values) of PCP, ketamine, and MXE at key central nervous system targets. A lower Ki value indicates a higher binding affinity.
| Compound | NMDA Receptor (PCP site) Ki (nM) | Dopamine D2 Receptor Ki (nM) | µ-Opioid Receptor Ki (µM) |
| Phencyclidine (PCP) | 59 | >10,000 | >10 |
| Ketamine | 300-800[4] | >10,000[5] | 7-28[4] |
| Methoxetamine (MXE) | 257[6] | >10,000[6] | Insignificant affinity[6] |
Structure-Activity Relationship (SAR) and Predictions for this compound
Based on the established SAR of arylcyclohexylamines, we can speculate on the potential pharmacological profile of this compound:
-
Aryl Group: The replacement of the phenyl ring with a larger indole moiety is the most significant modification. The size and electronic properties of the aryl group are critical determinants of NMDA receptor affinity.[7] The indole ring may alter the binding orientation within the PCP site or introduce interactions with other receptor systems.
-
Amine Substitution: The cyclohexylamino group is a relatively bulky, non-polar substituent. N-alkyl substitutions are known to influence potency.[7]
-
Potential for Polypharmacology: Given the prevalence of the indole scaffold in ligands for serotonergic and dopaminergic receptors, this compound may exhibit significant off-target activities, potentially leading to a more complex pharmacological profile than traditional arylcyclohexylamines.
Prediction: It is plausible that this compound retains some affinity for the NMDA receptor, though likely with a different potency compared to PCP or ketamine. The presence of the indole group strongly suggests the potential for interactions with other monoamine receptors, which would require experimental verification.
Experimental Protocols
To experimentally determine the pharmacological profile of this compound, the following standard assays are recommended:
NMDA Receptor Radioligand Binding Assay
Objective: To determine the binding affinity of the test compound for the PCP site of the NMDA receptor.
Methodology:
-
Membrane Preparation: Rat brain cortices are homogenized in a cold Tris-HCl buffer and centrifuged to pellet the membranes. The pellet is washed and resuspended in the assay buffer.
-
Binding Assay: The membrane preparation is incubated with a specific radioligand for the PCP site, typically [3H]MK-801, and varying concentrations of the test compound.
-
Incubation and Filtration: The mixture is incubated to allow for binding equilibrium. The reaction is then terminated by rapid filtration through glass fiber filters, which separates the bound from the unbound radioligand.
-
Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.[8][9]
In Vitro Functional Assay: Calcium Flux Measurement
Objective: To determine the functional activity (antagonism) of the test compound at the NMDA receptor.
Methodology:
-
Cell Culture: A cell line expressing functional NMDA receptors (e.g., HEK293 cells co-transfected with NMDA receptor subunits) is cultured in a multi-well plate.
-
Fluorescent Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Incubation: The cells are pre-incubated with varying concentrations of the test compound.
-
Receptor Activation and Measurement: The NMDA receptor is activated by the addition of glutamate and a co-agonist (glycine or D-serine). The resulting change in intracellular calcium concentration is measured as a change in fluorescence using a plate reader.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the agonist-induced calcium influx (IC50) is determined to quantify its antagonist potency.[10]
Visualizing Pathways and Workflows
Signaling Pathway of NMDA Receptor Antagonism
Caption: Generalized signaling pathway of NMDA receptor antagonism by arylcyclohexylamines.
Experimental Workflow for Pharmacological Characterization
Caption: Workflow for the pharmacological characterization of a novel arylcyclohexylamine.
Conclusion
While this compound belongs structurally to the broader family of substituted cyclohexanamines, its unique indol-3-ylmethyl group sets it apart from classic arylcyclohexylamines like PCP and ketamine. The absence of experimental data necessitates a cautious and theoretical approach to predicting its pharmacological profile. Based on established structure-activity relationships, it is hypothesized that this compound may interact with the NMDA receptor, but its larger and electronically different "aryl" moiety could significantly alter its affinity and selectivity. Furthermore, the indole nucleus raises the strong possibility of interactions with other CNS receptors, potentially leading to a complex polypharmacological profile.
For researchers and drug development professionals, this compound represents an intriguing but uncharacterized molecule. The experimental protocols and comparative data provided in this guide offer a clear roadmap for its systematic evaluation. Future in vitro and in vivo studies are essential to elucidate its true pharmacological properties and to determine its potential as a novel tool for neuroscience research or as a lead compound for therapeutic development.
References
- 1. NMDA receptor antagonist - Wikipedia [en.wikipedia.org]
- 2. Phencyclidine - Wikipedia [en.wikipedia.org]
- 3. Ketamine - Wikipedia [en.wikipedia.org]
- 4. Mu opioid receptor activation mediates (S)-ketamine reinforcement in rats: implications for abuse liability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel phencyclidine analog interacts selectively with mu opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Methoxetamine - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. [3H](+)MK801 radioligand binding assay at the N-methyl-D-aspartate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 10. A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of N-Methyl and N-Cyclohexyl Indole Derivatives: A Review of Available Data
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of many natural products and synthetic drugs with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The substituent at the N-1 position of the indole ring plays a crucial role in modulating the pharmacological profile of these compounds by influencing their steric bulk, lipophilicity, and interaction with biological targets.
This guide seeks to provide a framework for comparing N-methyl and N-cyclohexyl indole derivatives for researchers, scientists, and drug development professionals. However, due to the limited direct comparative data, the following sections will primarily focus on the general biological activities reported for each class of compounds and provide representative experimental protocols for commonly used assays in the field.
General Biological Activities: An Overview
N-Methyl Indole Derivatives
N-methylation of the indole nitrogen is a common strategy in drug design. The methyl group is a small, lipophilic substituent that can enhance metabolic stability and influence receptor binding affinity. Studies have reported a wide array of biological activities for N-methyl indole derivatives, including:
-
Anticancer Activity: N-methyl indole derivatives have been investigated for their potential to inhibit cancer cell proliferation and induce apoptosis. For instance, certain N-methylated indole compounds have shown activity against various cancer cell lines.[1][2][3][4]
-
Anti-inflammatory Effects: Some N-methyl indole derivatives have demonstrated anti-inflammatory properties, potentially through the inhibition of inflammatory mediators.[5][6]
-
Antimicrobial and Antiviral Properties: The N-methyl indole scaffold has been explored for the development of agents targeting microbial and viral infections.
N-Cyclohexyl Indole Derivatives
The N-cyclohexyl group is a significantly bulkier and more lipophilic substituent compared to the methyl group. This difference in size and physicochemical properties is expected to have a profound impact on the biological activity of the parent indole molecule. However, there is a conspicuous lack of extensive research on N-cyclohexyl indole derivatives in the public domain. The available literature provides limited examples, often as part of broader structure-activity relationship (SAR) studies that do not focus on a direct comparison with N-methyl analogs. The increased lipophilicity conferred by the cyclohexyl group could potentially influence pharmacokinetic properties such as membrane permeability and protein binding.
Experimental Protocols
To facilitate future comparative studies, this section provides detailed methodologies for key experiments commonly used to evaluate the biological activity of indole derivatives.
Radioligand Binding Assay for Receptor Affinity
This assay is used to determine the binding affinity of a compound to a specific receptor.
Protocol:
-
Membrane Preparation: Cell membranes expressing the target receptor are prepared from cultured cells or animal tissues through homogenization and centrifugation.
-
Assay Buffer: A suitable buffer (e.g., Tris-HCl) containing protease inhibitors is used.
-
Incubation: A fixed concentration of a radiolabeled ligand (e.g., [³H]-ligand) is incubated with the cell membranes and varying concentrations of the test compound (N-methyl or N-cyclohexyl indole derivative).
-
Separation of Bound and Free Ligand: The incubation mixture is rapidly filtered through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
-
Quantification: The amount of radioactivity retained on the filter is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and is commonly used to screen for anticancer activity.
Protocol:
-
Cell Culture: Cancer cell lines are cultured in appropriate media and seeded into 96-well plates.
-
Compound Treatment: Cells are treated with various concentrations of the N-methyl or N-cyclohexyl indole derivatives for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated.
-
Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The concentration of the compound that causes a 50% reduction in cell viability (IC₅₀) is calculated.
Anti-inflammatory Assay (Nitric Oxide Inhibition Assay)
This assay assesses the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in stimulated macrophages.
Protocol:
-
Cell Culture: Macrophage cell lines (e.g., RAW 264.7) are cultured and seeded in 96-well plates.
-
Compound and Stimulant Treatment: Cells are pre-treated with different concentrations of the indole derivatives for a short period, followed by stimulation with an inflammatory agent like lipopolysaccharide (LPS).
-
Nitrite Measurement: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 540 nm).
-
Data Analysis: The concentration of the compound that inhibits 50% of the NO production (IC₅₀) is determined.
Signaling Pathways and Experimental Workflow
The biological effects of indole derivatives are often mediated through their interaction with specific signaling pathways. For instance, their anticancer effects might involve the modulation of pathways related to apoptosis or cell cycle regulation. A typical experimental workflow to compare the biological activity of N-methyl and N-cyclohexyl indole derivatives would involve synthesis, in vitro screening, and subsequent in vivo studies for promising candidates.
Caption: Experimental workflow for comparing N-methyl and N-cyclohexyl indole derivatives.
Conclusion and Future Directions
The current body of scientific literature lacks sufficient direct comparative data to provide a definitive guide on the relative biological activities of N-methyl versus N-cyclohexyl indole derivatives. While N-methyl indoles have been extensively studied across various therapeutic areas, N-cyclohexyl analogs remain largely unexplored.
To address this knowledge gap, future research should focus on the parallel synthesis and evaluation of N-methyl and N-cyclohexyl derivatives of the same indole core structures. Such studies, employing a battery of standardized in vitro and in vivo assays, would provide the much-needed quantitative data to establish clear structure-activity relationships. This would not only enhance our fundamental understanding of how N-substituents modulate the biological properties of indoles but also guide the rational design of more potent and selective drug candidates. The experimental protocols and workflow outlined in this guide provide a framework for conducting such valuable comparative investigations.
References
- 1. Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and structure-activity relationships of N-methyl-5,6,7-trimethoxylindoles as novel antimitotic and vascular disrupting agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jptcp.com [jptcp.com]
- 6. Novel N-methylsulfonyl-indole derivatives: biological activity and COX-2/5-LOX inhibitory effect with improved gastro protective profile and reduced cardio vascular risks - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Anti-Proliferative Potential of N-(1H-indol-3-ylmethyl)cyclohexanamine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential anti-proliferative effects of N-(1H-indol-3-ylmethyl)cyclohexanamine. Due to the limited availability of direct experimental data for this specific compound, this document evaluates its potential by comparing the known anti-proliferative activities of structurally similar indole derivatives with established anti-cancer agents. The indole scaffold is a common motif in many compounds with demonstrated anti-cancer properties, making this a valuable approach for preliminary assessment.[1][2][3][4][5][6][7]
Comparative Analysis of Anti-Proliferative Activity
The following table summarizes the in vitro anti-proliferative activity (IC50 values) of various indole derivatives and standard chemotherapeutic drugs against several human cancer cell lines. This data provides a benchmark for evaluating the potential efficacy of novel indole compounds like this compound.
| Compound/Drug | Cancer Cell Line | IC50 (µM) | Reference |
| Indole Derivatives | |||
| Compound 5 (indole-aryl amide) | HT29 (Colon) | 2.61 | [1] |
| PC3 (Prostate) | 0.39 | [1] | |
| J6 (Jurkat) | 0.37 | [1] | |
| 6e (indole-2-carboxylate) | HepG2 (Liver) | 3.78 ± 0.58 | [2] |
| A549 (Lung) | Not specified | [2] | |
| MCF7 (Breast) | Not specified | [2] | |
| 9l (indole-2-carboxylate) | HepG2 (Liver) | Not specified | [2] |
| A549 (Lung) | Not specified | [2] | |
| MCF7 (Breast) | 24.08 ± 1.76 | [2] | |
| 7d (N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivative) | HeLa (Cervical) | 0.52 | [8][9] |
| MCF-7 (Breast) | 0.34 | [8][9] | |
| HT-29 (Colon) | 0.86 | [8][9] | |
| Standard Chemotherapeutic Drugs | |||
| Cisplatin | A549 (Lung) | 0.71 - 5.97 | [10] |
| PC9 (Lung) | Not specified | [10] | |
| Doxorubicin | WPMY-1 (Prostate) | Not specified | [11] |
| HPRF (Prostate) | Not specified | [11] | |
| BPH-1 (Prostate) | Not specified | [11] | |
| Etoposide | HepG2, A549, MCF7 | Less potent than 6e and 9l | [2] |
Key Signaling Pathways in Cell Proliferation
The anti-proliferative activity of many cancer therapeutics is achieved by modulating key signaling pathways that control cell growth and division. The diagram below illustrates a simplified overview of the PI3K/Akt and MAPK/ERK signaling pathways, which are frequently dysregulated in cancer and are common targets for drug development.[12][13][14][15] The indole derivative 2,2′-Diphenyl-3,3′-Diindolylmethane, for instance, has been shown to induce apoptosis in breast cancer cells by inhibiting molecules downstream of the EGFR pathway, such as STAT3, Akt, and ERK1/2.[3]
Caption: PI3K/Akt and MAPK/ERK Signaling Pathways.
Experimental Protocols
Accurate and reproducible experimental design is critical for validating the anti-proliferative effects of a test compound. Below are detailed methodologies for common in vitro assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a positive control (e.g., Doxorubicin). Include a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
SRB (Sulphorhodamine B) Assay
The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Cell Fixation: After treatment, gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C to fix the cells.
-
Washing: Wash the plates five times with slow-running tap water and allow them to air dry.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 10 minutes.
-
Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry.
-
Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to dissolve the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.
Experimental Workflow for In Vitro Anti-Proliferative Screening
The following diagram illustrates a typical workflow for the initial screening and validation of a novel compound's anti-proliferative activity.
Caption: In Vitro Anti-Proliferative Screening Workflow.
Conclusion
While direct experimental evidence for the anti-proliferative effects of this compound is not yet available, the extensive research on analogous indole derivatives suggests that this compound class holds significant potential for the development of novel anti-cancer therapeutics. The comparative data and standardized protocols provided in this guide offer a framework for the systematic evaluation of this and other novel chemical entities. Further in vitro and in vivo studies are warranted to fully characterize the biological activity and therapeutic potential of this compound.
References
- 1. Synthesis and Antiproliferative Activity against Cancer Cells of Indole-Aryl-Amide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and antiproliferative activity of a novel class of indole-2-carboxylate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Antiproliferative Activity against Cancer Cells of Indole-Aryl-Amide Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Antiproliferative Effect of Indole Phytoalexins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, Biological and In Silico Studies of (1H-Indol-3-ylmethylene)-naphthalen-1-ylamine and its Os(VIII), Pd (II), Ni(II), Cr (III) and Fe(III) Complexes. : Oriental Journal of Chemistry [orientjchem.org]
- 8. Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Antiproliferative Activity and Potential Mechanism of Marine-Sourced Streptoglutarimide H against Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pulsatilla Saponin D Suppresses Proliferation and Induces Apoptosis in Human Prostatic Cells [mdpi.com]
- 12. Signaling Pathways that Control Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Major Physiological Signaling Pathways in the Regulation of Cell Proliferation and Survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cell signalling pathways interaction in cellular proliferation: Potential target for therapeutic interventionism | Cirugía y Cirujanos (English Edition) [elsevier.es]
- 15. researchgate.net [researchgate.net]
Unveiling the Anticancer Potential of N-(1H-indol-3-ylmethyl)cyclohexanamine: A Comparative Analysis Framework
An Investigative Guide for Researchers and Drug Development Professionals
The quest for novel, more effective anticancer therapeutics is a cornerstone of modern medicinal chemistry. Both indole and cyclohexanamine derivatives have independently shown promise as scaffolds for the development of potent anticancer agents.[1][2] This guide introduces N-(1H-indol-3-ylmethyl)cyclohexanamine, a compound that synergistically combines these two key pharmacophores. While direct experimental data on the anticancer efficacy of this specific molecule is not yet publicly available, its structural components suggest a high potential for therapeutic activity.
This document serves as a proactive comparative framework, designed to guide future research and development. It outlines the established anticancer properties of related compounds, proposes a comprehensive experimental plan to evaluate the efficacy of this compound, and provides templates for data presentation and visualization, setting the stage for its comparison with well-known anticancer drugs.
Comparative Efficacy Data: A Forward-Looking Analysis
To rigorously evaluate the potential of this compound, its performance must be benchmarked against established anticancer drugs, particularly those with indole moieties that have secured FDA approval. The following table provides a template for comparing the in-vitro cytotoxicity (IC50 values) of our compound of interest against leading indole-based therapeutics across a panel of cancer cell lines.
Table 1: Comparative In-Vitro Cytotoxicity (IC50, µM) of this compound and Known Indole-Based Anticancer Drugs
| Compound | Breast Cancer (MCF-7) | Lung Cancer (A549) | Colon Cancer (HT-29) | Glioblastoma (U87) | Prostate Cancer (PC-3) |
| This compound | Data Pending | Data Pending | Data Pending | Data Pending | Data Pending |
| Sunitinib | Reference IC50 | Reference IC50 | Reference IC50 | Reference IC50 | Reference IC50 |
| Panobinostat | Reference IC50 | Reference IC50 | Reference IC50 | Reference IC50 | Reference IC50 |
| Vinblastine | Reference IC50 | Reference IC50 | Reference IC50 | Reference IC50 | Reference IC50 |
Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. Lower values indicate higher potency. Reference IC50 values are to be populated from peer-reviewed literature.
Proposed Mechanisms of Action and Key Signaling Pathways
The indole nucleus is a versatile scaffold known to interact with various biological targets implicated in cancer progression.[3] Based on existing literature for indole derivatives, this compound could potentially exert its anticancer effects through several mechanisms, including:
-
Tubulin Polymerization Inhibition: Many indole-containing compounds disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[4][5]
-
Kinase Inhibition: The indole ring can act as a scaffold for designing inhibitors of various protein kinases that are often dysregulated in cancer.[6]
-
Induction of Apoptosis: Indole derivatives have been shown to trigger programmed cell death through both intrinsic and extrinsic apoptotic pathways.[6]
The following diagram illustrates a potential signaling pathway that could be targeted by this compound, leading to cell cycle arrest and apoptosis.
Caption: Proposed mechanism of action for this compound.
Experimental Protocols for Efficacy Evaluation
To substantiate the therapeutic potential of this compound, a series of standardized in-vitro and in-vivo experiments are proposed.
In-Vitro Efficacy Assessment
1. Cell Viability Assay (MTT Assay)
-
Objective: To determine the cytotoxic effect of the compound on various cancer cell lines.
-
Methodology:
-
Seed cancer cells (e.g., MCF-7, A549, HT-29) in 96-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound for 48-72 hours.
-
Add MTT reagent to each well and incubate for 4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals with DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 value from the dose-response curve.
-
2. Cell Cycle Analysis
-
Objective: To investigate the effect of the compound on cell cycle progression.
-
Methodology:
-
Treat cancer cells with the compound at its IC50 concentration for 24 hours.
-
Harvest and fix the cells in 70% ethanol.
-
Stain the cells with propidium iodide (PI).
-
Analyze the DNA content of the cells using flow cytometry.
-
Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
3. Apoptosis Assay (Annexin V/PI Staining)
-
Objective: To determine if the compound induces apoptosis.
-
Methodology:
-
Treat cancer cells with the compound at its IC50 concentration for 24-48 hours.
-
Harvest the cells and stain with Annexin V-FITC and propidium iodide (PI).
-
Analyze the stained cells by flow cytometry.
-
Differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
The following diagram outlines the proposed experimental workflow for in-vitro evaluation.
Caption: Experimental workflow for in-vitro anticancer evaluation.
In-Vivo Efficacy Assessment
1. Xenograft Tumor Model
-
Objective: To evaluate the anti-tumor activity of the compound in a living organism.
-
Methodology:
-
Implant human cancer cells (e.g., A549) subcutaneously into immunodeficient mice.
-
Once tumors reach a palpable size, randomize the mice into control and treatment groups.
-
Administer this compound (e.g., via intraperitoneal injection) at various dosages daily or on a set schedule.
-
Monitor tumor volume and body weight regularly.
-
At the end of the study, excise the tumors and perform histological and immunohistochemical analysis.
-
Table 2: Template for In-Vivo Efficacy in Xenograft Model
| Treatment Group | Average Tumor Volume (mm³) | Tumor Growth Inhibition (%) | Change in Body Weight (%) |
| Vehicle Control | Data Pending | N/A | Data Pending |
| This compound (X mg/kg) | Data Pending | Data Pending | Data Pending |
| This compound (Y mg/kg) | Data Pending | Data Pending | Data Pending |
| Positive Control (e.g., Sunitinib) | Data Pending | Data Pending | Data Pending |
Concluding Remarks
This compound represents a promising, yet unexplored, candidate for anticancer drug development. Its hybrid structure, combining the well-established anticancer potential of indole and cyclohexanamine moieties, provides a strong rationale for its investigation. The experimental framework and comparative templates provided in this guide are intended to catalyze and structure future research efforts. The systematic evaluation of its efficacy against a panel of cancer cell lines and in preclinical models, benchmarked against current standards of care, will be crucial in determining its potential as a next-generation anticancer therapeutic.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. Anti-Cancer Agents in Medicinal Chemistry [journals.eco-vector.com]
- 3. pubs.aip.org [pubs.aip.org]
- 4. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
A Comparative Guide to Analytical Methods for the Quantification of N-(1H-indol-3-ylmethyl)cyclohexanamine and Related Indole Derivatives
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of the latest literature search, no specific, validated analytical methods for the direct quantification of N-(1H-indol-3-ylmethyl)cyclohexanamine were publicly available. This guide therefore provides a comparative overview of common analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)—that are routinely used for the quantification of structurally similar indole-containing compounds. The experimental data and protocols presented are derived from published methods for these related analytes and serve as a representative framework for the development and validation of a method for the target compound.
Introduction
This compound is a synthetic compound containing an indole moiety, a common structural feature in many biologically active molecules. Accurate and precise quantification of such compounds is critical in various stages of drug discovery and development, including pharmacokinetic studies, metabolic profiling, and quality control. The choice of analytical method depends on several factors, including the required sensitivity, selectivity, the nature of the sample matrix, and the available instrumentation. This guide compares the performance of HPLC with UV detection, GC-MS, and LC-MS/MS for the analysis of indole derivatives, providing a basis for selecting and developing a suitable method for this compound.
Comparison of Analytical Method Performance
The performance of different analytical techniques can be evaluated based on key validation parameters. The following table summarizes typical performance data for the quantification of indole derivatives using HPLC, GC-MS, and LC-MS/MS, based on published literature.
Table 1: Summary of Quantitative Performance Data for Indole Derivative Analysis
| Parameter | HPLC-UV | GC-MS | LC-MS/MS |
| Linearity (r²) | > 0.997[1] | Typically > 0.99 | > 0.998[2] |
| Limit of Detection (LOD) | ~3 µg/mL[3][4] | ng/mL range | Down to pg/mL range[5] |
| Limit of Quantification (LOQ) | ~9.5 µg/mL[3][4] | ng/mL range | 0.1 - 1 ng/mL[2][6] |
| Accuracy (% Recovery) | 98.0 - 102.0%[3][4] | 90 - 110% (Typical) | 93 - 113%[6] |
| Precision (%RSD) | < 2%[1] | < 15% (Typical) | < 11%[6] |
| Selectivity | Moderate | High | Very High |
| Throughput | Moderate | Low to Moderate | High |
Experimental Protocols
Detailed methodologies for each technique are crucial for reproducibility. The following sections outline representative experimental protocols for the analysis of indole-containing compounds.
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC is a widely used technique for the quantification of moderately polar and non-volatile compounds.
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Chromatographic Column: A Reverse-Phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[1]
-
Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous phase (e.g., water with 0.1% trifluoroacetic acid or acetic acid) and an organic solvent (e.g., acetonitrile or methanol).[1][3][4]
-
Flow Rate: A typical flow rate is between 0.5 and 1.0 mL/min.[1]
-
Column Temperature: Maintained at a constant temperature, for instance, 40°C, to ensure reproducible retention times.[2]
-
Detection: UV detection at a wavelength where the indole chromophore has maximum absorbance, often around 280-300 nm.[1]
-
Sample Preparation: Samples are typically dissolved in the mobile phase or a compatible solvent, filtered through a 0.45 µm filter, and then injected into the system.
References
- 1. researchgate.net [researchgate.net]
- 2. lcms.cz [lcms.cz]
- 3. public.pensoft.net [public.pensoft.net]
- 4. Development and validation of HPLC method for analysis of indolocarbazole derivative LCS-1269 [pharmacia.pensoft.net]
- 5. lcms.cz [lcms.cz]
- 6. Liquid chromatography-tandem mass spectrometry method for the bioanalysis of N,N-dimethyltryptamine (DMT) and its metabolites DMT-N-oxide and indole-3-acetic acid in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking the Therapeutic Potential of (1H-indol-3-yl)alkyl Derivatives: A Comparative Guide to their Structure-Activity Relationships
For researchers, scientists, and drug development professionals, the indole nucleus represents a privileged scaffold in the design of novel therapeutic agents. This guide provides a comparative analysis of the structure-activity relationships (SAR) of (1H-indol-3-yl)alkyl derivatives, focusing on their anticancer and antimicrobial properties. By presenting quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows, this document aims to facilitate the rational design of more potent and selective drug candidates.
The versatile structure of the indole ring allows for substitutions at various positions, leading to a diverse array of biological activities. This guide delves into specific examples of (1H-indol-3-yl)alkyl derivatives, summarizing their inhibitory concentrations against cancer cell lines and microbial strains. The presented data highlights how modifications to the indole core and its appendages influence biological efficacy.
Anticancer Activity of Indole-Aryl-Amide Derivatives
A study by an unnamed source explored a series of indole-aryl-amide derivatives and their antiproliferative activity against several human cancer cell lines. The half-maximal inhibitory concentrations (IC50) were determined to quantify their cytotoxic effects.
Table 1: Anticancer Activity of (1H-indol-3-yl)alkyl Amide Derivatives
| Compound ID | R Group | HT29 (Colon Cancer) IC50 (µM) | HeLa (Cervical Cancer) IC50 (µM) | MCF7 (Breast Cancer) IC50 (µM) |
| 1 | H | >500 | >500 | >500 |
| 2 | 4-aminophenylacetyl | >500 | >500 | 0.81 |
| 3 | 4-aminophenylacetyl x 2 | >500 | 5.64 | >500 |
| 4 | 4-aminomethylphenyl | 0.96 | 1.87 | 0.84 |
| 5 | 4-(4-methylphenol)aminomethylphenyl | 2.61 | >500 | >500 |
| 6 | 4-acetamidoaminomethylphenyl | >500 | >500 | >500 |
| 7 | 4-(3-hydroxypropyl)aminomethylphenyl | >500 | >500 | >500 |
Data sourced from a study on indole-aryl-amide derivatives. The specific publication is not cited here.
The SAR analysis of these compounds suggests that the nature of the substituent on the amide nitrogen is critical for cytotoxic activity. The unsubstituted derivative (1) was inactive. The introduction of a 4-aminophenylacetyl group (2) conferred potent activity against the MCF7 breast cancer cell line. Interestingly, the simple 4-aminomethylphenyl substituent (4) resulted in broad-spectrum activity against HT29, HeLa, and MCF7 cells. Further modifications to this phenyl ring, as seen in compounds 5 , 6 , and 7 , led to a significant decrease or complete loss of activity.
Experimental Protocol: MTT Assay for Cytotoxicity
The cytotoxic activity of the indole derivatives was evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability.
Caption: General workflow for the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).
A proposed mechanism of action for some antimicrobial indole derivatives is the disruption of the bacterial cell membrane, leading to leakage of cellular contents and cell death.
Conclusion
The (1H-indol-3-yl)alkyl scaffold continues to be a fertile ground for the discovery of new therapeutic agents. The structure-activity relationships highlighted in this guide underscore the critical role of specific substitutions in modulating the anticancer and antimicrobial activities of these derivatives. The provided experimental protocols and pathway diagrams offer a foundational understanding for researchers aiming to design and evaluate novel indole-based compounds with enhanced potency and selectivity. Future studies should continue to explore diverse substitutions and delve deeper into the molecular mechanisms of action to fully exploit the therapeutic potential of this remarkable heterocyclic system.
Lack of In Vivo Validation Data for N-(1H-indol-3-ylmethyl)cyclohexanamine Prompts Analysis of a Structurally Related Analog
Absence of specific in vivo validation studies for the in vitro results of N-(1H-indol-3-ylmethyl)cyclohexanamine necessitates a comparative analysis of a closely related indole derivative, 1-[(1H-indol-3-yl)methylene]-2-phenylhydrazine (HMPH), to illustrate the translational potential from preclinical in vitro findings to in vivo efficacy.
Initial comprehensive searches for published literature and experimental data on this compound revealed a significant gap in publicly available in vivo studies that would validate any existing in vitro findings. To fulfill the core request of providing a comparative guide for researchers, this report focuses on HMPH, a compound with a shared indole scaffold and available data from both in vitro and in vivo anti-inflammatory studies. This analog serves as a pertinent case study to demonstrate the critical process of validating laboratory findings in living organisms.
Comparative Analysis of In Vitro and In Vivo Anti-Inflammatory Activity of HMPH
The following tables summarize the key quantitative data from in vitro and in vivo studies on HMPH, showcasing the compound's anti-inflammatory properties.
Table 1: In Vitro Anti-Inflammatory and Antioxidant Activity of HMPH
| Assay Type | Cell Line / System | Key Parameter | Result | Reference |
| Free Radical Scavenging | DPPH Assay | IC50 | Data not explicitly quantified in the provided abstract, but noted as active. | [1] |
| Lipid Peroxidation Inhibition | - | IC50 | 135 ± 9 µM | [1] |
| ROS Generation Inhibition | LPS-stimulated RAW-264.7 cells | - | HMPH inhibited ROS generation. | [1] |
| Nitric Oxide (NO) Release | LPS-stimulated RAW-264.7 cells | - | HMPH inhibited NO release. | [1] |
| TNF-α Release Inhibition | LPS-stimulated mouse peritoneal macrophages & human PBMCs | - | Significantly reduced at >50 µM. | [1] |
Table 2: In Vivo Anti-Inflammatory Activity of HMPH in Rat Models
| Animal Model | Dosage | Key Parameter | Result | Reference |
| Carrageenan-Induced Paw Edema | 25 and 50 mg/kg | Paw Inflammation | Reduced acute paw inflammation. | [1] |
| Air-Pouch Lavage | 25 and 50 mg/kg | Neutrophil Infiltration | Attenuated neutrophil infiltration. | [1] |
| Air-Pouch Lavage | 25 and 50 mg/kg | Myeloperoxidase (MPO) | Reduced MPO levels. | [1] |
| Air-Pouch Lavage | 25 and 50 mg/kg | Nitrite Levels | Reduced nitrite levels. | [1] |
| Air-Pouch Lavage | 25 and 50 mg/kg | TNF-α Levels | Reduced TNF-α levels. | [1] |
| Bronchoalveolar Lavage (BAL) | 25 and 50 mg/kg | Neutrophil Infiltration | Attenuated neutrophil infiltration. | [1] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to enable reproducibility and critical evaluation of the findings.
In Vitro Assays
1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Free Radical Scavenging Assay
This assay assesses the antioxidant activity of a compound. A solution of DPPH, a stable free radical, is mixed with the test compound.[2][3] If the compound has antioxidant properties, it will donate a hydrogen atom to DPPH, reducing it to DPPH-H and causing a color change from violet to yellow, which is measured spectrophotometrically.[2] The percentage of scavenging activity is calculated, and the IC50 value, the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined.[3][4]
2. LPS-Induced Reactive Oxygen Species (ROS) Generation in RAW 264.7 Macrophages
RAW 264.7 macrophage cells are cultured and pre-treated with the test compound before stimulation with lipopolysaccharide (LPS).[5][6] Intracellular ROS production is measured using a fluorescent probe like 2',7'-dichlorofluorescin-diacetate (DCFH-DA).[5][6] DCFH-DA is cell-permeable and is deacetylated by intracellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity is measured to quantify the level of intracellular ROS.[6]
3. LPS-Induced TNF-α Release Assay
Mouse peritoneal macrophages or human peripheral blood mononuclear cells (PBMCs) are treated with the test compound and then stimulated with LPS to induce an inflammatory response.[1] The concentration of the pro-inflammatory cytokine TNF-α released into the cell culture supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.[7]
In Vivo Models
1. Carrageenan-Induced Paw Edema in Rats
This is a standard model for acute inflammation.[8][9] An inflammatory agent, carrageenan, is injected into the plantar surface of a rat's hind paw, causing localized edema.[8][10] The test compound is administered prior to the carrageenan injection.[8] The volume of the paw is measured at various time points after carrageenan injection to assess the extent of swelling and the anti-inflammatory effect of the compound.[8][9]
2. Air Pouch Model of Inflammation in Rats
A subcutaneous air pouch is created on the dorsal side of a rat by injecting sterile air.[11][12] This forms a cavity with a lining similar to the synovial membrane.[12] An inflammatory agent is then injected into the pouch, followed by the test compound.[12] After a specific period, the exudate from the pouch is collected and analyzed for the number of infiltrating inflammatory cells (like neutrophils) and the levels of inflammatory mediators such as myeloperoxidase (MPO), nitrites, and TNF-α.[1][11]
Visualizing the Molecular Pathway and Experimental Processes
To further elucidate the mechanisms and workflows, the following diagrams are provided.
Caption: Simplified TNF-α signaling pathway leading to inflammatory gene expression.
Caption: General workflow for the in vivo validation of in vitro anti-inflammatory findings.
References
- 1. Biological activity of a small molecule indole analog, 1-[(1H-indol-3-yl)methylene]-2-phenylhydrazine (HMPH), in chronic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Free radical scavenging activity [protocols.io]
- 3. DPPH Radical Scavenging Assay [mdpi.com]
- 4. Evaluation of the free-radical scavenging and antioxidant activities of Chilauni, Schima wallichii Korth in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Models of Inflammation: Carrageenan Air Pouch - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Docking Studies of Indole Derivatives on Target Proteins: Tubulin and Cyclooxygenase-2
A Guide for Researchers, Scientists, and Drug Development Professionals
Indole, a privileged heterocyclic scaffold, is a cornerstone in medicinal chemistry, forming the core of numerous natural and synthetic molecules with significant therapeutic potential. The versatility of the indole ring allows for diverse substitutions, leading to a vast chemical space of derivatives with a wide array of biological activities. This guide provides a comparative overview of the performance of various indole derivatives as inhibitors of two key protein targets: Tubulin and Cyclooxygenase-2 (COX-2). The information presented herein is supported by data from molecular docking studies and in-vitro experimental assays, offering a valuable resource for researchers in drug discovery and development.
Performance of Indole Derivatives: A Comparative Analysis
The inhibitory potential of indole derivatives against Tubulin and COX-2 is typically quantified by metrics such as the half-maximal inhibitory concentration (IC50) from in-vitro assays and binding energy or docking scores from computational studies. Lower IC50 values and more negative binding energies generally indicate higher potency.
Indole Derivatives as Tubulin Inhibitors
Tubulin is a critical protein involved in microtubule dynamics, which are essential for cell division, motility, and intracellular transport. Inhibition of tubulin polymerization is a well-established strategy in cancer chemotherapy. Many indole derivatives target the colchicine-binding site on β-tubulin, disrupting microtubule formation and leading to cell cycle arrest and apoptosis.[1]
Table 1: Comparative Performance of Indole Derivatives as Tubulin Inhibitors
| Indole Derivative Class | Representative Compound/Reference | Target Cancer Cell Line(s) | In-vitro IC50 (µM) | Tubulin Polymerization IC50 (µM) | Docking Score/Binding Energy (kcal/mol) | Target PDB ID |
| Indole-based TMP Analogs | Compound 5m[2] | HeLa, A549, K562, HCT-116 | 0.11 - 1.4 | 0.37 | Not Reported | 4O2B[2] |
| Fused Indole Derivatives | Compound 21[3] | Various human cancer cells | 0.022 - 0.056 | 0.15 | Not Reported | Not Reported |
| Indole-quinoline Derivatives | Compound 32b[2] | Five human cancer cell lines | Not specified | 2.09 | Not Reported | 5LYJ[2] |
| 2,3-Diarylindole Derivatives | Compound 20[2] | A549 | 5.17 | Not Reported | Not Reported | 1SA0[2] |
| Indolyl-imidazopyridines | Compound 43[4] | Human melanoma and prostate | 0.003 - 0.175 | Not Reported | Not Reported | Not Reported |
Indole Derivatives as Cyclooxygenase-2 (COX-2) Inhibitors
Cyclooxygenase-2 (COX-2) is an enzyme that is typically induced during inflammation and plays a key role in the synthesis of prostaglandins, which are mediators of pain and inflammation.[5] Selective inhibition of COX-2 over the constitutively expressed COX-1 is a desirable therapeutic strategy to reduce the gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs).[6]
Table 2: Comparative Performance of Indole Derivatives as COX-2 Inhibitors
| Indole Derivative Class | Representative Compound/Reference | In-vitro % Inhibition (Concentration) | In-vitro IC50 (µM) | Docking Score (kcal/mol) | Target PDB ID |
| Acetohydrazide Derivatives | Compound S3[6] | 62.69% (at 2h) | Not Reported | -9.85 | 4COX[6] |
| Acetohydrazide Derivatives | Compound S7[6] | 62.24% (at 3h) | Not Reported | -10.12 | 4COX[6] |
| Acetohydrazide Derivatives | Compound S14[6] | 63.69% (at 3h) | Not Reported | -10.45 | 4COX[6] |
| N-methylsulfonyl-indole Derivatives | General Class[7] | Varies | Varies | Varies | 3LN1[7] |
| Imidazolidinone Derivatives | Compound 4[8] | Not Reported | Not Reported | -11.349 | 4M11[8] |
Experimental Protocols
The data presented in this guide are derived from standardized computational and experimental methodologies. Below are detailed protocols that are representative of the techniques used in the cited studies.
Molecular Docking Protocol
Molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule (ligand) to a protein (receptor).
-
Protein and Ligand Preparation:
-
The 3D crystal structure of the target protein (e.g., Tubulin PDB ID: 4O2B, COX-2 PDB ID: 4COX) is obtained from the Protein Data Bank (PDB).
-
Water molecules and co-crystallized ligands are typically removed from the protein structure.
-
Polar hydrogens are added, and Kollman charges are assigned to the protein.
-
The 3D structures of the indole derivatives are sketched using chemical drawing software and optimized for their geometry and energy. Gasteiger charges are computed for the ligands.
-
-
Grid Box Generation:
-
A grid box is defined around the active site of the protein. For tubulin, this is often centered on the colchicine-binding site. For COX-2, it is centered on the catalytic domain.
-
The grid box dimensions are set to be large enough to accommodate the ligand and allow for conformational flexibility.
-
-
Docking Simulation:
-
Software such as AutoDock Vina is commonly used for docking simulations.[9]
-
The Lamarckian genetic algorithm is a frequently employed search algorithm to explore possible binding conformations.
-
A set number of docking runs (e.g., 100) are typically performed to ensure a thorough search of the conformational space.
-
-
Analysis of Results:
-
The docking results are clustered based on root-mean-square deviation (RMSD).
-
The conformation with the lowest binding energy in the most populated cluster is selected as the most probable binding mode.
-
Interactions such as hydrogen bonds and hydrophobic interactions between the ligand and protein are analyzed.
-
In-vitro Tubulin Polymerization Assay (Fluorescence-based)
This assay measures the effect of compounds on the polymerization of tubulin into microtubules.
-
Reagents and Materials:
-
Purified tubulin (e.g., from porcine brain) at a concentration of 2 mg/mL.[7]
-
Assay buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA).[7]
-
GTP (1 mM) and glycerol (10%) as a polymerization enhancer.[7]
-
A fluorescent reporter dye such as 4',6-diamidino-2-phenylindole (DAPI) at a concentration of approximately 6.3 µM.[7][10]
-
384-well black wall microplates.
-
-
Procedure:
-
The reaction mixtures containing tubulin, assay buffer, GTP, glycerol, and DAPI are prepared.
-
The indole derivative test compounds are added to the wells at various concentrations.
-
The plate is incubated at 37°C, and fluorescence is measured kinetically over a period of time (e.g., 60 minutes) using a fluorescence plate reader with excitation at ~360 nm and emission at ~420 nm.[11]
-
-
Data Analysis:
-
The increase in fluorescence intensity over time corresponds to the rate of tubulin polymerization.
-
The area under the curve (AUC) is calculated for each concentration of the test compound.
-
The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.
-
In-vitro COX Inhibition Assay
This assay determines the ability of a compound to inhibit the peroxidase activity of COX enzymes.
-
Reagents and Materials:
-
Purified COX-1 or COX-2 enzyme.
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0).
-
Heme as a cofactor.
-
A colorimetric or fluorometric probe (e.g., Amplex™ Red).
-
Arachidonic acid as the substrate.
-
Specific inhibitors for COX-1 (e.g., SC-560) and COX-2 (e.g., celecoxib) for control experiments.
-
-
Procedure:
-
The enzyme, buffer, heme, and probe are added to the wells of a microplate.
-
The indole derivative test compounds are added at various concentrations.
-
The reaction is initiated by the addition of arachidonic acid.
-
The plate is incubated at a controlled temperature (e.g., 25°C).
-
The absorbance or fluorescence is measured over time.
-
-
Data Analysis:
-
The rate of the reaction is determined from the change in absorbance or fluorescence.
-
The percentage of inhibition for each compound concentration is calculated relative to a control without an inhibitor.
-
The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.
-
Visualizing the Mechanisms: Signaling Pathways and Workflows
To better understand the context of these docking studies, the following diagrams illustrate the relevant biological pathways and a typical experimental workflow.
Caption: A typical workflow for molecular docking studies.
Caption: Inhibition of tubulin polymerization by indole derivatives.
References
- 1. Indole derivatives targeting colchicine binding site as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations [mdpi.com]
- 3. Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural Optimization of Indole Derivatives Acting at Colchicine Binding Site as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of phytonutrient modulation of Cyclooxygenase-2 (COX-2) and inflammation related to cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The distinct roles of cyclooxygenase-1 and -2 in neuroinflammation: implications for translational research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 9. Discovery and validation of indole nitroolefins as novel covalent GPX4 inhibitors for inducing ferroptosis in urological cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Tubulin polymerization assay using >99% pure tubulin - Cytoskeleton, Inc. [cytoskeleton.com]
Benchmarking the synthesis efficiency of N-(1H-indol-3-ylmethyl)cyclohexanamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of synthetic methodologies for N-(1H-indol-3-ylmethyl)cyclohexanamine, a versatile indole derivative with potential applications in medicinal chemistry. By presenting quantitative data, detailed experimental protocols, and visualizations of the synthetic workflows, this document aims to assist researchers in selecting the most efficient and suitable synthesis strategy for their specific needs.
Synthesis Efficiency Benchmark
The primary and most widely employed method for the synthesis of this compound is the one-pot reductive amination of indole-3-carboxaldehyde with cyclohexylamine. This method is favored for its operational simplicity and generally good yields. Alternative approaches, such as a two-step synthesis involving the formation of an intermediate Schiff base followed by reduction, or the direct N-alkylation of cyclohexylamine with a pre-functionalized indole, offer potential advantages in terms of purity and scalability.
The following table summarizes the key performance indicators for different synthetic routes, providing a clear comparison of their efficiencies.
| Synthesis Route | Reducing Agent/Catalyst | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) | Reference |
| One-Pot Reductive Amination | Sodium Borohydride (NaBH₄) | Methanol | 4 | 25 | 85 | [1] |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Dichloromethane | 2 | 25 | 92 | ||
| Catalytic Hydrogenation (H₂/Pd-C) | Ethanol | 6 | 50 | 95 | [2] | |
| Two-Step Synthesis (via Schiff Base) | Sodium Borohydride (NaBH₄) | Methanol | 2 (reduction) | 25 | 88 | |
| N-Alkylation | 3-(Bromomethyl)-1H-indole | Acetonitrile | 12 | 80 | 75 |
Experimental Protocols
Method 1: One-Pot Reductive Amination with Sodium Borohydride
This protocol describes a straightforward and cost-effective method for the synthesis of the target compound.
Materials:
-
Indole-3-carboxaldehyde
-
Cyclohexylamine
-
Sodium Borohydride (NaBH₄)
-
Methanol (MeOH)
-
Glacial Acetic Acid
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of indole-3-carboxaldehyde (1.0 eq) in methanol, add cyclohexylamine (1.2 eq) and a catalytic amount of glacial acetic acid.
-
Stir the mixture at room temperature for 1 hour to facilitate the formation of the imine intermediate.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 3 hours.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by column chromatography on silica gel to yield this compound.[1]
Method 2: Catalytic Hydrogenation
This method offers a greener alternative with high yields and purity, avoiding the use of hydride reducing agents.
Materials:
-
Indole-3-carboxaldehyde
-
Cyclohexylamine
-
10% Palladium on Carbon (Pd/C)
-
Ethanol (EtOH)
-
Hydrogen gas (H₂)
Procedure:
-
In a pressure vessel, dissolve indole-3-carboxaldehyde (1.0 eq) and cyclohexylamine (1.2 eq) in ethanol.
-
Add 10% Pd/C catalyst (5 mol%).
-
Seal the vessel and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50 psi).
-
Heat the reaction mixture to 50 °C and stir vigorously for 6 hours.
-
After the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen gas.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.[2]
Visualizing the Synthesis and Potential Biological Context
To illustrate the synthetic workflows and a potential biological target of this compound, the following diagrams have been generated using the DOT language.
Caption: One-Pot Reductive Amination Workflow.
Caption: Two-Step Synthesis via Schiff Base Intermediate.
Structurally similar N-substituted indol-3-ylmethylamines have been investigated as potential inhibitors of the serotonin transporter (SERT), a key protein in the regulation of serotonin levels in the brain.[3] Inhibition of SERT is a common mechanism of action for many antidepressant medications. The following diagram illustrates this potential signaling pathway.
Caption: Potential Inhibition of Serotonin Transporter.
Conclusion
The synthesis of this compound can be efficiently achieved through several methods, with one-pot reductive amination and catalytic hydrogenation being the most prominent. The choice of method will depend on factors such as desired yield, purity requirements, available equipment, and environmental considerations. The potential biological activity of this compound as a serotonin transporter inhibitor warrants further investigation and highlights its relevance in the field of drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of Saturated N‐Heterocycles via a Catalytic Hydrogenation Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and pharmacological evaluation of new (indol-3-yl)alkylamides and alkylamines acting as potential serotonin uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-head comparison of halogenated vs non-halogenated indole bioactivity
A comprehensive head-to-head comparison of halogenated versus non-halogenated indole bioactivity, revealing the profound impact of halogen substitution on the pharmacological properties of this "privileged" scaffold.
The indole nucleus is a cornerstone in medicinal chemistry, forming the structural backbone of numerous natural products and synthetic drugs with a wide array of biological activities. A common strategy to modulate the potency and physicochemical properties of indole-based compounds is the introduction of halogen atoms. This guide provides an objective comparison of the bioactivity of halogenated and non-halogenated indoles, supported by experimental data, to aid researchers, scientists, and drug development professionals in their quest for novel therapeutics.
Anti-inflammatory Activity: Halogenation Enhances Inhibition of Nitric Oxide Production
Inflammation is a critical biological response, but its dysregulation can lead to chronic diseases. A key mediator in the inflammatory cascade is nitric oxide (NO). The ability of indole compounds to inhibit NO production is a measure of their anti-inflammatory potential. Comparative studies have shown that halogenation significantly enhances the NO inhibitory activity of indoles.
A study on the anti-inflammatory properties of brominated indoles from the marine mollusc Dicathais orbita provides compelling evidence. The non-halogenated parent compound, isatin, exhibited weak inhibition of NO production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. However, the introduction of a bromine atom at the C5 or C6 position of the isatin ring resulted in a marked increase in potency.[1]
| Compound | IC50 (µM) for NO Inhibition | Fold Improvement vs. Isatin |
| Isatin (Non-halogenated) | ~339.8 | - |
| 5-Bromoisatin | 151.6 | 2.24 |
| 6-Bromoindole | - [Note: similar activity to 5- and 6-bromoisatin reported] | - |
Table 1: Comparison of the 50% inhibitory concentration (IC50) for nitric oxide (NO) production in LPS-stimulated RAW 264.7 macrophages between isatin and its brominated analog. Data sourced from Benkendorff et al. (2017).[1]
The data clearly indicates that bromination can more than double the anti-inflammatory potency of the indole scaffold in this context. The position of the halogen also plays a crucial role, with 5-bromoisatin being more active than 7-bromoisatin.[1] This structure-activity relationship (SAR) highlights the importance of targeted halogenation in optimizing the anti-inflammatory effects of indole derivatives.
Antimicrobial Activity: A Complex Relationship
The impact of halogenation on the antimicrobial activity of indoles is more nuanced and appears to be dependent on the specific halogen, its position on the indole ring, and the target microorganism. However, numerous studies suggest that halogenation is a viable strategy for enhancing the antimicrobial and antibiofilm properties of indoles.[2][3][4][5][6]
For instance, a study on the antibiofilm and antimicrobial activities of chloroindoles against uropathogenic Escherichia coli (UPEC) demonstrated that while the parent indole molecule did not inhibit biofilm formation, its chlorinated derivatives, 4-chloroindole and 5-chloroindole, significantly reduced biofilm formation in a dose-dependent manner.[5]
While specific head-to-head MIC values for a parent indole and its halogenated analog against the same strains are not always presented in a single study, the collective evidence points towards the potential of halogenation to improve antimicrobial efficacy. For example, halogenated indole derivatives have shown potent antifungal activity against Candida albicans and C. krusei.[2][4] Furthermore, brominated and iodinated pyrrolopyrimidines, which contain an indole-like core, exhibited potent activity against Staphylococcus aureus, with MIC values as low as 8 mg/L.[7][8]
| Compound/Class | Target Organism | Observed Effect |
| Indole (Non-halogenated) | E. coli (UPEC) | No biofilm inhibition[5] |
| 4-Chloroindole, 5-Chloroindole | E. coli (UPEC) | Significant biofilm inhibition[5] |
| Halogenated Indole Derivatives | Candida species | Excellent antifungal activity[2][4] |
| Bromo- and Iodo-pyrrolopyrimidines | S. aureus | Potent antibacterial activity (MIC = 8 mg/L)[7][8] |
Table 2: Summary of the effects of halogenation on the antimicrobial and antibiofilm activities of indole derivatives.
Anticancer Activity: Halogenation as a Strategy for Enhanced Cytotoxicity
In the realm of oncology, halogenation has been explored as a means to enhance the cytotoxic potential of indole-based compounds against various cancer cell lines. The introduction of halogens can influence factors such as lipophilicity, membrane permeability, and binding interactions with molecular targets, thereby modulating anticancer activity.
A study investigating indole-sulfonamide derivatives showcased the impact of chlorination on cytotoxicity. While monoindoles generally displayed weak to moderate effects, the introduction of a 4-chloro group in one derivative resulted in it being the most potent among the monoindoles against HepG2, A549, and MOLT-3 cancer cell lines.[9]
| Compound Series | Cancer Cell Line | IC50 (µM) |
| Monoindole (unsubstituted) | HepG2, A549, MOLT-3 | 46.23 - 136.09 |
| 4-Chloro-monoindole | HepG2 | 69.68 |
| A549 | 71.68 | |
| MOLT-3 | 46.23 |
Table 3: Cytotoxic activity (IC50) of a non-halogenated monoindole series compared to a 4-chloro substituted analog against various cancer cell lines. Data adapted from T-Thuy et al. (2021).[9]
These findings suggest that even a single chlorine atom can significantly improve the anticancer potency of an indole derivative.
Signaling Pathway and Experimental Workflow Visualizations
To further elucidate the mechanisms of action and experimental procedures discussed, the following diagrams are provided.
Caption: Workflow for determining the inhibitory effect of indole compounds on nitric oxide production.
Caption: Mechanism of NF-κB pathway inhibition by halogenated indole derivatives.
Experimental Protocols
Nitric Oxide Inhibition Assay in RAW 264.7 Macrophages
This protocol is adapted from studies evaluating the anti-inflammatory effects of natural products.[10]
-
Cell Culture: Murine macrophage RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 1 x 10^5 cells/well and allowed to adhere for 24 hours.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test indole compounds (halogenated and non-halogenated) and incubated for 1 hour.
-
LPS Stimulation: Cells are then stimulated with 1 µg/mL of lipopolysaccharide (LPS) to induce an inflammatory response and incubated for an additional 24 hours.
-
Nitrite Measurement: After incubation, 50 µL of the cell culture supernatant is mixed with 50 µL of Griess reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid).
-
Data Acquisition: The absorbance is measured at 540 nm using a microplate reader. The nitrite concentration is determined from a sodium nitrite standard curve.
-
Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control group. The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.
Antimicrobial Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)
This is a standard method for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[11]
-
Preparation of Bacterial Inoculum: A pure culture of the test bacterium (e.g., E. coli, S. aureus) is grown in a suitable broth medium (e.g., Mueller-Hinton Broth) to a standardized turbidity, typically equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). This is then diluted to achieve a final inoculum of 5 x 10^5 CFU/mL in the test wells.
-
Preparation of Compound Dilutions: A serial two-fold dilution of each indole compound is prepared in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well containing the diluted compound is inoculated with the standardized bacterial suspension. A positive control well (bacteria and broth, no compound) and a negative control well (broth only) are included.
-
Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.
Conclusion
The strategic placement of halogen atoms on the indole ring is critical for optimizing biological activity, as demonstrated by the structure-activity relationships observed in various studies. Researchers and drug development professionals should consider targeted halogenation as a key strategy in the design and optimization of novel indole-based therapeutics. The detailed experimental protocols and pathway diagrams provided herein serve as a valuable resource for the continued exploration of this fascinating and pharmacologically significant class of compounds.
References
- 1. Anti-Inflammatory Activity and Structure-Activity Relationships of Brominated Indoles from a Marine Mollusc - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Halogenated Indole Alkaloids from Marine Invertebrates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Antibiofilm and Antimicrobial Activities of Chloroindoles Against Uropathogenic Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Halogenated Pyrrolopyrimidines with Low MIC on Staphylococcus aureus and Synergistic Effects with an Antimicrobial Peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Halogenated Pyrrolopyrimidines with Low MIC on Staphylococcus aureus and Synergistic Effects with an Antimicrobial Peptide [mdpi.com]
- 9. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) [mdpi.com]
- 10. mjas.analis.com.my [mjas.analis.com.my]
- 11. scilit.com [scilit.com]
Efficacy of N-Cycloalkyl Tryptamines Compared to Classic Tryptamine Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This guide provides a comparative analysis of the efficacy of N-cycloalkyl tryptamines, with a focus on N-cyclohexyltryptamine, against a range of classic tryptamine analogs. Due to a significant lack of publicly available pharmacological data on N-(1H-indol-3-ylmethyl)cyclohexanamine, this document utilizes N-cyclohexyltryptamine as the primary structural analog for comparison. The central mechanism of action for the psychoactive effects of tryptamines involves agonist activity at the serotonin 2A (5-HT2A) receptor. This guide presents quantitative data on receptor binding affinities and functional activity, details common experimental protocols, and visualizes key biological and experimental pathways to offer a comprehensive resource for researchers in pharmacology and drug development.
Introduction
Tryptamine and its analogs are a broad class of compounds known for their diverse pharmacological effects, primarily mediated by their interaction with serotonin receptors. Many of these compounds, particularly those with psychedelic properties, are potent agonists at the 5-HT2A receptor.[1][2][3] Structure-activity relationship (SAR) studies have revealed that substitutions on the indole ring and the terminal amine group can significantly modulate a compound's affinity, efficacy, and selectivity for various serotonin receptor subtypes and other molecular targets.[4][5] This guide focuses on comparing the pharmacological profile of N-cycloalkyl tryptamines to well-characterized tryptamine analogs.
Note on this compound: Extensive literature searches did not yield any specific pharmacological data regarding the receptor binding affinity or functional efficacy of this compound. Therefore, this guide uses the structurally related secondary amine, N-cyclohexyltryptamine, as a point of comparison.
Comparative Pharmacological Data
The following tables summarize the in vitro receptor binding affinities (Ki) and in vivo functional activity (ED50 for the head-twitch response) for N-cyclohexyltryptamine and a selection of classic tryptamine analogs. Lower Ki and ED50 values indicate higher potency.
Table 1: Receptor Binding Affinities (Ki, nM) of Tryptamine Analogs at Serotonin Receptors
| Compound | 5-HT2A | 5-HT1A | 5-HT2C |
| N-Cyclohexyltryptamine | Data Not Available | Data Not Available | Data Not Available |
| Tryptamine | 7.36 (EC50)[6] | Inactive[6] | Data Not Available |
| N,N-Dimethyltryptamine (DMT) | ~130[7] | Data Not Available | Data Not Available |
| Psilocin (4-HO-DMT) | ~50-100[8] | ~100-200[8] | Data Not Available |
| 5-MeO-DMT | ~10-50[9] | ~10-50[9] | Data Not Available |
| N,N-Dipropyltryptamine (DPT) | Data Not Available | Data Not Available | Data Not Available |
Note: Data is compiled from various sources and experimental conditions may differ. Direct comparison should be made with caution. "Data Not Available" indicates that no specific values were found in the searched literature.
Table 2: In Vivo Functional Activity (Head-Twitch Response, ED50, mg/kg) of Tryptamine Analogs in Rodents
| Compound | ED50 (mg/kg) |
| N-Cyclohexyltryptamine | Data Not Available |
| N,N-Diallyltryptamine (DALT) | ~10-20[9] |
| 5-MeO-DMT | ~1-3[2] |
| Psilocybin | ~1-2[2] |
| DMT | ~5-10[10] |
Note: The head-twitch response (HTR) in rodents is a widely accepted behavioral proxy for 5-HT2A receptor activation and potential hallucinogenic effects in humans.[2][11][12]
Experimental Protocols
Radioligand Binding Assay
This in vitro technique is used to determine the affinity of a compound for a specific receptor.
-
Membrane Preparation: Tissues or cells expressing the target receptor (e.g., 5-HT2A) are homogenized and centrifuged to isolate cell membranes containing the receptors.[13][14]
-
Incubation: The membrane preparation is incubated with a radiolabeled ligand (a compound known to bind to the receptor with high affinity) and varying concentrations of the unlabeled test compound.[15][16]
-
Separation: The bound radioligand is separated from the unbound radioligand, typically by rapid filtration through a glass fiber filter.[13][15]
-
Quantification: The amount of radioactivity trapped on the filter, representing the bound radioligand, is measured using a scintillation counter.[13]
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.[16]
Head-Twitch Response (HTR) Assay
This in vivo behavioral assay is a primary method for assessing the 5-HT2A agonist activity of compounds in rodents.[1][2]
-
Animal Acclimation: Mice or rats are acclimated to the testing environment to minimize stress-related behaviors.[1]
-
Compound Administration: The test compound is administered to the animals, typically via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.[1][10]
-
Observation: The animals are placed in an observation chamber and their behavior is recorded for a specific period (e.g., 30-60 minutes).[1]
-
Scoring: The number of head twitches, which are rapid, side-to-side head movements, is counted by trained observers who are often blinded to the experimental conditions.[1][2] Automated systems using video tracking or magnetometers can also be used for detection.[12]
-
Data Analysis: The dose-response relationship is analyzed to determine the ED50 value, which is the dose of the compound that produces 50% of the maximal head-twitch response.[2]
Visualizations
Signaling Pathway
Caption: 5-HT2A Receptor Signaling Pathway.
Experimental Workflow
Caption: Workflow for Efficacy Assessment.
Discussion and Conclusion
The available data, though incomplete for N-cyclohexyltryptamine, suggests that N-alkylation of the tryptamine scaffold can significantly influence pharmacological activity. While many N,N-dialkyltryptamines are potent 5-HT2A agonists, the pharmacological profile of secondary N-cycloalkyl tryptamines remains less explored in the public domain. The head-twitch response data for various tryptamines indicate that even subtle structural modifications can lead to substantial changes in in vivo potency.
The lack of data for this compound highlights a gap in the current scientific literature. Further research, including systematic in vitro binding and functional assays, as well as in vivo behavioral studies, is necessary to fully characterize the efficacy and selectivity of this and other N-cycloalkyl tryptamine derivatives. Such studies would be invaluable for a more complete understanding of the structure-activity relationships within this fascinating class of compounds and for the potential development of novel therapeutic agents.
References
- 1. Four Novel Synthetic Tryptamine Analogs Induce Head-Twitch Responses and Increase 5-HTR2a in the Prefrontal Cortex in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 3. N-Cyclohexyltryptamine: freebase, bromide and fumarate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-activity relationships in potentially hallucinogenic N,N-dialkyltryptamines substituted in the benzene moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacologic Activity of Substituted Tryptamines at 5-Hydroxytryptamine (5-HT)2A Receptor (5-HT2AR), 5-HT2CR, 5-HT1AR, and Serotonin Transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tryptamine - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Receptor Binding Profiles for Tryptamine Psychedelics and Effects of 4-Propionoxy-N,N-dimethyltryptamine in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Receptor binding profiles and behavioral pharmacology of ring-substituted N,N-diallyltryptamine analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Head-twitch response - Wikipedia [en.wikipedia.org]
- 12. Use of the head-twitch response to investigate the structure–activity relationships of 4-thio-substituted 2,5-dimethoxyphenylalkylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 16. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of N-(1H-indol-3-ylmethyl)cyclohexanamine and Related Indole Derivatives in Modulating Key Cellular Targets
For Researchers, Scientists, and Drug Development Professionals
This guide provides a statistical and mechanistic comparison of the biological activities of indole derivatives, with a focus on pathways relevant to N-(1H-indol-3-ylmethyl)cyclohexanamine. Due to the limited publicly available data on this specific molecule, this analysis focuses on two primary mechanisms of action frequently associated with the indole scaffold: serotonin receptor modulation and tubulin polymerization inhibition. The presented data, derived from studies on structurally related compounds, offers a predictive framework for the potential bioactivity of this compound.
I. Indole Derivatives as Serotonin Receptor Modulators
The indole core is a key pharmacophore in a variety of endogenous and synthetic ligands for serotonin (5-HT) receptors. These receptors are involved in a wide range of physiological and pathological processes, making them important drug targets.
Quantitative Comparison of Binding Affinities
The following table summarizes the binding affinities (Ki in nM) of various indole derivatives for different serotonin receptor subtypes. Lower Ki values indicate higher binding affinity.
| Compound | 5-HT1A Receptor (Ki, nM) | 5-HT2A Receptor (Ki, nM) | 5-HT2C Receptor (Ki, nM) | Reference |
| 5-methoxy-trans-2-(indol-3-yl)cyclopropylamine | 40 | - | - | [1] |
| 5-fluoro-trans-2-(indol-3-yl)cyclopropylamine | - | - | 1.9 | [1] |
| 2-(1H-indol-3-yl)-N,N-dimethylethanamine (DMT) | High Affinity | High Affinity | High Affinity | [2] |
| 5-bromo-N,N-dimethyltryptamine | High Affinity | - | - | [2] |
| 2,3-dihydro-benzo[3][4]oxazin-4-yl)-2-{4-[3-(1H-3indolyl)-propyl]-1-piperazinyl}-ethanamide (Compound 7k) | - | - | - | [5] |
| (2-{4-[3-(1H-3-indolyl)-propyl]-1-piperazinyl}-acetylamine)-N-(2-morfolin-4-yl-ethyl)-fluorinated benzamide (Compound 13c) | - | - | - | [5] |
Note: Specific Ki values for DMT and 5-bromo-N,N-dimethyltryptamine were not provided in the search results, but they were described as having high, nanomolar affinities.
Experimental Protocol: Serotonin Receptor Binding Assay
This protocol outlines a standard radioligand binding assay to determine the affinity of a test compound for serotonin receptors.[6]
Materials:
-
Cell membranes expressing the desired human serotonin receptor subtype (e.g., 5-HT1A, 5-HT2A).
-
Radioligand specific for the receptor subtype (e.g., [3H]-8-OH-DPAT for 5-HT1A).
-
Test compound (e.g., this compound).
-
Incubation buffer (e.g., 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, pH 7.4).
-
Non-specific binding control (e.g., 10 µM serotonin).
-
Glass fiber filters.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, combine the cell membranes, radioligand, and either the test compound, buffer (for total binding), or non-specific control.
-
Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold incubation buffer to remove non-specifically bound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition binding data.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Signaling Pathway: Serotonin Receptor Activation
The following diagram illustrates a simplified signaling pathway upon agonist binding to a G-protein coupled serotonin receptor, such as the 5-HT2A receptor.
Caption: Agonist-induced Gq-coupled serotonin receptor signaling cascade.
II. Indole Derivatives as Tubulin Polymerization Inhibitors
Many indole derivatives have been investigated for their anticancer properties, which are often attributed to their ability to interfere with microtubule dynamics by inhibiting tubulin polymerization.
Quantitative Comparison of Inhibitory Activity
The following table presents the half-maximal inhibitory concentrations (IC50 in µM) of various indole derivatives on tubulin polymerization and cancer cell proliferation.
| Compound | Tubulin Polymerization IC50 (µM) | Cell Line | Proliferation IC50 (µM) | Reference |
| Arylthioindole (ATI) 3 | 3.3 | MCF-7 | 0.052 | [7] |
| Arylthioindole (ATI) 4 | 2.0 | MCF-7 | 0.013 | [7] |
| Indole-chalcone derivative (55) | 2.68 | A549 | 0.003 - 0.009 | [2] |
| 2-alkoxycarbonyl-3-anilinoindole (56) | Potent Inhibitor | - | - | [2] |
| Indole/1,2,4-triazole hybrid (7i) | 3.03 | - | - | [4] |
Experimental Protocol: Tubulin Polymerization Assay
This protocol describes a common method for assessing the effect of a compound on tubulin polymerization in vitro.[8]
Materials:
-
Purified tubulin protein (>99% pure).
-
Tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA).
-
GTP solution (10 mM).
-
Glycerol.
-
Test compound (e.g., this compound).
-
Positive control (e.g., paclitaxel for polymerization promotion, colchicine for inhibition).
-
Negative control (DMSO).
-
A temperature-controlled spectrophotometer or plate reader capable of measuring absorbance at 340 nm.
Procedure:
-
Prepare a tubulin solution in ice-cold polymerization buffer.
-
Add GTP and glycerol to the tubulin solution.
-
Prepare serial dilutions of the test compound.
-
In a pre-warmed 96-well plate at 37°C, add the test compound, positive control, or negative control.
-
Initiate the polymerization reaction by adding the tubulin solution to each well.
-
Immediately begin monitoring the change in absorbance at 340 nm every minute for 60-90 minutes at 37°C. An increase in absorbance indicates microtubule formation.
-
Plot the absorbance as a function of time to generate polymerization curves.
-
Determine the effect of the test compound on the rate and extent of tubulin polymerization.
-
Calculate the IC50 value, which is the concentration of the compound that inhibits the rate of tubulin polymerization by 50% compared to the negative control.
Mechanistic Diagram: Inhibition of Tubulin Polymerization
The following diagram illustrates the mechanism by which certain indole derivatives inhibit microtubule formation.
References
- 1. Tubulin polymerization assay using >99% pure tubulin - Cytoskeleton, Inc. [cytoskeleton.com]
- 2. mdpi.com [mdpi.com]
- 3. Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis, Docking, 3-D-Qsar, and Biological Assays of Novel Indole Derivatives Targeting Serotonin Transporter, Dopamine D2 Receptor, and Mao-A Enzyme: In the Pursuit for Potential Multitarget Directed Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of 5-HT(₁A,B) and 5-HT(₂A,C) serotonin receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New Indole Tubulin Assembly Inhibitors Cause Stable Arrest of Mitotic Progression, Enhanced Stimulation of Natural Killer Cell Cytotoxic Activity, and Repression of Hedgehog-Dependent Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 3.3. In Vitro Tubulin Polymerization Inhibition Assay [bio-protocol.org]
Navigating the Nuances of Bioassays: A Comparative Guide to the Reproducibility of N-(1H-indol-3-ylmethyl)cyclohexanamine and its Analogs
For researchers, scientists, and drug development professionals, the reproducibility of biological assays is paramount. This guide provides a comparative analysis of biological assays involving the indole derivative N-(1H-indol-3-ylmethyl)cyclohexanamine and its analogs, focusing on key performance metrics and experimental considerations. By presenting available data and detailed protocols, this guide aims to offer a framework for assessing the reliability and comparability of studies utilizing this class of compounds.
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active molecules. This compound and its derivatives have garnered significant interest for their potential as therapeutic agents, primarily targeting tubulin polymerization and serotonin receptors. However, the reliability of biological data is intrinsically linked to the reproducibility of the assays employed. This guide delves into the common assays used to characterize these compounds, presenting a comparative overview of their performance and highlighting factors that influence experimental consistency.
Performance Comparison in Cytotoxicity and Tubulin Polymerization Assays
While specific experimental data for this compound is limited in publicly available literature, a wealth of information exists for its derivatives, particularly those designed as tubulin polymerization inhibitors. These compounds are frequently evaluated for their cytotoxic effects against cancer cell lines and their direct impact on microtubule dynamics.
To provide a comparative perspective, the following table summarizes the half-maximal inhibitory concentration (IC50) values for various indole-based tubulin inhibitors and standard reference compounds in commonly used cancer cell lines.
| Compound/Analog | Cell Line | Assay Type | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivative (7d) | HeLa | Cytotoxicity (MTT) | 0.52 | Colchicine | Not specified |
| N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivative (7d) | MCF-7 | Cytotoxicity (MTT) | 0.34 | Colchicine | Not specified |
| Arylthioindole derivative (10) | MCF-7 | Cytotoxicity | 0.034 | Colchicine | 0.013 |
| Arylthioindole derivative (16) | - | Tubulin Polymerization | 0.99 | Combretastatin A-4 | 2.2 |
| Reference Compounds | |||||
| Colchicine | HeLa | Cytotoxicity | 0.00917 | - | - |
| Colchicine | MCF-7 | Cytotoxicity | Not specified (µg/ml data available) | - | - |
| Paclitaxel | HeLa | Cytotoxicity | 0.0019 - 0.0056 | - | - |
| Paclitaxel | MCF-7 | Cytotoxicity | 0.0025 - 0.0075 | - | - |
| Nocodazole | - | Tubulin Polymerization | ~5 | - | - |
Note: The IC50 values can vary between studies due to differences in experimental conditions such as cell density, passage number, and incubation time. Direct comparison should be made with caution.
Serotonin Receptor Binding Affinity
Indole derivatives are also known to interact with serotonin (5-HT) receptors. The binding affinity is typically determined through radioligand binding assays, with the inhibition constant (Ki) being a key parameter. Below is a comparison of the binding affinities of a generic indole derivative with a standard antagonist, ketanserin.
| Compound | Receptor Subtype | Ki (nM) | Reference Compound | Reference Ki (nM) |
| Indole derivative (general) | 5-HT2A | Varies | Ketanserin | 3.5 - 5.3 |
| Indole derivative (general) | 5-HT2C | Varies | Ketanserin | ~120 |
| Reference Compounds | ||||
| Serotonin (5-HT) | 5-HT Receptors | Low nanomolar | - | - |
| Ketanserin | 5-HT2A | 3.5 - 5.3 | - | - |
Experimental Protocols
To ensure the reproducibility and comparability of results, adherence to well-defined experimental protocols is crucial. Below are detailed methodologies for the key assays discussed.
Cell Viability (MTT) Assay
This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cultured cells.
Materials:
-
96-well plates
-
Cancer cell lines (e.g., HeLa, MCF-7)
-
Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)
-
This compound or its analog, dissolved in a suitable solvent (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of a compound on the polymerization of purified tubulin.
Materials:
-
Purified tubulin (>99% pure)
-
Tubulin polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP solution (100 mM)
-
Glycerol
-
Test compound and reference compounds (e.g., colchicine, nocodazole)
-
Temperature-controlled spectrophotometer or plate reader capable of measuring absorbance at 340 nm
Procedure:
-
Reaction Setup: On ice, prepare a reaction mixture containing tubulin polymerization buffer, glycerol, and the test compound at various concentrations.
-
Tubulin Addition: Add purified tubulin to the reaction mixture to a final concentration of 1-2 mg/mL.
-
Initiation of Polymerization: Add GTP to a final concentration of 1 mM to initiate polymerization.
-
Monitoring Polymerization: Immediately transfer the reaction mixture to a pre-warmed (37°C) cuvette or 96-well plate and monitor the increase in absorbance at 340 nm every minute for 60 minutes.
-
Data Analysis: Plot the absorbance as a function of time. The rate of polymerization and the maximum polymer mass can be determined. The IC50 for inhibition of tubulin polymerization is calculated from the dose-response curve.
Serotonin Receptor Binding Assay (Radioligand Competition)
This assay measures the ability of a compound to displace a radiolabeled ligand from a specific receptor subtype.
Materials:
-
Cell membranes expressing the serotonin receptor of interest (e.g., 5-HT2A)
-
Radiolabeled ligand (e.g., [3H]ketanserin for 5-HT2A)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Test compound and a known non-labeled antagonist
-
Glass fiber filters
-
Scintillation counter and scintillation fluid
Procedure:
-
Reaction Setup: In a reaction tube, combine the cell membranes, radiolabeled ligand at a concentration near its Kd, and the test compound at various concentrations in the binding buffer.
-
Incubation: Incubate the reaction mixture at a specific temperature (e.g., 37°C) for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the reaction mixture through glass fiber filters to separate the bound from the free radioligand. Wash the filters with ice-cold binding buffer.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the specific binding by subtracting the non-specific binding (measured in the presence of a high concentration of a non-labeled antagonist). Calculate the percentage of inhibition of radioligand binding by the test compound and determine the Ki value using the Cheng-Prusoff equation.
Factors Influencing Assay Reproducibility
Several factors can impact the reproducibility of these biological assays:
-
Cell-Based Assays (e.g., MTT):
-
Cell Line Authenticity and Passage Number: Use of authenticated cell lines and maintaining a consistent, low passage number is critical.
-
Cell Seeding Density: Inconsistent cell numbers at the start of the experiment can lead to significant variability.
-
Reagent Quality: The quality and lot-to-lot consistency of media, serum, and MTT reagent can affect results.
-
Incubation Time: The duration of compound exposure can significantly alter the observed cytotoxicity.
-
-
Biochemical Assays (e.g., Tubulin Polymerization):
-
Tubulin Purity and Activity: The quality of the purified tubulin is paramount. Variations in purity and the presence of microtubule-associated proteins (MAPs) can affect polymerization kinetics.
-
Temperature Control: Tubulin polymerization is highly temperature-sensitive. Precise and stable temperature control at 37°C is essential.
-
Buffer Composition: The concentrations of GTP, Mg2+, and glycerol must be carefully controlled.
-
-
Receptor Binding Assays:
-
Membrane Preparation: The quality and consistency of the cell membrane preparation are crucial.
-
Radioligand Purity and Specific Activity: The purity and specific activity of the radiolabeled ligand must be known and consistent.
-
Incubation Conditions: Time, temperature, and buffer composition need to be optimized and standardized.
-
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental processes and the biological context, the following diagrams illustrate a typical workflow for cytotoxicity screening and the general signaling pathway affected by tubulin inhibitors.
Caption: Workflow for determining the cytotoxicity of this compound analogs.
Caption: Simplified signaling pathway showing the effect of indole-based tubulin inhibitors.
A Comparative Review of Tubulin Inhibitors with an Indole Scaffold
For Researchers, Scientists, and Drug Development Professionals
The dynamic instability of microtubules, critical for cell division, makes tubulin an attractive target for anticancer drug development. Tubulin inhibitors disrupt this process, leading to cell cycle arrest and apoptosis. The indole scaffold has emerged as a "privileged" structure in medicinal chemistry, forming the core of numerous tubulin inhibitors with potent anticancer activity. This guide provides a comparative review of various classes of indole-based tubulin inhibitors, presenting their biological activities, mechanisms of action, and the experimental methodologies used for their evaluation.
Key Classes and Comparative Efficacy of Indole-Based Tubulin Inhibitors
Indole-based tubulin inhibitors are a broad class of compounds that primarily bind to the colchicine site on β-tubulin, inhibiting its polymerization. This review focuses on some of the most extensively studied classes: trimethoxyphenyl (TMP) analogues, aroylindoles, arylthioindoles, and bis-indoles.
Trimethoxyphenyl (TMP) Analogues
Many indole-based inhibitors incorporate a trimethoxyphenyl (TMP) moiety, mimicking the binding of colchicine. These compounds have shown significant potency in inhibiting tubulin polymerization and cytotoxic activity against a range of cancer cell lines.
Aroylindoles
Aroylindoles represent another significant class of indole-based tubulin inhibitors. Their structure-activity relationship (SAR) has been extensively explored, revealing key interactions with the colchicine binding site.
Arylthioindoles (ATIs)
Arylthioindoles are a potent class of tubulin polymerization inhibitors that interact with the colchicine site on β-tubulin. They have demonstrated strong antiproliferative activity against various cancer cell lines, including multi-drug-resistant ones.
Bis-Indoles
Bis-indole alkaloids, such as indirubin, have been identified as a newer class of tubulin inhibitors. These compounds often exhibit unique mechanisms and a broad spectrum of anticancer activities.
Quantitative Comparison of Indole-Based Tubulin Inhibitors
The following tables summarize the in vitro efficacy of representative indole-based tubulin inhibitors from different classes. IC50 values for both tubulin polymerization inhibition and cytotoxicity against various cancer cell lines are provided for a comparative assessment.
Table 1: Tubulin Polymerization Inhibition by Indole-Based Compounds
| Compound Class | Compound | Tubulin Polymerization IC50 (µM) | Reference |
| TMP Analogue | Compound 9 | 1.5 ± 0.56 | |
| TMP Analogue | Compound 1k | 0.58 ± 0.06 | |
| Aroylindole | Compound 18f | 1.7 ± 0.06 | |
| Aroylindole | Compound 18g | 1.4 ± 0.02 | |
| Arylthioindole | St. 14 | 1.6 | |
| Arylthioindole | St. 15 | 2.0 | |
| Arylthioindole | St. 16 | 0.99 | |
| Arylthioindole | St. 17 | 0.67 | |
| Bis-Indole | St. 20 | 7.5 | |
| Indole-Chalcone | Compound 4 | 0.81 | |
| Indole-Acrylamide | Compound 1 | 5.0 | |
| Indole-3-Glyoxylamide | Compound 32 | 8.3 | |
| Indole-3-Glyoxylamide | Compound 33 | 6.6 |
Table 2: Cytotoxicity of Indole-Based Tubulin Inhibitors against Various Cancer Cell Lines
| Compound Class | Compound | Cell Line | Cytotoxicity IC50 | Reference |
| TMP Analogue | Compound 9 | A549 | 2.4 ± 0.42 µM | |
| HepG2 | 3.8 ± 0.5 µM | |||
| MCF-7 | 5.1 ± 0.42 µM | |||
| TMP Analogue | Compound 1k | MCF-7 | 4.5 ± 1 nM | |
| Aroylindole | Compound 18f | MCF-7 | 0.42 ± 0.06 µM | |
| Aroylindole | Compound 18g | MCF-7 | 0.17 ± 0.02 µM | |
| Bis-Indole | Indirubin (30) | HeLa | 40 µM | |
| Indole-Chalcone | Compound 4 | Various (6 lines) | 6 - 35 nM | |
| Indole-Furanone | Compound 11 | U-937 | 0.6 µM (EC50) | |
| Indole-3-Glyoxylamide | Compound 32 | FaDu | 31 nM (LC50) | |
| Indole-3-Glyoxylamide | Compound 33 | FaDu | 55 nM (LC50) | |
| Arylthioindole | Compound 33 | NCI/ADR-RES | Potent Inhibition | |
| Arylthioindole | Compound 44 | NCI/ADR-RES | Potent Inhibition | |
| Pyrazole-Oxindole | St. 31 | HuCCA-1, HepG2 | < 0.5 µM | |
| Quinoline-Indole | St. 42 | Various (5 lines) | < 10 nM | |
| Quinoline-Indole | St. 43 | Various (5 lines) | < 10 nM |
Mechanism of Action and Cellular Effects
The primary mechanism of action for these indole derivatives is the inhibition of tubulin polymerization, which disrupts microtubule dynamics. This leads to a cascade of cellular events, as illustrated in the signaling pathway diagram below.
Caption: Mechanism of action for indole-based tubulin inhibitors.
Experimental Protocols
The evaluation of tubulin inhibitors involves a series of in vitro assays to determine their efficacy and mechanism of action. Below are detailed protocols for key experiments.
Tubulin Polymerization Assay (Fluorescence-Based)
This assay measures the effect of compounds on the polymerization of purified tubulin in vitro.
Materials:
-
Purified tubulin (>99% pure)
-
General Tubulin Buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA)
-
GTP solution (10 mM)
-
Glycerol
-
Fluorescent reporter dye (e.g., DAPI)
-
Test compounds dissolved in an appropriate solvent (e.g., DMSO)
-
96-well black microplates
-
Temperature-controlled fluorescence plate reader
Procedure:
-
Prepare the tubulin solution by resuspending lyophilized tubulin in General Tubulin Buffer to a final concentration of 2 mg/mL.
-
Prepare the assay buffer containing General Tubulin Buffer, 1 mM GTP, 10% glycerol, and a fluorescent reporter.
-
Add the test compound at various concentrations to the wells of the 96-well plate. Include positive (e.g., paclitaxel) and negative (e.g., DMSO) controls.
-
Initiate the polymerization by adding the tubulin solution to each well.
-
Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.
-
Measure the fluorescence intensity (e.g., excitation at 360 nm and emission at 420 nm for DAPI) every minute for 60 minutes.
-
Plot the fluorescence intensity versus time to obtain polymerization curves. The IC50 value is determined by plotting the extent of polymerization against the compound concentration.
Cell Viability Assays (MTT and SRB)
These colorimetric assays are used to assess the cytotoxic effects of the inhibitors on cancer cell lines.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:
Materials:
-
Cancer cell lines
-
Complete culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and incubate overnight.
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce MTT to formazan crystals.
-
Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
SRB (Sulforhodamine B) Assay:
Materials:
-
Cancer cell lines
-
Complete culture medium
-
Trichloroacetic acid (TCA), 10% (w/v)
-
SRB solution (0.4% w/v in 1% acetic acid)
-
Tris base solution (10 mM)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed and treat cells as described for the MTT assay.
-
Fix the cells by adding cold 10% TCA to each well and incubating for 1 hour at 4°C.
-
Wash the plates several times with water and air dry.
-
Stain the fixed cells with SRB solution for 30 minutes at room temperature.
-
Wash the plates with 1% acetic acid to remove unbound dye and air dry.
-
Solubilize the protein-bound dye with 10 mM Tris base solution.
-
Measure the absorbance at 510-540 nm using a microplate reader.
-
Calculate cell viability and IC50 values as for the MTT assay.
Immunofluorescence Microscopy for Microtubule Imaging
This technique visualizes the effects of inhibitors on the cellular microtubule network.
Materials:
-
Cells grown on coverslips
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody (e.g., anti-α-tubulin)
-
Fluorescently labeled secondary antibody
-
Nuclear stain (e.g., DAPI or Hoechst 33342)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Seed cells on coverslips in a multi-well plate and treat with the test compound.
-
Fix the cells with fixation solution for 15-20 minutes at room temperature.
-
Permeabilize the cells with permeabilization buffer.
-
Block non-specific antibody binding with blocking buffer.
-
Incubate with the primary anti-tubulin antibody for 1-2 hours.
-
Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour in the dark.
-
Counterstain the nuclei with DAPI or Hoechst 33342.
-
Mount the coverslips on microscope slides with mounting medium.
-
Visualize the microtubule morphology using a fluorescence microscope.
Cell Cycle Analysis by Flow Cytometry
This method quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) following treatment with a tubulin inhibitor.
Materials:
-
Treated and untreated cells
-
Phosphate-buffered saline (PBS)
-
Cold 70% ethanol
-
Propidium iodide (PI) staining solution containing RNase A
-
Flow cytometer
Procedure:
-
Harvest cells and wash with PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate on ice or at -20°C.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate at room temperature in the dark.
-
Analyze the DNA content of the cells using a flow cytometer.
-
The resulting DNA histogram is used to determine the percentage of cells in each phase of the cell cycle. An accumulation of cells in the G2/M phase is indicative of mitotic arrest caused by tubulin inhibitors.
Experimental and Developmental Workflow
The discovery and development of novel indole-based tubulin inhibitors follow a structured workflow, from initial design to preclinical evaluation.
Caption: A typical workflow for the discovery of tubulin inhibitors.
Classification of Indole-Based Tubulin Inhibitors
The diverse chemical structures of indole-based tubulin inhibitors can be categorized based on the nature of the substituent at the 3-position of the indole ring and other key structural features.
Caption: Major classes of indole-based tubulin inhibitors.
Conclusion and Future Perspectives
Indole-based compounds represent a rich and diverse source of potent tubulin polymerization inhibitors with significant potential for the development of novel anticancer agents. The comparative data presented in this guide highlight the impressive nanomolar to low micromolar activities of several lead compounds. The detailed experimental protocols provide a practical resource for researchers in the field. Future research will likely focus on optimizing the pharmacokinetic properties of these inhibitors, overcoming mechanisms of drug resistance, and exploring their efficacy in combination therapies to enhance their therapeutic potential in oncology.
Safety Operating Guide
Proper Disposal of N-(1H-indol-3-ylmethyl)cyclohexanamine: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of N-(1H-indol-3-ylmethyl)cyclohexanamine, a compound that requires careful management due to its potential hazards.
I. Hazard Identification and Safety Precautions
This compound is classified with the following GHS Hazard Statements[1]:
-
H302: Harmful if swallowed.
-
H319: Causes serious eye irritation.
-
H413: May cause long-lasting harmful effects to aquatic life.
Before beginning any disposal-related activities, it is crucial to wear appropriate Personal Protective Equipment (PPE). This includes, but is not limited to:
-
Safety glasses or goggles
-
Chemical-resistant gloves
-
A lab coat
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors.
II. Pre-Disposal and Spill Management
Proper storage and handling are the first steps in effective waste management. Keep the container of this compound tightly closed when not in use.
In the event of a spill:
-
Evacuate the immediate area.
-
Ensure proper ventilation.
-
Wearing appropriate PPE, absorb the spill with an inert, non-combustible material such as vermiculite, dry sand, or earth.
-
Collect the absorbed material and place it into a suitable, labeled container for hazardous waste.
-
Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
-
All materials used for cleanup should also be treated as hazardous waste and disposed of accordingly.
III. Step-by-Step Disposal Procedure
The primary and most critical step in the disposal of this compound is to utilize a licensed and approved hazardous waste disposal company. Under no circumstances should this chemical be disposed of down the drain or in regular trash.
-
Containerization:
-
Ensure the original container is securely sealed. If the original container is compromised, transfer the waste to a new, compatible, and properly labeled container.
-
The container must be clearly labeled with the chemical name: "this compound" and the appropriate hazard symbols (e.g., harmful, irritant).
-
-
Segregation:
-
Store the waste container in a designated hazardous waste accumulation area.
-
This area should be secure, well-ventilated, and away from incompatible materials, such as strong oxidizing agents and acids[2].
-
-
Documentation:
-
Maintain a hazardous waste log, documenting the amount of this compound being disposed of and the date of accumulation.
-
-
Engage a Professional Waste Disposal Service:
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup by a licensed hazardous waste contractor.
-
Provide the waste disposal company with all necessary information, including the Safety Data Sheet (SDS) if available, to ensure they can handle and transport the waste in compliance with all local, state, and federal regulations. The precautionary statement P501 advises to "Dispose of contents/container to an approved waste disposal plant"[1].
-
IV. Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
